5-Fluoro-2-nitroanisole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-fluoro-2-methoxy-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKUSVNHZXUEFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381350 | |
| Record name | 5-Fluoro-2-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
448-19-1 | |
| Record name | 5-Fluoro-2-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-2-methoxy-1-nitro-benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Fluoro-2-nitroanisole (CAS: 448-19-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-nitroanisole, with the CAS registry number 448-19-1, is a halogenated aromatic organic compound.[1] Structurally, it features a benzene ring substituted with a fluorine atom, a nitro group, and a methoxy group.[1] This arrangement of functional groups imparts a unique reactivity profile, establishing it as a valuable intermediate in various synthetic applications.[2][3] Typically appearing as a pale yellow to light brown crystalline solid, it is a key building block in the pharmaceutical and agrochemical industries.[1][2] Its utility is particularly noted in the synthesis of active pharmaceutical ingredients (APIs), such as the targeted cancer therapy drug Osimertinib (AZD-9291), as well as in the development of herbicides and insecticides.[4][5][6]
Chemical and Physical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 448-19-1 | [2] |
| Molecular Formula | C₇H₆FNO₃ | [7] |
| Molecular Weight | 171.13 g/mol | [7][8] |
| IUPAC Name | 4-fluoro-2-methoxy-1-nitrobenzene | [7] |
| Synonyms | 4-Fluoro-2-methoxy-1-nitrobenzene, 5-Fluoro-2-nitrophenyl methyl ether | [2][5] |
| Appearance | White to pale yellow or amber powder/crystal | [1][6] |
| Melting Point | 47-52 °C | [8] |
| Boiling Point | 272 °C at 760 mmHg | [9][10] |
| Density | 1.32 g/cm³ | [5] |
| Flash Point | 102.5 °C | [5][6] |
| Solubility | Sparingly soluble in water. | [1] |
| InChI | InChI=1S/C7H6FNO3/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3 | [7] |
| InChIKey | WLKUSVNHZXUEFO-UHFFFAOYSA-N | [7][9] |
| Canonical SMILES | COC1=C(C=CC(=C1)F)--INVALID-LINK--[O-] | [7] |
Synthesis Protocols
This compound can be synthesized through several routes. The following sections detail common laboratory-scale and industrial preparation methods.
Synthesis from 2,4-Difluoronitrobenzene and Methanol
This method involves the nucleophilic aromatic substitution of a fluorine atom in 2,4-difluoronitrobenzene with a methoxy group.
Synthesis of this compound from 2,4-Difluoronitrobenzene.
Experimental Protocol: [11]
-
Add 500 g of 2,4-difluoronitrobenzene to 500 ml of toluene in a clean, dry round-bottom flask.
-
Cool the reaction mixture to 0°C.
-
Slowly add 100 ml of methanol to the reaction mass while maintaining the temperature at 0°C.
-
Add 353 g of potassium tert-butoxide (PTB) in ten portions (lots) at 0°C.
-
Stir the reaction mass at 0°C for 15-30 minutes.
-
Raise the temperature to 20°C and stir for 4 hours.
-
Decompose the reaction by adding 1500 ml of water and stir for 10-15 minutes.
-
Add toluene, separate the layers, and extract the aqueous layer with toluene.
-
Combine the organic layers and wash with 1000 ml of water, followed by a brine solution (50 g NaCl in 500 ml water).
-
Dry the organic layer over sodium sulphate.
-
Distill the solvent under vacuum.
-
Add 1000 ml of petroleum ether to the residue and cool to below 10°C, stirring for 30 minutes.
-
Filter the solid, wash with 200 ml of petroleum ether, and dry at 50-60°C for 3-5 hours to yield the final product.
Synthesis from 5-Fluoro-2-nitrophenol
This protocol describes the methylation of 5-fluoro-2-nitrophenol using dimethyl sulfate.
Synthesis of this compound via methylation.
Experimental Protocol: [10][11]
-
In a 5L four-necked flask, add 2500 g of N,N-dimethylformamide (DMF), 500 g (3.20 mol) of 5-fluoro-2-nitrophenol, and 483 g (3.50 mol) of anhydrous potassium carbonate.
-
Heat the mixture to 60°C.
-
Slowly add 424 g (3.36 mol) of dimethyl sulfate dropwise over 2-3 hours.
-
After the addition, raise the reaction temperature to 90-100°C and maintain for 5-6 hours.
-
Monitor the reaction progress by gas chromatography (GC) until the 5-fluoro-2-nitrophenol content is below 0.5%.
-
Cool the reaction mixture to 50°C, allowing the monomethyl potassium sulfate salt to precipitate.
-
Filter the mixture.
-
Subject the filtrate to decompression distillation to recover the DMF, yielding the product as a yellow oily liquid.
Applications in Research and Development
The strategic placement of the fluoro, nitro, and methoxy groups makes this compound a versatile intermediate for introducing these functionalities into more complex molecules.
-
Pharmaceutical Synthesis : It is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs).[4] Notably, it serves as an intermediate in the production of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used to treat non-small cell lung cancer.[5][6] The presence of fluorine can enhance metabolic stability, binding affinity, and membrane permeability of the final drug molecule.[12]
-
Agrochemicals : This compound is utilized in the preparation of advanced herbicides and insecticides.[1][4] The toxophoric properties of the nitroaromatic scaffold combined with the effects of the fluorine substituent can be harnessed to develop potent crop protection agents.
-
Material Science : The unique electronic properties conferred by the nitro and fluoro groups make it a candidate for the development of specialty materials, dyes, and electronic chemicals.[4]
-
Organic Synthesis Reagent : In a broader context, it is a reagent for preparing imidazopyridines, which have been investigated as inhibitors of the insulin-like growth factor-1 receptor.[10]
Safety and Handling
This compound is considered a hazardous chemical and must be handled by technically qualified personnel using appropriate personal protective equipment (PPE).[1][8]
GHS Hazard Information
The following table summarizes the GHS classification and hazard statements associated with this compound.
| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) | Reference(s) |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed. | [7][9][13] |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation. | [7][9][13] |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation. | [7][9][13] |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | GHS07 | Warning | H335: May cause respiratory irritation. | [7][9][13] |
| Germ Cell Mutagenicity (Category 2) | GHS08 | Warning | H341: Suspected of causing genetic defects. | |
| Hazardous to the Aquatic Environment, Long-term Hazard (Category 3) | - | - | H412: Harmful to aquatic life with long lasting effects. |
Handling and Storage
-
Handling : Use only in a well-ventilated area or outdoors.[13] Avoid breathing dust and contact with skin and eyes.[13] Do not eat, drink, or smoke when using this product.[13] Wear protective gloves, clothing, and eye/face protection.[13] Wash hands and any exposed skin thoroughly after handling.
-
Storage : Store in a cool, dry place in a tightly sealed container.[8][13] Store locked up.[13]
-
Spills : In case of a spill, avoid generating dust.[13] Use dry clean-up procedures and place the material in a clean, dry, sealable, and labeled container for disposal.[13]
-
First Aid :
-
If Swallowed : Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[13]
-
If on Skin : Wash with plenty of water. If skin irritation occurs, get medical advice.[13]
-
If Inhaled : Remove person to fresh air and keep comfortable for breathing.[13]
-
If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[13]
-
Spectroscopic Data
While specific spectra are not provided here, analytical data such as NMR (Nuclear Magnetic Resonance), HPLC (High-Performance Liquid Chromatography), and LC-MS (Liquid Chromatography-Mass Spectrometry) are typically available from commercial suppliers to confirm the identity and purity of this compound.[14] PubChem also provides access to 19F NMR spectra.[7]
Conclusion
This compound is a fundamentally important chemical intermediate with significant applications in drug discovery and agrochemical development. Its well-defined physical properties and established synthetic protocols make it a readily accessible building block for chemists. However, its hazardous nature necessitates strict adherence to safety protocols during handling and storage. The continued exploration of its reactivity will likely lead to its incorporation into a wider range of novel and functional molecules.
References
- 1. Page loading... [wap.guidechem.com]
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- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. hspchem.com [hspchem.com]
- 6. This compound CAS NO:448-19-1 [homesunshinepharma.com]
- 7. This compound | C7H6FNO3 | CID 2779250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 448-19-1 this compound AKSci J91832 [aksci.com]
- 9. This compound | 448-19-1 [sigmaaldrich.com]
- 10. This compound | 448-19-1 [chemicalbook.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. pharmacyjournal.org [pharmacyjournal.org]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. 448-19-1|this compound|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to the Molecular Structure of 5-Fluoro-2-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 5-Fluoro-2-nitroanisole (CAS Number: 448-19-1). The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Molecular Structure and Properties
This compound is an aromatic organic compound with the chemical formula C₇H₆FNO₃.[1] It presents as a yellow solid and is characterized by a benzene ring substituted with a methoxy group (-OCH₃), a nitro group (-NO₂), and a fluorine atom (-F). This combination of functional groups makes it a valuable intermediate in the synthesis of various pharmaceutical and agrochemical products.
Physical and Chemical Properties:
| Property | Value | Reference |
| Molecular Weight | 171.13 g/mol | [1] |
| Melting Point | 49-51 °C | |
| Boiling Point | 272 °C at 760 mmHg | |
| Appearance | Yellow Solid | |
| CAS Number | 448-19-1 | [1] |
Synthesis of this compound
Several synthetic routes for the preparation of this compound have been reported. Two common methods are detailed below.
Method 1: Williamson Ether Synthesis from 5-Fluoro-2-nitrophenol
This method involves the methylation of 5-fluoro-2-nitrophenol using dimethyl sulfate in the presence of a base.
Experimental Protocol:
In a 5-liter four-necked flask, 2500 g of N,N-dimethylformamide (DMF), 500 g (3.20 mol) of 5-fluoro-2-nitrophenol, and 483 g (3.50 mol) of anhydrous potassium carbonate are added. The mixture is heated to 60 °C. Dimethyl sulfate (424 g, 3.36 mol) is then slowly added dropwise over a period of 2-3 hours. After the addition is complete, the reaction temperature is raised to 90-100 °C and maintained for 5-6 hours. The progress of the reaction is monitored by gas chromatography (GC) until the concentration of 5-fluoro-2-nitrophenol is below 0.5%. The reaction mixture is then cooled to 50 °C, leading to the precipitation of monomethyl potassium sulfate. The precipitate is filtered off, and the filtrate is subjected to vacuum distillation to recover the DMF, yielding this compound as a yellow oily liquid. This process typically results in a product with a purity of 99.5% and a yield of 94.1%.[2]
Reaction Workflow:
Method 2: Nucleophilic Aromatic Substitution of 2,4-Difluoronitrobenzene
This alternative synthesis involves the reaction of 2,4-difluoronitrobenzene with methanol in the presence of a strong base.
Experimental Protocol:
To a clean and dry round-bottom flask, 500 ml of toluene and 500 g of 2,4-difluoronitrobenzene are added. The reaction mixture is cooled to 0 °C, and 100 ml of methanol is slowly added. Subsequently, 353 g of potassium tert-butoxide is added in portions at 0 °C. The reaction mixture is stirred at 0 °C for 15-30 minutes, after which the temperature is raised to 20 °C and stirring is continued for 4 hours. The reaction is then quenched by the addition of 1500 ml of water. The layers are separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with 1000 ml of water, followed by a brine solution (50 g NaCl in 500 ml water), and then dried over sodium sulfate. The solvent is removed under vacuum. Petroleum ether (1000 ml) is added to the residue, and the mixture is cooled to below 10 °C and stirred for 30 minutes. The resulting solid is filtered, washed with 200 ml of petroleum ether, and dried at 50-60 °C for 3-5 hours to yield 470 g (87.38%) of this compound.[3]
Logical Relationship of Synthesis Steps:
Spectroscopic Characterization
Note: The following are representative experimental protocols and expected data based on general laboratory practices for similar compounds. Specific parameters may vary depending on the instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
General Experimental Protocol for NMR:
A sample of this compound (typically 5-20 mg for ¹H and ¹⁹F NMR, and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The spectra are recorded on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H).
Expected Spectroscopic Data:
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons and the methoxy group protons. The aromatic protons will exhibit splitting patterns due to coupling with each other and with the fluorine atom.
-
¹³C NMR: The spectrum will show distinct signals for each of the seven carbon atoms in the molecule. The carbon atoms bonded to or near the fluorine atom will show characteristic splitting (C-F coupling).
-
¹⁹F NMR: A single signal is expected for the fluorine atom, which may be split by coupling to adjacent protons.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
General Experimental Protocol for IR:
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this compound, the spectrum can be recorded as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2950-2850 | C-H stretch (methoxy) |
| ~1580-1450 | C=C stretch (aromatic ring) |
| ~1550-1500 & ~1350-1300 | N-O stretch (nitro group) |
| ~1250-1000 | C-O stretch (anisole) & C-F stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.
General Experimental Protocol for MS:
The mass spectrum can be obtained using various ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). The sample is introduced into the mass spectrometer, where it is ionized and fragmented. The resulting ions are then separated based on their mass-to-charge ratio and detected.
Expected Mass Spectrum Data:
-
Molecular Ion Peak (M⁺): A prominent peak corresponding to the molecular weight of this compound (171.13 g/mol ) is expected.
-
Fragmentation Pattern: Characteristic fragmentation patterns for nitroaromatic compounds and anisoles would be observed, including the loss of the nitro group (-NO₂), methoxy group (-OCH₃), and other fragments.
Applications in Research and Development
This compound serves as a key building block in the synthesis of more complex molecules. The presence of the fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule, often leading to enhanced metabolic stability and binding affinity. The nitro group can be readily reduced to an amino group, providing a handle for further functionalization. These features make this compound a valuable intermediate in the development of new pharmaceuticals and agrochemicals.[4]
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical Properties of 5-Fluoro-2-nitroanisole
This technical guide provides a comprehensive overview of the core physical properties of this compound (CAS No. 448-19-1), a key intermediate in organic synthesis. This document details its physicochemical characteristics and outlines standardized experimental protocols for their determination.
Core Physical and Chemical Properties
This compound is a fluorinated aromatic compound with the molecular formula C₇H₆FNO₃.[1] It typically appears as a white to amber crystalline solid at room temperature.[2][3] Its structure, featuring a fluorine atom and a nitro group on an anisole ring, makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.
Data Summary
The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Weight | 171.13 g/mol | [4][5] |
| 171.127 g/mol | [1] | |
| Melting Point | 49-51 °C | [4][6] |
| 47.0 to 52.0 °C | [2][3][7] | |
| 49 °C | [1] | |
| Boiling Point | 272 °C (at 760 mmHg) | [1][2][4][6][7] |
| Density | 1.321 ± 0.06 g/cm³ (Predicted) | [6] |
| Physical Form | Solid, Powder to Crystal | [2][4][7] |
| Appearance | White to Amber | [2][3] |
Logical Relationship in Chemical Synthesis
This compound is primarily utilized as a reagent or intermediate in multi-step organic syntheses. Its functional groups—fluoro, nitro, and methoxy—offer versatile handles for various chemical transformations, such as nucleophilic aromatic substitution or reduction of the nitro group. This makes it a foundational component for building more complex molecular architectures.
Caption: Logical workflow of this compound in synthesis.
Experimental Protocols
The following sections provide detailed methodologies for determining the key physical properties of this compound.
Melting Point Determination (Capillary Method)
The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a critical indicator of purity, with pure substances exhibiting a sharp melting range.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[8]
-
Glass capillary tubes (one end sealed)[9]
-
Thermometer
-
Sample of this compound (finely powdered)
Procedure:
-
Sample Preparation: A small amount of the dry, powdered this compound is introduced into the open end of a glass capillary tube.[9] The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[9]
-
Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus alongside a calibrated thermometer.[8]
-
Heating and Observation: The sample is heated rapidly to a temperature approximately 15-20°C below its expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[9]
-
Data Recording: Two temperatures are recorded:
-
T₁: The temperature at which the first drop of liquid appears.
-
T₂: The temperature at which the entire sample has completely melted. The melting point is reported as the range T₁ - T₂.
-
Caption: Experimental workflow for melting point determination.
Boiling Point Determination (Thiele Tube Method)
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[10][11] For solids like this compound, this property is determined after melting.
Apparatus:
-
Thiele tube filled with mineral oil
-
Thermometer
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Bunsen burner or hot plate
Procedure:
-
Sample Preparation: A small amount of this compound is placed in the small test tube. A capillary tube, with its sealed end up, is placed inside the test tube.[11][12]
-
Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped inside a Thiele tube so that the sample is immersed in the mineral oil bath.[12]
-
Heating: The side arm of the Thiele tube is gently and continuously heated.[11][12] This design promotes convection currents, ensuring uniform temperature distribution.
-
Observation: As the temperature rises, a steady stream of bubbles will begin to emerge from the open end of the inverted capillary tube.[12]
-
Data Recording: Heating is discontinued once a vigorous stream of bubbles is observed. The temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.[11][12]
Density Determination (Liquid Displacement Method)
Density is the ratio of a substance's mass to its volume.[13][14] For a solid that is insoluble in a liquid of known density (like water), the density can be determined using Archimedes' principle.[14][15]
Apparatus:
-
Analytical balance
-
Graduated cylinder
-
Beaker
-
Distilled water (or another liquid in which the sample is insoluble)
Procedure:
-
Mass Measurement: The mass of a sample of this compound is accurately measured using an analytical balance. Let this be m.[13]
-
Initial Volume Measurement: A graduated cylinder is partially filled with water, and the initial volume (V₁) is recorded.[16]
-
Volume Displacement: The weighed solid is carefully placed into the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped. The new volume (V₂) is recorded.[16][17]
-
Calculation:
Solubility Determination (Shake-Flask Method)
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. A common method to determine equilibrium solubility is the shake-flask method.[18]
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis Spectrophotometer)
Procedure:
-
Preparation: An excess amount of solid this compound is added to a known volume of the chosen solvent (e.g., water, ethanol, hexane) in a sealed vial.[19][20] This ensures that a saturated solution is formed.
-
Equilibration: The vial is placed in a constant temperature shaker or bath and agitated for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.[20]
-
Phase Separation: After equilibration, the suspension is allowed to settle. A sample of the supernatant is then carefully removed and centrifuged to separate any remaining undissolved solid.[18]
-
Analysis: The concentration of this compound in the clear, saturated supernatant is determined using a suitable and pre-calibrated analytical method. This concentration represents the solubility of the compound in that solvent at the specified temperature.[18]
References
- 1. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. This compound | 448-19-1 | TCI EUROPE N.V. [tcichemicals.com]
- 3. This compound | 448-19-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound | 448-19-1 [sigmaaldrich.com]
- 5. This compound | C7H6FNO3 | CID 2779250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. 448-19-1 this compound AKSci J91832 [aksci.com]
- 8. Determination of Melting Point [wiredchemist.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 14. torontech.com [torontech.com]
- 15. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 16. kbcc.cuny.edu [kbcc.cuny.edu]
- 17. wjec.co.uk [wjec.co.uk]
- 18. lup.lub.lu.se [lup.lub.lu.se]
- 19. CHM1020L Online Manual [chem.fsu.edu]
- 20. materialneutral.info [materialneutral.info]
An In-depth Technical Guide on 5-Fluoro-2-nitroanisole: A Key Intermediate in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction:
5-Fluoro-2-nitroanisole is a halogenated aromatic organic compound that serves as a critical building block in the synthesis of more complex molecules.[1] While not typically recognized for its own direct biological activity, its significance lies in its role as a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The presence of a fluorine atom, a nitro group, and a methoxy group on the benzene ring provides a unique reactivity profile that is advantageous for chemical synthesis.[1] This guide will delve into the known applications of this compound, with a particular focus on its role in the synthesis of the targeted cancer therapeutic, Osimertinib.
Core Application: Intermediate in the Synthesis of Osimertinib
The primary and most well-documented application of this compound in the pharmaceutical industry is as a crucial intermediate in the synthesis of Osimertinib (AZD9291).[3][4] Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.
Mechanism of Action of Osimertinib
Osimertinib's mechanism of action is highly specific and targets mutations in the EGFR gene. It covalently binds to the cysteine-797 residue in the ATP-binding site of EGFR, leading to the irreversible inhibition of the receptor's kinase activity. This, in turn, blocks the downstream signaling pathways that promote tumor cell proliferation, survival, and metastasis.
A simplified representation of the signaling pathway inhibited by Osimertinib is provided below:
Caption: Simplified EGFR signaling pathway and the inhibitory action of Osimertinib.
Synthesis of Osimertinib from this compound
The synthesis of Osimertinib from this compound involves a multi-step process. While the precise, proprietary industrial synthesis protocols are not fully public, the general synthetic strategy involves the transformation of the functional groups on the this compound molecule to build the complex structure of Osimertinib. A logical workflow for this synthesis is outlined below:
Caption: Generalized workflow for the synthesis of Osimertinib from this compound.
Other Potential Applications
While its role in Osimertinib synthesis is prominent, this compound is also utilized in the broader chemical industry. It serves as a building block for various bioactive molecules, including those with potential anti-inflammatory and antimicrobial properties.[2] Additionally, it is employed in the synthesis of agrochemicals like herbicides and insecticides.[1] Some related nitroaromatic compounds, such as certain 5-nitrofuran derivatives, are known to possess antibacterial activity, which is attributed to the biological reduction of the nitro group.[5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 448-19-1[6] |
| Molecular Formula | C7H6FNO3[6] |
| Molecular Weight | 171.13 g/mol [2] |
| Appearance | White to pale yellow powder/crystal[2][4] |
| Melting Point | 47 - 52 °C[2] |
| Boiling Point | 272 °C[2] |
| Purity | ≥ 98% (GC)[2] |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound itself have been documented. A common method involves the methylation of 5-fluoro-2-nitrophenol.
Example Synthetic Protocol:
-
Reaction Setup: In a 5L four-necked flask, add 2500 g of N,N-dimethylformamide (DMF), 500 g (3.20 mol) of 5-fluoro-2-nitrophenol, and 483 g (3.50 mol) of anhydrous potassium carbonate.[7]
-
Addition of Reagents: Heat the mixture to 60 °C. Slowly add 424 g (3.36 mol) of dimethyl sulfate dropwise over 2-3 hours.[7]
-
Reaction: After the addition, raise the temperature to 90-100 °C and maintain for 5-6 hours. Monitor the reaction progress using gas chromatography (GC) until the 5-fluoro-2-nitrophenol content is below 0.5%.[7]
-
Workup: Cool the reaction mixture to 50 °C to allow for the precipitation of monomethyl potassium sulfate salt. The filtrate is then subjected to decompression distillation to recover DMF, yielding 2-nitro-5-fluoroanisole.[7]
Another documented synthesis involves the reaction of 2,4-difluoro-1-nitrobenzene with methanol in the presence of potassium tert-butoxide.[7]
This compound is a valuable chemical intermediate with a significant role in the pharmaceutical industry, most notably as a precursor to the anticancer drug Osimertinib. Its unique chemical structure allows for its versatile use in the synthesis of various other bioactive molecules and agrochemicals. For researchers and drug development professionals, understanding the synthetic utility of this compound is key to leveraging its potential in the creation of novel and effective chemical entities.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound CAS NO:448-19-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. This compound CAS NO:448-19-1 [homesunshinepharma.com]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C7H6FNO3 | CID 2779250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
5-Fluoro-2-nitroanisole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-2-nitroanisole is a halogenated aromatic organic compound that serves as a pivotal intermediate in the synthesis of a variety of more complex molecules.[1] With the chemical formula C7H6FNO3, this compound is characterized by a benzene ring substituted with a fluorine atom, a nitro group, and a methoxy group.[1] Its unique structural features make it a valuable building block in the pharmaceutical and agrochemical industries.[1][2][3] This guide provides an in-depth overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its synthesis, and its applications in research and development.
Discovery and History
The precise discovery of this compound is not attributed to a single individual or a specific date in widely available scientific literature.[1] Its emergence is closely linked to the broader development of organofluorine chemistry and the increasing interest in fluorinated compounds in medicinal chemistry and materials science. The strategic incorporation of fluorine into organic molecules can significantly modulate their biological activity, physicochemical properties, and metabolic stability.[4]
The synthesis of this compound has been documented in various patents and chemical literature, primarily in the context of its utility as an intermediate for producing more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its history is therefore one of enabling chemical synthesis rather than of a landmark discovery in its own right.
Physicochemical Properties
This compound is typically a pale yellow to light brown crystalline solid at room temperature.[1] It possesses a faint, characteristic odor typical of nitroaromatic compounds.[1] A summary of its key quantitative properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C7H6FNO3 | [5] |
| Molecular Weight | 171.13 g/mol | [6] |
| Melting Point | 47-52 °C | [7] |
| Boiling Point | 272 °C (lit.) | [5][8] |
| Density | 1.321±0.06 g/cm³ (Predicted) | [5] |
| Purity | >98.0% (GC) | [9] |
| CAS Number | 448-19-1 | [6] |
Experimental Protocols for Synthesis
Several synthetic routes for this compound have been reported. The choice of method often depends on the desired scale, purity, and available starting materials. Below are detailed protocols for two common synthetic pathways.
Synthesis from 5-Fluoro-2-nitrophenol
This method involves the methylation of 5-fluoro-2-nitrophenol using dimethyl sulfate in the presence of a base.
Experimental Protocol:
-
Reaction Setup: In a 5-liter, four-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2500 g of N,N-dimethylformamide (DMF), 500 g (3.20 mol) of 5-fluoro-2-nitrophenol, and 483 g (3.50 mol) of anhydrous potassium carbonate.
-
Heating: Heat the mixture to 60 °C with stirring.
-
Addition of Methylating Agent: Slowly add 424 g (3.36 mol) of dimethyl sulfate dropwise over a period of 2-3 hours, maintaining the temperature at 60 °C.
-
Reaction Progression: After the addition is complete, raise the temperature to 90-100 °C and maintain for 5-6 hours.
-
Monitoring: Monitor the reaction progress using gas chromatography (GC) until the concentration of 5-fluoro-2-nitrophenol is below 0.5%.[10]
-
Work-up:
-
Cool the reaction mixture to 50 °C. The precipitation of monomethyl potassium sulfate will be observed.
-
Filter the mixture to remove the salt.
-
Subject the filtrate to vacuum distillation to recover the DMF.
-
The resulting yellow oily liquid is this compound (yield: 515 g, 94.1%; purity by GC: 99.5%).[8][10]
-
Synthesis from 2,4-Difluoro-1-nitrobenzene
This alternative route involves the nucleophilic aromatic substitution of a fluorine atom in 2,4-difluoro-1-nitrobenzene with a methoxy group.
Experimental Protocol:
-
Reaction Setup: To a clean, dry round-bottom flask, add 500 ml of toluene and 500 g of 2,4-difluoro-1-nitrobenzene.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Methanol: Slowly add 100 ml of methanol to the reaction mass while maintaining the temperature at 0 °C.
-
Addition of Base: Add 353 g of potassium tert-butoxide (PTB) in 10 portions (lots) to the reaction mass at 0 °C.
-
Reaction Progression:
-
Stir the reaction mass at 0 °C for 15-30 minutes.
-
Raise the temperature to 20 °C and continue stirring for 4 hours.[10]
-
-
Work-up:
-
Decompose the reaction mass by adding 1500 ml of water and stir for 10-15 minutes.
-
Add toluene to the mixture and separate the organic layer.
-
Extract the aqueous layer with toluene and combine the organic layers.
-
Wash the combined organic layer with 1000 ml of water, followed by a brine solution (50 g NaCl in 500 ml water).
-
Dry the organic layer over sodium sulfate.
-
Distill off the solvent under vacuum.
-
Add 1000 ml of petroleum ether to the residue and cool to below 10 °C, then stir for 30 minutes.
-
Filter the solid, wash with 200 ml of petroleum ether, and dry at 50-60 °C for 3-5 hours to yield the final product (Yield: 470 g, 87.38%).[10]
-
Applications in Research and Drug Development
This compound is a versatile intermediate in organic synthesis, primarily utilized in the pharmaceutical and agrochemical sectors.[1][2]
-
Pharmaceutical Industry: It serves as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs).[2] The presence of the fluorine atom and the nitro group provides reactive sites for further chemical transformations, allowing for the introduction of specific functionalities into drug candidates.[3] For instance, it is used as an intermediate in the synthesis of Osimertinib (AZD-9291), a medication used to treat non-small cell lung cancer.[11] It is also a reagent in the synthetic preparation of imidazopyridines, which act as inhibitors of the insulin-like growth factor-1 receptor.[8]
-
Agrochemicals: In the agrochemical industry, this compound is employed in the creation of advanced pesticides and herbicides.[1][2]
-
Research and Development: Researchers in academia and industry utilize this compound to explore new reaction mechanisms and synthesize novel complex organic structures.[2]
Safety and Handling
This compound is considered a hazardous chemical due to the presence of both nitro and fluorinated functional groups.[1] Prolonged or repeated exposure may lead to toxic effects, including skin sensitization, respiratory irritation, and potential liver and kidney damage.[1] Acute symptoms upon inhalation or ingestion can include nausea, dizziness, and headache.[1] It is essential to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a commercially important chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. While its specific discovery is not well-documented, its utility as a building block for complex fluorinated molecules is well-established. The synthetic protocols provided herein offer reliable methods for its preparation. As the demand for sophisticated fluorinated compounds continues to grow, the importance of this compound in research and development is expected to increase.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 448-19-1: this compound | CymitQuimica [cymitquimica.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. chembk.com [chembk.com]
- 6. This compound | C7H6FNO3 | CID 2779250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 448-19-1 this compound AKSci J91832 [aksci.com]
- 8. This compound | 448-19-1 [chemicalbook.com]
- 9. This compound | 448-19-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
- 11. This compound CAS NO:448-19-1 [homesunshinepharma.com]
Technical Guide: Spectroscopic and Synthetic Overview of 5-Fluoro-2-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoro-2-nitroanisole (CAS No. 448-19-1) is a key chemical intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its utility stems from the presence of versatile functional groups—a fluoro, a nitro, and a methoxy group—on an aromatic ring, which allows for a range of chemical modifications. This guide provides a summary of its physicochemical properties, detailed synthetic protocols, and an overview of the expected spectral characteristics. Due to the limited availability of public experimental spectral data, this document outlines the predicted spectral features based on the compound's structure and general principles of spectroscopy.
Physicochemical Properties
This compound is a solid at room temperature with a melting point in the range of 47-52°C and a boiling point of 272°C.[1][2] It is also known by its systematic name, 4-Fluoro-2-methoxy-1-nitrobenzene.[3]
| Property | Value | Reference |
| CAS Number | 448-19-1 | [4] |
| Molecular Formula | C₇H₆FNO₃ | [4] |
| Molecular Weight | 171.13 g/mol | [5] |
| Melting Point | 47-52 °C | [2] |
| Boiling Point | 272 °C | [2] |
| Appearance | White to amber powder/crystal | [1][3] |
Predicted Spectral Data
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show signals corresponding to the methoxy group and the three aromatic protons. The chemical shifts and coupling constants will be influenced by the electron-withdrawing nitro group and the electronegative fluorine atom.
| Chemical Shift (δ, ppm) | Multiplicity | Protons | Coupling Constants (Hz) |
| ~3.9 | Singlet | 3H (-OCH₃) | N/A |
| ~7.2-7.4 | Multiplet | 1H (Ar-H) | J(H,F), J(H,H) |
| ~7.5-7.7 | Multiplet | 1H (Ar-H) | J(H,F), J(H,H) |
| ~8.0-8.2 | Multiplet | 1H (Ar-H) | J(H,H) |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will display signals for the seven unique carbon atoms in the molecule. The carbon attached to the fluorine atom will appear as a doublet due to C-F coupling.
| Chemical Shift (δ, ppm) | Carbon Atom |
| ~56 | -OCH₃ |
| ~110-120 (doublet) | C-F |
| ~115-125 | Ar-C |
| ~125-135 | Ar-C |
| ~140-150 | Ar-C (C-NO₂) |
| ~150-160 | Ar-C (C-OCH₃) |
| ~160-170 (doublet) | C-F |
Predicted IR Spectral Data
The infrared spectrum will be characterized by strong absorptions corresponding to the nitro group, as well as vibrations from the aromatic ring and the ether linkage.
| Wavenumber (cm⁻¹) | Functional Group |
| ~1520-1560 | Asymmetric NO₂ stretch |
| ~1340-1380 | Symmetric NO₂ stretch |
| ~1200-1280 | Aryl C-O stretch |
| ~1000-1100 | C-F stretch |
| ~3000-3100 | Aromatic C-H stretch |
| ~1450-1600 | Aromatic C=C stretch |
Predicted Mass Spectrometry Data
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound.
| m/z | Fragment |
| 171 | [M]⁺ |
| 156 | [M-CH₃]⁺ |
| 141 | [M-NO]⁺ |
| 125 | [M-NO₂]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
Two primary synthetic routes are described in the literature:
Method 1: From 5-Fluoro-2-nitrophenol [6]
-
In a 5L four-necked flask, add 2500 g of N,N-dimethylformamide (DMF), 500 g (3.20 mol) of 5-fluoro-2-nitrophenol, and 483 g (3.50 mol) of anhydrous potassium carbonate.
-
Heat the mixture to 60 °C.
-
Slowly add 424 g (3.36 mol) of dimethyl sulfate dropwise over 2-3 hours.
-
After the addition is complete, raise the reaction temperature to 90-100 °C and maintain for 5-6 hours.
-
Monitor the reaction progress by gas chromatography (GC) until the concentration of 5-fluoro-2-nitrophenol is below 0.5%.
-
Cool the reaction mixture to 50 °C to allow the precipitation of monomethyl potassium sulfate salt.
-
Filter the mixture and subject the filtrate to vacuum distillation to recover DMF and obtain 2-nitro-5-fluoroanisole as a yellow oily liquid.
Method 2: From 2,4-Difluoronitrobenzene [7]
-
Add 500 ml of toluene to a clean, dry round-bottom flask, followed by 500 g of 2,4-difluoronitrobenzene.
-
Cool the reaction mixture to 0 °C and slowly add 100 ml of methanol.
-
Add 353 g of potassium tert-butoxide (PTB) in ten portions at 0 °C.
-
Stir the reaction mixture at 0 °C for 15-30 minutes, then raise the temperature to 20 °C and stir for 4 hours.
-
Decompose the reaction by adding 1500 ml of water and stir for 10-15 minutes.
-
Add toluene to the mixture, separate the layers, and extract the aqueous layer with toluene.
-
Combine the organic layers and wash with 1000 ml of water, followed by a brine solution.
-
Dry the organic layer over sodium sulfate and remove the solvent under vacuum.
-
Add 1000 ml of petroleum ether to the residue, cool to below 10 °C, and stir for 30 minutes.
-
Filter the solid, wash with petroleum ether, and dry at 50-60 °C for 3-5 hours.
Spectroscopic Analysis
The following are general procedures for obtaining the spectral data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Process the spectra using appropriate software to apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Introduce a dilute solution of the sample into the mass spectrometer, often via a direct insertion probe or coupled with a gas chromatograph (GC-MS).
-
For GC-MS, use a suitable capillary column (e.g., DB-5) and a temperature program to separate the compound.
-
Acquire the mass spectrum using electron ionization (EI) at 70 eV.
-
Synthetic Workflow Visualization
The following diagram illustrates the synthesis of this compound from 5-Fluoro-2-nitrophenol.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 448-19-1 this compound AKSci J91832 [aksci.com]
- 3. This compound | 448-19-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. This compound | C7H6FNO3 | CID 2779250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 448-19-1 [chemicalbook.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
5-Fluoro-2-nitroanisole: A Technical Guide to Safety and Hazards
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and hazards associated with 5-Fluoro-2-nitroanisole (CAS No. 448-19-1). The information is intended to support risk assessment and the implementation of safe handling procedures in a laboratory and drug development setting. This document compiles available data on the substance's properties, hazards, and recommended safety protocols.
Chemical and Physical Properties
This compound is a fluorinated nitroaromatic compound.[1] Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆FNO₃ | |
| Molecular Weight | 171.13 g/mol | |
| Appearance | White to light yellow crystalline solid/powder | [2] |
| Melting Point | 47-52 °C | [3] |
| Boiling Point | 272 °C | [3] |
| Storage Temperature | Room temperature, in a cool, dry place | [3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements based on available data.[2][4]
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
GHS Pictograms:
Signal Word: Warning [2]
Toxicological Information
While specific quantitative toxicological data such as LD50 values from acute toxicity studies are not readily available in the public domain, the GHS classification indicates significant health hazards. Prolonged or repeated exposure may lead to toxic effects, including potential damage to the liver and kidneys. [1]
Acute Toxicity
The classification "Acute Toxicity, Oral, Category 4" (H302: Harmful if swallowed) is based on general toxicological assessments. [2][4]The precise median lethal dose (LD50) for oral, dermal, or inhalation routes has not been identified in the reviewed literature.
Skin and Eye Irritation
This compound is classified as a skin irritant (Category 2) and a serious eye irritant (Category 2). [2][4]Direct contact with the skin can cause redness and irritation. [2]Contact with the eyes can lead to serious damage. [2]Specific Draize test scores for skin and eye irritation are not publicly available.
Genotoxicity and Carcinogenicity
Some suppliers indicate that this compound is "Suspected of causing genetic defects" (H341). Nitroaromatic compounds, as a class, are often associated with potential mutagenic activity due to their ability to form DNA adducts following metabolic reduction of the nitro group. [1]However, specific results from mutagenicity studies, such as the Ames test, for this compound are not available in the public literature. There is currently limited data on the carcinogenicity of this specific compound. [1]
Experimental Protocols (General Methodologies)
Detailed experimental results for this compound are not publicly available. However, the following sections describe the general methodologies for key toxicological assessments based on OECD guidelines, which would be applicable to this substance.
Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)
This method involves the administration of the test substance to a group of rodents in a stepwise procedure using a minimum number of animals.
-
Animal Selection: Healthy, young adult rodents of a single sex (typically females) are used.
-
Housing and Fasting: Animals are housed in suitable cages and fasted (withholding food, but not water) overnight before dosing.
-
Dose Administration: The substance is administered orally by gavage in a single dose. The volume is typically limited to 1 mL/100g of body weight.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
-
Endpoint: The study allows for the classification of the substance into one of the GHS acute toxicity categories.
Skin Irritation - OECD 404 (Acute Dermal Irritation/Corrosion)
This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.
-
Animal Selection: Healthy, young adult albino rabbits are typically used.
-
Preparation: A small area of the animal's back is clipped free of fur.
-
Application: A 0.5 g dose of the solid substance, moistened with a small amount of water, is applied to the prepared skin and covered with a gauze patch and semi-occlusive dressing for 4 hours.
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The severity of the skin reactions is scored according to a standardized scale.
Eye Irritation - OECD 405 (Acute Eye Irritation/Corrosion)
This test assesses the potential of a substance to cause damage to the eye.
-
Animal Selection: Healthy, young adult albino rabbits are used.
-
Application: A single dose of 0.1 g of the solid is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as a control.
-
Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.
-
Scoring: Lesions are scored based on a standardized system to determine the irritation potential.
Mutagenicity - OECD 471 (Bacterial Reverse Mutation Test - Ames Test)
This in vitro test is widely used to assess the mutagenic potential of a chemical.
-
Test System: Histidine-requiring strains of Salmonella typhimurium are used.
-
Procedure: The tester strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).
-
Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the control.
Visualizations
The following diagrams illustrate generalized workflows and logical relationships relevant to the safety and handling of this compound.
Caption: GHS Hazard and Response Flowchart for this compound.
Caption: General Spill Cleanup Procedure for Solid this compound.
Handling and Storage
Handling:
-
Use only in a well-ventilated area, preferably in a chemical fume hood. [2]* Avoid breathing dust. [2]* Avoid contact with skin, eyes, and clothing. [2]* Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [2]* Do not eat, drink, or smoke when using this product. [2]* Wash hands thoroughly after handling. [2] Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area. [2]* Store away from incompatible materials such as strong oxidizing agents. [5]* Keep containers locked up. [2]
First Aid Measures
-
If Swallowed: Call a poison center or doctor immediately if you feel unwell. Rinse mouth. [2]* If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. [2]* If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. [2]* If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. [2]
Fire-Fighting Measures
-
Extinguishing Media: Use extinguishing media suitable for the surrounding fire, such as dry chemical, carbon dioxide, water spray, or alcohol-resistant foam. [2]* Specific Hazards: The substance is not combustible but may burn. [2]Combustion may produce corrosive fumes, including nitrogen oxides and hydrogen fluoride. [2]* Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective clothing. [2]
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment. [2] Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive safety data sheet (SDS) provided by the supplier. Users should always consult the SDS for the most current and complete safety information.
References
An In-depth Technical Guide to 4-Fluoro-2-methoxy-1-nitrobenzene
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-fluoro-2-methoxy-1-nitrobenzene, a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis, and discusses its primary applications, with a focus on its role in the synthesis of targeted cancer therapies.
Introduction and IUPAC Nomenclature
The compound commonly known as 5-Fluoro-2-nitroanisole is systematically named 4-fluoro-2-methoxy-1-nitrobenzene according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] It is a halogenated aromatic organic compound characterized by a benzene ring substituted with a fluorine atom, a nitro group, and a methoxy group.[2] This unique combination of functional groups imparts specific reactivity, making it a valuable building block in organic synthesis.
Synonyms: this compound, 2-Nitro-5-fluoroanisole, 5-Fluoro-2-nitrophenyl methyl ether, Benzene, 4-fluoro-2-methoxy-1-nitro-.[1]
Physicochemical and Spectroscopic Data
4-Fluoro-2-methoxy-1-nitrobenzene is a pale yellow to light brown crystalline solid at room temperature.[2] A summary of its key physicochemical properties is presented in the table below.
Table 1: Physicochemical Properties of 4-Fluoro-2-methoxy-1-nitrobenzene
| Property | Value | Reference(s) |
| IUPAC Name | 4-fluoro-2-methoxy-1-nitrobenzene | [1] |
| CAS Number | 448-19-1 | [1] |
| Molecular Formula | C₇H₆FNO₃ | [1][3] |
| Molecular Weight | 171.13 g/mol | [1] |
| Appearance | White to pale yellow powder/solid | [4] |
| Melting Point | 49-51 °C | |
| Boiling Point | 272 °C at 760 mmHg | |
| Solubility | Sparingly soluble in water. Slightly soluble in Chloroform and Methanol. | [5] |
| Purity | Typically ≥97% |
Table 2: Spectroscopic Data Summary
| Technique | Data |
| ¹H-NMR | Specific chemical shift data is not readily available in the public domain and should be referenced from the Certificate of Analysis provided by the supplier. Expected signals would correspond to the aromatic protons and the methoxy group protons. |
| ¹³C-NMR | Specific chemical shift data is not readily available in the public domain and should be referenced from the Certificate of Analysis provided by the supplier. |
| IR Spectroscopy | Characteristic peaks are expected for C-F, C-O, NO₂, and aromatic C-H bonds. Specific peak locations should be confirmed with a sample-specific spectrum. |
| Mass Spectrometry | The expected molecular ion peak (M+) would be at m/z 171.0332, corresponding to the monoisotopic mass.[1] |
Experimental Protocols
Synthesis of 4-Fluoro-2-methoxy-1-nitrobenzene
A common synthetic route to 4-fluoro-2-methoxy-1-nitrobenzene involves the methylation of 5-fluoro-2-nitrophenol.
Protocol: Methylation of 5-Fluoro-2-nitrophenol [6]
-
Materials:
-
5-fluoro-2-nitrophenol (500 g, 3.20 mol)
-
N,N-dimethylformamide (DMF) (2500 g)
-
Anhydrous potassium carbonate (483 g, 3.50 mol)
-
Dimethyl sulfate (424 g, 3.36 mol)
-
-
Procedure:
-
In a 5L four-necked flask, combine N,N-dimethylformamide (DMF), 5-fluoro-2-nitrophenol, and anhydrous potassium carbonate.
-
Heat the mixture to 60 °C.
-
Slowly add dimethyl sulfate dropwise over a period of 2-3 hours.
-
After the addition is complete, raise the reaction temperature to 90-100 °C and maintain for 5-6 hours.
-
Monitor the reaction progress by gas chromatography (GC) until the 5-fluoro-2-nitrophenol content is below 0.5%.
-
Cool the reaction mixture to 50 °C, at which point monomethyl potassium sulfate will precipitate.
-
Filter the mixture and subject the filtrate to decompression distillation to recover the DMF. The resulting product is 2-nitro-5-fluoroanisole as a yellow oily liquid.
-
-
Yield and Purity:
-
Yield: 94.1%
-
Purity (by GC): 99.5%
-
Purification
The crude product can be purified by standard laboratory techniques.
Protocol: General Recrystallization Procedure
-
Dissolve the crude solid in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents like ethyl acetate/hexane).
-
If the solution is colored, a small amount of activated charcoal can be added, and the mixture is heated at reflux for a short period.
-
Hot filter the solution to remove the charcoal or any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further, cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Applications in Drug Discovery and Development
4-Fluoro-2-methoxy-1-nitrobenzene is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[7] Its functional groups allow for further chemical modifications to build more complex molecules.
Synthesis of Osimertinib Precursor
A prominent application of this compound is in the synthesis of Osimertinib (AZD-9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. 4-Fluoro-2-methoxy-1-nitrobenzene is first converted to 4-fluoro-2-methoxy-5-nitroaniline, which then serves as a key building block.
The following diagram illustrates a key step in the synthesis of an Osimertinib intermediate starting from 4-fluoro-2-methoxy-5-nitroaniline.
Role in Targeting the EGFR Signaling Pathway
Osimertinib, synthesized using a derivative of 4-fluoro-2-methoxy-1-nitrobenzene, is a potent inhibitor of the EGFR signaling pathway. In many non-small cell lung cancers, mutations in the EGFR gene lead to its constitutive activation, promoting uncontrolled cell proliferation and survival through downstream pathways like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. Osimertinib covalently binds to specific mutant forms of EGFR, including the T790M resistance mutation, thereby blocking these downstream signals.
The diagram below illustrates the EGFR signaling pathway and the point of inhibition by Osimertinib.
Safety and Handling
4-Fluoro-2-methoxy-1-nitrobenzene is considered a hazardous chemical. It may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Fluoro-2-methoxy-1-nitrobenzene is a versatile and valuable chemical intermediate for the synthesis of complex molecules, particularly in the pharmaceutical industry. Its utility in the production of targeted therapies like Osimertinib underscores its importance in modern drug development. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe use in research and development.
References
- 1. This compound | C7H6FNO3 | CID 2779250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. 448-19-1 this compound AKSci J91832 [aksci.com]
- 5. 2-Fluoro-5-nitroanisole CAS#: 454-16-0 [chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. 2-Fluoro-5-nitroaniline(369-36-8) 13C NMR spectrum [chemicalbook.com]
5-Fluoro-2-nitroanisole: A Technical Review of a Key Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-nitroanisole, also known by its IUPAC name 4-fluoro-2-methoxy-1-nitrobenzene, is a fluorinated aromatic compound of significant interest in the chemical and pharmaceutical industries. Its strategic placement of a fluorine atom, a nitro group, and a methoxy group on a benzene ring imparts unique reactivity, making it a valuable building block in the synthesis of complex organic molecules. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and applications, particularly in the development of pharmaceuticals and agrochemicals.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 448-19-1 | [1] |
| Molecular Formula | C₇H₆FNO₃ | [1] |
| Molecular Weight | 171.13 g/mol | [1] |
| Appearance | White to pale yellow powder/crystal | |
| Melting Point | 49-51 °C | |
| Boiling Point | 272 °C (lit.) | [2] |
| Purity | >98.0% (GC) |
Synthesis of this compound
Several synthetic routes to this compound have been described in the literature, offering flexibility in starting materials and reaction conditions. Two primary methods are highlighted below.
Method 1: Methylation of 5-Fluoro-2-nitrophenol
A common and high-yielding method involves the methylation of 5-fluoro-2-nitrophenol.
Experimental Protocol:
In a 5-liter four-necked flask, 2500 g of N,N-dimethylformamide (DMF), 500 g (3.20 mol) of 5-fluoro-2-nitrophenol, and 483 g (3.50 mol) of anhydrous potassium carbonate are added. The mixture is heated to 60 °C. Dimethyl sulfate (424 g, 3.36 mol) is then added dropwise over a period of 2-3 hours. After the addition is complete, the reaction temperature is raised to 90-100 °C and maintained for 5-6 hours. The reaction progress is monitored by gas chromatography (GC) until the concentration of 5-fluoro-2-nitrophenol is below 0.5%.[2]
Upon completion, the reaction mixture is cooled to 50 °C, leading to the precipitation of monomethyl potassium sulfate. The precipitate is filtered off, and the filtrate is subjected to vacuum distillation to recover the DMF. This process yields this compound as a yellow oily liquid. A reported yield for this method is 94.1% with a purity of 99.5% as determined by GC.[2]
Method 2: Nucleophilic Aromatic Substitution of 2,4-Difluoronitrobenzene
Another synthetic approach utilizes 2,4-difluoronitrobenzene as the starting material.
Experimental Protocol:
To a clean and dry round bottom flask, 500 ml of toluene and 500 g of 2,4-difluoronitrobenzene are added. The reaction mixture is cooled to 0 °C, and 100 ml of methanol is slowly added. Subsequently, 353 g of potassium tert-butoxide is added in portions at 0 °C. The reaction is stirred at 0 °C for 15-30 minutes, then the temperature is raised to 20 °C and stirring is continued for 4 hours.[3]
The reaction is quenched by adding 1500 ml of water. The layers are separated, and the aqueous layer is extracted with toluene. The combined organic layers are washed with water and then with a brine solution. After drying over sodium sulfate, the solvent is removed under vacuum. The residue is treated with 1000 ml of petroleum ether and cooled to below 10 °C to induce crystallization. The solid product is filtered, washed with petroleum ether, and dried at 50-60 °C for 3-5 hours. This method has a reported yield of 87.38%.[3]
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methoxy group protons (a singlet) and the three aromatic protons. The aromatic signals would exhibit complex splitting patterns due to spin-spin coupling between the protons and with the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the seven carbon atoms in the molecule. The carbon atoms directly bonded to the fluorine and the electron-withdrawing nitro group would show characteristic chemical shifts and C-F coupling.
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands characteristic of the nitro group (N-O stretching) typically found around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric). Other significant peaks would include those for aromatic C-H and C=C stretching, as well as C-O and C-F stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at an m/z corresponding to the molecular weight of 171.13. Fragmentation patterns would likely involve the loss of the methoxy group, the nitro group, and other characteristic fragments.
Applications in Organic Synthesis
This compound is a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.
Precursor to Pharmaceutical Intermediates
A significant application of this compound is its potential role as a precursor to key pharmaceutical intermediates. For instance, the structurally related compound, 4-fluoro-2-methoxy-5-nitroaniline, is a known intermediate in the synthesis of Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy. The synthesis of this aniline derivative often starts from 4-fluoro-2-methoxyaniline, which is then nitrated. This compound could potentially be converted to this aniline intermediate through a reduction of the nitro group.
Role in Agrochemical Synthesis
The presence of both a fluorine atom and a nitro group makes this compound an attractive starting material for the synthesis of novel agrochemicals. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability, which are desirable properties for pesticides and herbicides. While specific commercial agrochemicals derived directly from this compound are not widely documented in the available literature, its structural motifs are common in a variety of active agrochemical ingredients.
Intermediate for Heterocyclic Synthesis
The reactivity of the aromatic ring, activated by the nitro group and influenced by the fluorine and methoxy substituents, allows for various nucleophilic and electrophilic substitution reactions. This makes this compound a potential precursor for the synthesis of a range of fluorinated heterocyclic compounds, which are of great interest in medicinal chemistry. For example, it is suggested as a reagent in the synthetic preparation of imidazopyridines as inhibitors of insulin-like growth factor-1 receptor.[2]
Conclusion
This compound is a valuable and versatile chemical intermediate with established synthetic routes and important applications in the development of pharmaceuticals and agrochemicals. While a comprehensive public database of its detailed spectroscopic properties is currently lacking, its physicochemical characteristics and reactivity patterns are well-understood. The continued exploration of this compound's synthetic utility is expected to lead to the discovery of new and potent bioactive molecules. Further research and publication of detailed experimental and spectral data would be highly beneficial to the scientific community.
References
The 5-Fluoro-2-nitroanisole Scaffold: A Cornerstone in the Development of Targeted Cancer Therapies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 5-Fluoro-2-nitroanisole scaffold is a key chemical intermediate that has garnered significant attention in medicinal chemistry, primarily for its integral role in the synthesis of potent and selective kinase inhibitors. Its unique substitution pattern, featuring a fluorine atom, a nitro group, and a methoxy group on a benzene ring, provides a versatile platform for the development of complex molecular architectures with significant therapeutic potential. This technical guide provides a comprehensive overview of the key features of the this compound scaffold, including its physicochemical properties, synthesis, and its pivotal application in the development of targeted anticancer agents, most notably the third-generation epidermal growth factor receptor (EGFR) inhibitor, Osimertinib.
Physicochemical and Spectroscopic Data
This compound presents as a pale yellow to light brown crystalline solid.[1] A summary of its key physicochemical and spectroscopic properties is provided in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆FNO₃ | [2] |
| Molecular Weight | 171.13 g/mol | [2] |
| Melting Point | 49-51 °C | [3] |
| Boiling Point | 272 °C at 760 mmHg | [3] |
| Density | 1.32 g/cm³ | [3] |
| Appearance | White to pale yellow powder | [3] |
| CAS Number | 448-19-1 | [2] |
Synthesis of this compound
Several synthetic routes to this compound have been reported, with a common method involving the methylation of 5-fluoro-2-nitrophenol.[4]
Experimental Protocol: Methylation of 5-fluoro-2-nitrophenol
This protocol describes a common laboratory-scale synthesis of this compound.
Materials:
-
5-fluoro-2-nitrophenol
-
Dimethyl sulfate
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Petroleum ether
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 5-fluoro-2-nitrophenol in DMF, add anhydrous potassium carbonate.
-
Heat the mixture to 60 °C.
-
Slowly add dimethyl sulfate dropwise to the reaction mixture.
-
After the addition is complete, raise the temperature to 90-100 °C and maintain for 5-6 hours, monitoring the reaction progress by gas chromatography.
-
Cool the reaction mixture and add water and toluene.
-
Separate the organic layer, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Add petroleum ether to the residue and cool to precipitate the product.
-
Filter the solid, wash with cold petroleum ether, and dry to obtain this compound.[4]
Application in Drug Discovery: The Synthesis of Osimertinib
The most prominent application of the this compound scaffold is as a key building block in the synthesis of Osimertinib (AZD9291), a third-generation EGFR tyrosine kinase inhibitor.[3][5] Osimertinib is a crucial therapeutic agent for the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations. The synthesis of Osimertinib utilizes an intermediate derived from this compound, typically 4-fluoro-2-methoxy-5-nitroaniline.
General Synthetic Workflow for Osimertinib
The synthesis of Osimertinib is a multi-step process that highlights the utility of the this compound core. The following diagram illustrates a generalized workflow.
Caption: A simplified workflow for the synthesis of Osimertinib starting from this compound.
Biological Activity of Derivatives: Targeting the EGFR Signaling Pathway
Derivatives of the this compound scaffold, particularly those with an anilino-pyrimidine structure, have been extensively investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor growth and proliferation.
EGFR Signaling Pathway and Inhibition
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by Osimertinib and related compounds.
Caption: The EGFR signaling pathway and the inhibitory action of Osimertinib.
Structure-Activity Relationship (SAR) and Quantitative Biological Data
The development of Osimertinib involved extensive structure-activity relationship (SAR) studies to optimize potency against mutant forms of EGFR while sparing the wild-type (WT) enzyme to reduce toxicity. The table below summarizes the in vitro activity of Osimertinib and related anilino-pyrimidine compounds, demonstrating the impact of structural modifications on inhibitory activity.
| Compound | EGFRL858R/T790M IC₅₀ (nM) | EGFRWT IC₅₀ (nM) | H1975 Cell Proliferation IC₅₀ (nM) | Reference(s) |
| Osimertinib (AZD9291) | 1 | 25 | 10 | [6] |
| Compound 8a | 3.9 | >1000 | 750 | [7] |
| Compound 8 | <1 | >8 | Not Reported | [8] |
Note: IC₅₀ values can vary between different studies and experimental conditions.
Key Experimental Protocols for Biological Evaluation
The biological activity of compounds derived from the this compound scaffold is primarily assessed through in vitro kinase assays and cell-based proliferation assays.
Experimental Protocol: In Vitro EGFR Kinase Assay (Luminescent)
This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against EGFR kinase.
Materials:
-
Recombinant human EGFR (wild-type or mutant)
-
Kinase buffer
-
ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Test compound (dissolved in DMSO)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the test compound and EGFR enzyme to the wells of a 384-well plate and incubate briefly.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
-
Incubate the reaction at 30 °C for 1 hour.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Experimental Workflow: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess the effect of a compound on cell proliferation.
Caption: A typical workflow for a cell viability (MTT) assay.
Conclusion
The this compound scaffold has proven to be an exceptionally valuable starting point for the synthesis of highly effective and selective kinase inhibitors. Its role in the development of Osimertinib has solidified its importance in the field of oncology drug discovery. The inherent reactivity and substitution pattern of this scaffold provide medicinal chemists with a robust platform for generating novel derivatives with tailored pharmacological profiles. Further exploration of this scaffold may lead to the discovery of new therapeutic agents targeting a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 6. The structure-guided discovery of osimertinib: the first U.S. FDA approved mutant selective inhibitor of EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and SAR study of 2-aminopyrimidines with diverse Michael addition acceptors for chemically tuning the potency against EGFRL858R/T790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, SAR discussion, in vitro and in vivo evaluation of novel selective EGFR modulator to inhibit L858R/T790M double mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Versatility of 5-Fluoro-2-nitroanisole: A Technical Guide to its Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-nitroanisole is a key aromatic building block in modern organic synthesis, particularly valued in the development of pharmaceuticals and agrochemicals.[1][2][3] Its reactivity is primarily governed by the interplay of its three functional groups: a fluorine atom, a nitro group, and a methoxy group attached to a benzene ring. This guide provides an in-depth analysis of the reactivity of this compound, focusing on its principal reaction pathway: nucleophilic aromatic substitution (SNAr). Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to offer a comprehensive resource for researchers.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The dominant reaction pathway for this compound is nucleophilic aromatic substitution (SNAr). In this reaction, the fluorine atom acts as a leaving group, being displaced by a nucleophile. The reaction is significantly activated by the presence of the electron-withdrawing nitro group positioned ortho to the fluorine atom. This activation is crucial as the aromatic ring itself is electron-rich and generally resistant to nucleophilic attack.
The SNAr mechanism proceeds via a two-step addition-elimination process. First, the nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The nitro group plays a pivotal role in stabilizing this intermediate by delocalizing the negative charge. In the second step, the fluoride ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product. It is a well-established principle that for SNAr reactions, a fluorine atom is a significantly better leaving group than other halogens, a trend contrary to that observed in aliphatic nucleophilic substitutions (SN1 and SN2).[2]
Quantitative Reactivity Data
The reactivity of this compound with various nucleophiles is summarized below. The following table collates yield data from several sources to provide a comparative overview. It is important to note that reaction conditions can significantly influence yields.
| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |
| Methanol | Potassium tert-butoxide, Toluene, 0-20°C | 2,5-Dinitroanisole | 87.38 | [1] |
| Amines (general) | K₂CO₃ or Et₃N, DMF or DMSO | N-substituted 2-nitro-5-methoxyaniline | High (general protocol) | [4] |
| Thiols (general) | NaH, Anhydrous solvent, 0°C to RT | 5-Fluoro-2-nitro-1-(organothio)benzene | High (general protocol) | [4] |
| Alcohols/Phenols (general) | NaH, Anhydrous solvent, RT to 80°C | 5-Fluoro-1-(organooxy)-2-nitrobenzene | High (general protocol) | [4] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Synthesis of this compound from 2,4-Difluoronitrobenzene
This protocol describes the synthesis of the title compound from a readily available starting material.
Materials:
-
2,4-Difluoronitrobenzene
-
Methanol
-
Potassium tert-butoxide (PTB)
-
Toluene
-
Water
-
Petroleum ether
-
Sodium sulfate
Procedure:
-
Add 500 ml of toluene to a clean, dry round-bottom flask, followed by 500 g of 2,4-difluoronitrobenzene.
-
Cool the reaction mixture to 0°C.
-
Slowly add 100 ml of methanol to the reaction mass at 0°C.
-
Add 353 g of potassium tert-butoxide (PTB) in lots at 0°C.
-
Stir the reaction mass at 0°C for 15-30 minutes.
-
Raise the temperature to 20°C and stir for 4 hours.
-
Decompose the reaction mass by adding 1500 ml of water and stir for 10-15 minutes.
-
Add toluene to the reaction mass and separate the layers.
-
Extract the aqueous layer with toluene and combine the organic layers.
-
Wash the combined organic layer with 1000 ml of water, followed by a brine solution.
-
Dry the organic layer over sodium sulfate and distill off the solvent under vacuum.
-
Add 1000 ml of petroleum ether to the residue and cool to below 10°C, then stir for 30 minutes.
-
Filter the solid, wash with 200 ml of petroleum ether, and dry at 50-60°C for 3-5 hours.
-
Yield: 470 g (87.38%).[1]
General Protocol for Nucleophilic Aromatic Substitution with Amines
This protocol provides a general procedure for the reaction of this compound with primary or secondary amines.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in DMF or DMSO.
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add the base (K₂CO₃ or Et₃N) to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 80-120°C) and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method (e.g., column chromatography).[4]
Mechanistic and Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The two-step addition-elimination mechanism of SNAr.
Caption: A typical experimental workflow for SNAr reactions.
Conclusion
This compound is a versatile and highly reactive substrate for nucleophilic aromatic substitution. The fluorine atom, activated by the ortho-nitro group, is an excellent leaving group, allowing for the facile introduction of a wide range of nucleophiles. This reactivity profile makes it an invaluable intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The provided data, protocols, and diagrams offer a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors.
References
A Technical Overview of 5-Fluoro-2-nitroanisole: Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise yet in-depth overview of 5-Fluoro-2-nitroanisole, a key chemical intermediate in various synthetic processes. This document outlines its fundamental molecular and physical properties, supported by a summary of relevant data. Additionally, a representative synthetic workflow is provided to illustrate its preparation.
Core Molecular and Physical Properties
This compound is an organic compound characterized by a benzene ring substituted with a fluorine atom, a nitro group, and a methoxy group.[1] These functional groups contribute to its reactivity and utility as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] It is also known as 4-fluoro-2-methoxy-1-nitrobenzene.[3]
The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C7H6FNO3[2][3][4] |
| Molecular Weight | 171.13 g/mol [2][3][5][6] |
| CAS Number | 448-19-1[2][3][4][5] |
| Appearance | Yellow Powder or Solid[1][2] |
| Melting Point | 49-51 °C[2][5] |
| Boiling Point | 272 °C (at 760 mmHg)[2][5] |
| Density | 1.321 ± 0.06 g/cm³ (Predicted)[2] |
Synthetic Protocol
This compound is primarily produced through industrial organic synthesis.[1] A common method involves the methylation of 5-fluoro-2-nitrophenol. The following is a general experimental protocol for its synthesis.
Reaction: Methylation of 5-fluoro-2-nitrophenol.
Materials:
-
5-fluoro-2-nitrophenol
-
N,N-dimethylformamide (DMF)
-
Anhydrous potassium carbonate
-
Dimethyl sulfate
Procedure:
-
A mixture of N,N-dimethylformamide (DMF), 5-fluoro-2-nitrophenol, and anhydrous potassium carbonate is prepared in a reaction vessel.
-
The mixture is heated to 60 °C.
-
Dimethyl sulfate is added dropwise over a period of 2-3 hours.
-
Following the addition, the reaction temperature is increased to 90-100 °C.
-
The reaction is maintained for 5-6 hours.
-
The progress of the reaction is monitored by gas chromatography (GC) until the starting material (5-fluoro-2-nitrophenol) is consumed to a level below 0.5%.[7]
Synthetic Workflow Diagram
The logical flow of the synthesis of this compound can be visualized as follows:
Caption: Workflow for the synthesis of this compound.
Applications in Research and Development
This compound serves as a crucial intermediate in the synthesis of various target molecules. Notably, it is utilized in the preparation of imidazopyridines, which have been investigated as inhibitors of the insulin-like growth factor-1 receptor, highlighting its relevance in drug discovery and development.[2][7] Its chemical structure also makes it a valuable component in the creation of certain herbicides and insecticides.[1]
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Nitro-5-Fluoro Anisole [chembk.com]
- 3. This compound | C7H6FNO3 | CID 2779250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. This compound | 448-19-1 [sigmaaldrich.com]
- 6. 448-19-1|this compound|BLD Pharm [bldpharm.com]
- 7. This compound | 448-19-1 [chemicalbook.com]
Methodological & Application
Application Note and Protocol: Synthesis of 5-Fluoro-2-nitroanisole
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Fluoro-2-nitroanisole is a fluorinated aromatic compound widely utilized as a key intermediate in the synthesis of various complex organic molecules.[1] Its structural features, including a fluorine atom and a nitro group, provide unique reactivity, making it a valuable building block in the pharmaceutical and agrochemical industries.[2][3] For instance, it is a reagent in the synthetic preparation of imidazopyridines that act as inhibitors of the insulin-like growth factor-1 receptor.[2] This document provides a detailed experimental protocol for the synthesis of this compound via the methylation of 5-fluoro-2-nitrophenol, a method known for its high yield and purity.[2][4]
Synthesis Data Summary
The following tables summarize the quantitative data for the synthesis of this compound from 5-fluoro-2-nitrophenol.
Table 1: Reagents and Materials
| Reagent | Formula | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Eq. |
| 5-Fluoro-2-nitrophenol | C₆H₄FNO₃ | 157.10 | 500 | 3.20 | 1.00 |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 483 | 3.50 | 1.09 |
| Dimethyl Sulfate | (CH₃)₂SO₄ | 126.13 | 424 | 3.36 | 1.05 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 2500 | - | Solvent |
Table 2: Reaction Conditions and Product Characteristics
| Parameter | Value |
| Initial Reaction Temperature | 60 °C |
| Temperature during Dimethyl Sulfate Addition | 60 °C |
| Post-addition Reaction Temperature | 90-100 °C |
| Reaction Time | 5-6 hours |
| Product Yield | 94.1%[2][4] |
| Product Purity (by GC) | 99.5%[2][4] |
| Physical Form | Yellow oily liquid[2][4] |
| Boiling Point | 272 °C (lit.)[2] |
| Melting Point | 49-51 °C |
Experimental Protocol
This protocol details the synthesis of this compound via Williamson ether synthesis.
Materials and Equipment:
-
5 L four-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Dropping funnel
-
Condenser
-
Thermometer
-
Vacuum distillation apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
Reaction Execution:
-
Once the temperature is stable, slowly add dimethyl sulfate (424 g, 3.36 mol) dropwise from a dropping funnel over a period of 2-3 hours, maintaining the temperature at 60 °C.[2][4]
-
After the addition is complete, raise the reaction temperature to 90-100 °C.[2][4]
-
Maintain the reaction at this temperature for 5-6 hours.[2][4] The reaction progress should be monitored by gas chromatography (GC) until the concentration of the starting material, 5-fluoro-2-nitrophenol, is below 0.5%.[2][4]
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to 50 °C. At this temperature, monomethyl potassium sulfate salt will precipitate.[2][4]
-
Filter the mixture to remove the precipitated salts.
-
The filtrate containing the product is then subjected to vacuum distillation to recover the DMF solvent.[2][4]
-
The resulting residue is the final product, this compound, as a yellow oily liquid (515 g).[2][4]
-
Safety Precautions:
-
Dimethyl sulfate is toxic and corrosive. Handle with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
This compound is harmful if swallowed and causes skin and eye irritation.
-
Always work in a well-ventilated area and follow standard laboratory safety procedures.
Experimental Workflow Diagram
Caption: Synthesis workflow for this compound.
References
Application Notes: 5-Fluoro-2-nitroanisole as a Versatile Building Block in Organic Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Fluoro-2-nitroanisole (also known as 4-fluoro-2-methoxy-1-nitrobenzene) is a halogenated aromatic compound widely employed as a versatile intermediate in organic synthesis.[1] Its structure, featuring a benzene ring substituted with a fluorine atom, a nitro group, and a methoxy group, provides a unique combination of reactivity and stability.[1][2] The presence of the electron-withdrawing nitro group ortho to the fluorine atom significantly activates the molecule for nucleophilic aromatic substitution (SNAr), making it an excellent substrate for introducing a wide range of functionalities.[2][3] This reactivity profile has established this compound as a valuable building block in the pharmaceutical and agrochemical industries for the synthesis of complex bioactive molecules, including kinase inhibitors and crop protection agents.[1][2]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 448-19-1 | [4] |
| Molecular Formula | C₇H₆FNO₃ | [4] |
| Molecular Weight | 171.13 g/mol | [4] |
| Appearance | White to pale yellow powder/crystalline solid | [1] |
| Melting Point | 49-51 °C | [4] |
| Boiling Point | 272 °C at 760 mmHg | [5] |
| Purity | ≥97-98% (typical) | [5] |
Core Applications and Key Reactions
The utility of this compound stems from two primary transformations: nucleophilic aromatic substitution at the fluorine-bearing carbon and reduction of the nitro group. These reactions open pathways to a diverse array of substituted aniline and anisole derivatives.
Caption: Synthetic utility workflow of this compound.
Nucleophilic Aromatic Substitution (SNAr)
The most prominent application of this compound is in SNAr reactions. The reaction proceeds via a two-step addition-elimination mechanism. The potent electron-withdrawing effect of the nitro group makes the aromatic ring electron-deficient and susceptible to attack by nucleophiles. This attack forms a resonance-stabilized negative intermediate (a Meisenheimer complex), which then expels the fluoride ion to restore aromaticity.[2] Fluorine's high electronegativity enhances this effect, making it a superior leaving group compared to other halogens in this context.[2]
Caption: Generalized mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.
This reaction is highly valuable for creating C-N, C-O, and C-S bonds, providing access to a wide range of derivatives.
Table of Representative SNAr Reactions
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) |
| Primary/Secondary Amines | Piperidine | K₂CO₃ | DMF | 80-100 |
| N,N,N'-Trimethylethanediamine | DIPEA | DMAc | 80 | |
| Alcohols/Phenols | 4-Methoxyphenol | K₂CO₃ | Acetonitrile | Reflux |
| Thiols | Thiophenol | NaH | DMF | 25 |
Note: Conditions are generalized from protocols for analogous activated fluoro-nitroaromatic systems. Actual yields and optimal conditions may vary.[6][7]
Reduction of the Nitro Group
The nitro group of this compound can be readily reduced to an amino group, yielding 4-fluoro-2-methoxyaniline. This transformation is critical as it converts the electron-withdrawing nitro group into an electron-donating and highly versatile amino group. The resulting aniline is a key building block for further functionalization, such as acylation, diazotization, or as a nucleophile itself in subsequent coupling reactions.[8] This product is a known precursor in multi-step syntheses of complex pharmaceuticals.[9][10]
Experimental Protocols
Safety Precaution: These protocols involve hazardous materials and should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment. Always consult the Safety Data Sheet (SDS) for each reagent before use.[4]
Protocol 1: General Procedure for SNAr with an Amine Nucleophile
This protocol describes a representative procedure for the reaction of this compound with a secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., Piperidine, 1.2 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and anhydrous DMF.
-
Add the amine nucleophile (1.2 eq) to the solution, followed by potassium carbonate (2.0 eq).[6]
-
Heat the reaction mixture to 80-100 °C and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted product.[6]
Protocol 2: Reduction of the Nitro Group to 4-Fluoro-2-methoxyaniline
This protocol is adapted from a patented industrial process for the reduction of the nitro group.[8]
Materials:
-
This compound (4-fluoro-2-methoxy-1-nitrobenzene) (1.0 eq)
-
Methanol
-
Raney Nickel (Raney Ni) (e.g., 10% w/w)
-
Hydrogen (H₂) gas
Procedure:
-
In a suitable autoclave, charge methanol and this compound.
-
Under a nitrogen atmosphere, add a slurry of Raney Ni in methanol to the reaction mass.
-
Stir the mixture at 25-30 °C for 10-15 minutes.
-
Pressurize the autoclave with hydrogen gas to the required pressure (e.g., 5-10 kg/cm ²) and maintain the temperature at 40-45 °C.
-
Monitor the reaction by observing hydrogen uptake and TLC analysis until completion.
-
After the reaction is complete, carefully filter the reaction mass through a bed of celite under a nitrogen atmosphere to remove the Raney Ni catalyst.
-
Wash the filter bed with methanol.
-
Concentrate the combined filtrate under vacuum to obtain the crude 4-fluoro-2-methoxyaniline, which can be used directly or purified further.[8]
Application in Pharmaceutical Synthesis: Pathway to an Osimertinib Building Block
This compound is a precursor to 4-fluoro-2-methoxy-5-nitroaniline, a key building block in the synthesis of Osimertinib, a third-generation EGFR inhibitor for treating non-small-cell lung cancer.[9][10] The synthetic route involves the reduction of this compound to 4-fluoro-2-methoxyaniline, followed by a protection-nitration-deprotection sequence to introduce the second nitro group at the desired position.[8][10]
Caption: Multi-step pathway from this compound to a key Osimertinib precursor.[8][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C7H6FNO3 | CID 2779250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 1075705-01-9 | 4655-3-12 | MDL MFCD23098941 | 4-Fluoro-2-methoxy-5-nitroaniline | SynQuest Laboratories [synquestlabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction Conditions for the Nitration of 5-Fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nitration of 5-fluoroanisole is a key electrophilic aromatic substitution reaction that yields valuable nitroaromatic intermediates. These products, primarily 2-nitro-5-fluoroanisole and 4-nitro-5-fluoroanisole, are important building blocks in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. The regioselectivity of this reaction is governed by the directing effects of the methoxy (-OCH₃) and fluorine (-F) substituents on the aromatic ring. The strongly activating and ortho-, para- directing methoxy group is the dominant director. As the position para to the methoxy group is occupied by fluorine, nitration is expected to occur predominantly at the ortho positions (C2 and C6, with C6 being equivalent to C2) and to a lesser extent at the C4 position. This document provides a summary of reported reaction conditions and detailed experimental protocols for the nitration of 5-fluoroanisole.
Data Presentation: Summary of Reaction Conditions
The following table summarizes various experimental conditions for the nitration of 5-fluoroanisole, providing a comparative overview of reagents, solvents, temperatures, and reported outcomes.
| Starting Material | Nitrating Agent | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |
| 5-Fluoroanisole (3-Fluoroanisole) | Nitric Acid / Acetic Anhydride | Acetic Anhydride | 0 to -5 | 2-Nitro-5-fluoroanisole | ~38% (of crude precipitate) | [1] |
Note: Further research is required to populate this table with a broader range of conditions, including the use of mixed acid (HNO₃/H₂SO₄) and to provide more detailed information on isomer distribution.
Experimental Protocols
Protocol 1: Nitration of 5-Fluoroanisole using Nitric Acid and Acetic Anhydride[1]
This protocol describes the synthesis of 2-nitro-5-fluoroanisole using a mixture of nitric acid and acetic anhydride.
Materials:
-
5-Fluoroanisole (referred to as 3-fluoro-anisole in the source)
-
Nitric Acid
-
Acetic Anhydride
-
Ice
Equipment:
-
Reaction flask equipped with a dropping funnel and a stirrer
-
Cooling bath (ice-salt or other suitable system)
-
Vacuum filtration apparatus
Procedure:
-
In a suitable reaction flask, dissolve 12.6 g of 5-fluoroanisole in 100 ml of acetic anhydride.
-
Cool the solution to a temperature range of 0°C to -5°C using a cooling bath.
-
Prepare a nitrating mixture by combining 32 ml of nitric acid and 95 ml of acetic anhydride.
-
Add the nitrating mixture dropwise to the stirred solution of 5-fluoroanisole while maintaining the reaction temperature between 0°C and -5°C.
-
After the addition is complete, continue to stir the reaction mixture at a temperature of 0°C to 5°C for one hour.
-
Upon completion of the reaction, pour the mixture over ice to quench the reaction and precipitate the product.
-
Collect the precipitate by vacuum filtration.
-
Dry the recovered solid to obtain the crude product. The reported yield of the dried precipitate, identified as 2-nitro-5-fluoroanisole, was 6.77 g.
Visualizations
Logical Relationship of Directing Groups in Nitration of 5-Fluoroanisole
The following diagram illustrates the directing effects of the methoxy and fluoro groups on the incoming electrophile (NO₂⁺) during the nitration of 5-fluoroanisole. The methoxy group is a strong activating and ortho-, para- director, while the fluorine atom is a deactivating but also ortho-, para- director. The methoxy group's influence is dominant.
References
Purification of 5-Fluoro-2-nitroanisole by Crystallization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the purification of 5-Fluoro-2-nitroanisole, a key intermediate in pharmaceutical synthesis, using crystallization techniques. The protocols outlined below are designed to enhance the purity of the compound, ensuring it meets the stringent requirements for downstream applications in drug development and other research areas.
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount, as impurities can lead to the formation of undesired side products, reduce the efficacy of the final API, and introduce potential toxicological risks. Crystallization is a robust and scalable method for the purification of solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent system. This process typically involves dissolving the crude material in a suitable solvent at an elevated temperature and allowing it to cool, whereupon the purified compound crystallizes out of the solution, leaving impurities behind in the mother liquor. The selection of an appropriate solvent is critical for the success of the purification, aiming for high solubility of the target compound at high temperatures and low solubility at low temperatures.
Potential Impurities
Understanding the potential impurities in crude this compound is essential for devising an effective purification strategy. Depending on the synthetic route employed, common impurities may include:
-
Unreacted starting materials: Such as 3-fluoroanisole or 5-fluoro-2-nitrophenol.
-
Regioisomers: Isomeric forms of fluoro-nitroanisole that may be generated during the nitration step.
-
Byproducts of the reaction: Other undesired compounds formed during synthesis.
The crystallization protocols described herein are effective at removing these types of impurities.
Solvent Selection and Screening
The choice of solvent is the most critical parameter in developing a successful crystallization protocol. An ideal solvent for the recrystallization of this compound should exhibit the following properties:
-
High solubility for this compound at elevated temperatures.
-
Low solubility for this compound at low temperatures.
-
Impurities should be either highly soluble or insoluble in the solvent at all temperatures.
-
The solvent should not react with this compound.
-
The solvent should be volatile enough to be easily removed from the purified crystals.
Based on the chemical structure of this compound (a substituted nitroaromatic ether) and preliminary literature screening, alcoholic solvents are promising candidates. This document provides a primary protocol using ethanol. However, a solvent screening protocol is also included to enable optimization.
Recommended Solvents for Screening
| Solvent | Rationale |
| Ethanol | Often a good choice for nitroaromatic compounds. |
| Methanol | Similar to ethanol, but higher volatility may affect crystal growth. |
| Isopropanol | Lower polarity than ethanol and methanol, may offer different selectivity. |
| Ethyl Acetate | A moderately polar solvent. |
| Hexane/Toluene | Non-polar solvents, useful for precipitating the product. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol describes the purification of crude this compound using ethanol as the crystallization solvent.
Materials and Equipment:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Vacuum source
-
Spatula
-
Watch glass
-
Drying oven
Procedure:
-
Dissolution: Place the crude this compound (e.g., 10.0 g) in a 250 mL Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of ethanol (e.g., 30-40 mL) to the flask.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add ethanol portion-wise (in 5-10 mL increments) until all the solid has dissolved. Avoid adding an excessive amount of solvent to ensure a good recovery yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed clean Erlenmeyer flask. This step should be carried out quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask with a watch glass. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath: Once the flask has reached room temperature and crystal formation has commenced, place it in an ice-water bath for at least 30 minutes to maximize the yield of the purified product.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol (e.g., 2 x 10 mL) to remove any residual mother liquor and soluble impurities.
-
Drying: Dry the purified crystals on the filter for a few minutes by drawing air through them. Transfer the crystals to a pre-weighed watch glass and dry them in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Analysis: Determine the melting point and purity of the recrystallized this compound. The expected melting point is in the range of 49-51 °C.[1]
Protocol 2: Solvent Screening for Optimal Crystallization
This protocol provides a systematic approach to identifying the most suitable solvent for the crystallization of this compound.
Procedure:
-
Place a small amount of crude this compound (approx. 50 mg) into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of a different solvent from the recommended list to each test tube.
-
Observe the solubility at room temperature.
-
For solvents in which the compound is sparingly soluble at room temperature, heat the test tube in a water bath and observe the solubility.
-
If the compound dissolves completely upon heating, remove the test tube from the hot water bath and allow it to cool to room temperature, followed by cooling in an ice bath.
-
Observe the formation of crystals. The solvent that dissolves the compound when hot and yields a significant amount of crystals upon cooling is a good candidate for recrystallization.
Data Presentation
The following table summarizes the expected outcomes and key parameters for the crystallization of this compound.
| Parameter | Value | Notes |
| Starting Material | Crude this compound | Purity may vary depending on the synthesis. |
| Recrystallization Solvent | Ethanol | Other solvents may be selected based on screening. |
| Approx. Solvent Volume | 3-5 mL per gram of crude material | This is an estimate and should be optimized. |
| Dissolution Temperature | Near the boiling point of ethanol (approx. 78 °C) | Ensure complete dissolution. |
| Cooling Protocol | Slow cooling to room temperature, followed by an ice bath | Promotes the formation of pure, well-defined crystals. |
| Expected Yield | 75-90% | Dependent on the purity of the crude material and technique. |
| Expected Purity | >99.5% | Can be assessed by GC, HPLC, or melting point analysis. |
| Melting Point (Purified) | 49-51 °C | A sharp melting point indicates high purity.[1] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the purification of this compound by crystallization.
Caption: Workflow for the purification of this compound.
Logical Relationship of Crystallization Parameters
The following diagram illustrates the logical relationship between key parameters influencing the success of the crystallization process.
Caption: Key parameters for successful crystallization.
References
Application Notes and Protocols for the Synthesis of Imidazopyridines Utilizing 3-Fluoro-6-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazopyridines are a prominent class of nitrogen-fused heterocyclic compounds that hold a privileged position in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold, in particular, is a core component of numerous therapeutic agents exhibiting a wide array of biological activities, including anxiolytic, hypnotic, anti-ulcer, and anticancer properties. The development of novel synthetic routes to access structurally diverse imidazopyridine derivatives is, therefore, of significant interest to the scientific community.
This document outlines a detailed two-step synthetic protocol for the preparation of a nitro-substituted imidazopyridine derivative, commencing from 3-fluoro-6-nitroanisole. This proposed pathway involves an initial Friedel-Crafts acylation to generate a key α-haloketone intermediate, followed by a classical Tschitschibabin condensation with a 2-aminopyridine to construct the fused bicyclic imidazopyridine core. Nitro-containing heterocyclic compounds are known to possess a broad spectrum of biological activities, including antimicrobial and anticancer effects, often attributed to their ability to undergo bioreduction to reactive nitrogen species within cells.[1] The synthesized nitro-imidazopyridine could, therefore, serve as a valuable building block for the development of new therapeutic leads.
Synthetic Strategy Overview
The synthesis is designed as a two-step process. The initial step involves the Friedel-Crafts acylation of 3-fluoro-6-nitroanisole with bromoacetyl chloride. The resulting α-haloketone is then utilized in a subsequent Tschitschibabin reaction with 2-aminopyridine to yield the target imidazopyridine.
Caption: Proposed two-step synthesis of a nitro-substituted imidazopyridine.
Experimental Protocols
Step 1: Synthesis of 2-(Bromoacetyl)-3-fluoro-6-nitroanisole (α-Haloketone Intermediate)
This procedure describes the Friedel-Crafts acylation of 3-fluoro-6-nitroanisole. The reaction conditions are adapted from established protocols for the acylation of activated and deactivated aromatic systems.[2][3][4]
Materials:
-
3-Fluoro-6-nitroanisole
-
Bromoacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane.
-
Cool the suspension to 0°C in an ice bath with stirring.
-
In the dropping funnel, prepare a solution of 3-fluoro-6-nitroanisole (1.0 eq.) in anhydrous dichloromethane.
-
Add the solution of 3-fluoro-6-nitroanisole dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, add bromoacetyl chloride (1.1 eq.) dropwise to the reaction mixture over 15-20 minutes.
-
Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Step 2: Synthesis of 2-(4-Fluoro-2-methoxy-5-nitrophenyl)imidazo[1,2-a]pyridine
This protocol details the Tschitschibabin reaction for the synthesis of the imidazopyridine ring system from the α-haloketone intermediate and 2-aminopyridine.[5][6]
Materials:
-
2-(Bromoacetyl)-3-fluoro-6-nitroanisole (from Step 1)
-
2-Aminopyridine
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Büchner funnel
Procedure:
-
In a round-bottom flask, dissolve 2-(bromoacetyl)-3-fluoro-6-nitroanisole (1.0 eq.) in ethanol.
-
To this solution, add 2-aminopyridine (1.2 eq.) and sodium bicarbonate (2.0 eq.).
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 6-8 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration using a Büchner funnel. Wash the solid with cold ethanol and then water to remove any inorganic salts.
-
If no precipitate forms, reduce the volume of the solvent using a rotary evaporator and add cold water to induce precipitation.
-
Collect the precipitated product by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
Data Presentation
The following table summarizes the hypothetical quantitative data for the synthesis. Yields are estimates based on similar reactions reported in the literature.
| Step | Reactant 1 | Molar Eq. | Reactant 2 | Molar Eq. | Catalyst/Base | Molar Eq. | Solvent | Product | Theoretical Yield (%) |
| 1 | 3-Fluoro-6-nitroanisole | 1.0 | Bromoacetyl chloride | 1.1 | AlCl₃ | 1.2 | Dichloromethane | 2-(Bromoacetyl)-3-fluoro-6-nitroanisole | 65-75 |
| 2 | 2-(Bromoacetyl)-3-fluoro-6-nitroanisole | 1.0 | 2-Aminopyridine | 1.2 | NaHCO₃ | 2.0 | Ethanol | 2-(4-Fluoro-2-methoxy-5-nitrophenyl)imidazo[1,2-a]pyridine | 70-85 |
Potential Biological Relevance and Signaling Pathway
Nitro-substituted imidazopyridines have been investigated for their potential as antimicrobial and anticancer agents.[1][7] The nitro group can be enzymatically reduced in hypoxic environments, characteristic of solid tumors and certain bacterial infections, to form reactive radical species. These radicals can induce cellular damage, including DNA strand breaks, leading to apoptosis or cell death. One of the key pathways implicated in apoptosis is the intrinsic or mitochondrial pathway.
References
- 1. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. researchgate.net [researchgate.net]
The Role of 5-Fluoro-2-nitroanisole in the Development of Anti-Inflammatory Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-nitroanisole, a fluorinated aromatic compound, serves as a versatile and crucial building block in the synthesis of various bioactive molecules, particularly in the development of novel anti-inflammatory agents. Its unique structural features, including a fluorine atom and a nitro group, provide medicinal chemists with a powerful tool to modulate the physicochemical and pharmacological properties of target compounds. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the nitro group offers a synthetic handle for further molecular elaborations, such as the construction of heterocyclic ring systems like indoles, which are prevalent in many anti-inflammatory drugs.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis and evaluation of potential anti-inflammatory agents.
Application Notes: Strategic Importance of this compound
This compound is a key intermediate in the synthesis of fluorinated analogues of known anti-inflammatory scaffolds. The introduction of a fluorine atom at the 5-position of an indole ring, for instance, has been shown to significantly impact the biological activity of the resulting molecule. This strategic fluorination can lead to compounds with improved potency and selectivity as inhibitors of key inflammatory mediators.
The primary application of this compound in this context is its conversion to 5-fluoroindole and its derivatives. One of the most established methods for this transformation is the Leimgruber-Batcho indole synthesis . This method involves the reaction of a 2-nitrotoluene derivative (which can be conceptually derived from this compound) with a formamide acetal to form an enamine, followed by reductive cyclization to yield the indole core.[3][4]
Derivatives of 5-fluoroindole have demonstrated significant anti-inflammatory potential through various mechanisms of action, including the inhibition of cyclooxygenase (COX) enzymes and the modulation of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[5][6][7]
Data Presentation: Anti-Inflammatory Activity of Fluorinated Indole Derivatives
The following table summarizes the in vitro anti-inflammatory activity of representative fluorinated indole derivatives, showcasing their potential as inhibitors of key inflammatory targets. While not all of these compounds are directly synthesized from this compound in the cited literature, they represent the types of structures and activities that can be achieved through the strategic use of fluorinated building blocks.
| Compound Class | Target | Assay System | IC50 / % Inhibition | Reference |
| 5-Fluoro-2-oxindole Derivatives | α-Glucosidase | In vitro enzyme assay | 35.83 ± 0.98 µM (for compound 3f) | [8] |
| 5-Fluoro/(trifluoromethoxy)−1H‐indole‐2,3‐dione 3‐(4‐phenylthiosemicarbazones) | IL-1R | In vitro receptor binding assay | 0.01–0.06 µM | [9] |
| 5-Fluoroisatin Derivatives | Protein Denaturation | In vitro (Bovine Serum Albumin) | 80.08% inhibition at 100 μg/mL | [2] |
| Fluorinated 1,2,4-triazino[5,6-b]indoles | Inflammation (general) | In vivo (model not specified) | High activity observed | [10] |
Experimental Protocols
Protocol 1: Synthesis of 5-Fluoroindole via Leimgruber-Batcho Reaction (Conceptual)
This protocol describes a conceptual synthetic route to 5-fluoroindole, a key intermediate for anti-inflammatory agents, starting from a precursor derivable from this compound. The Leimgruber-Batcho synthesis is a versatile method for indole synthesis from 2-nitrotoluenes.[3][4]
Step 1: Formation of the Enamine
-
To a solution of 5-fluoro-2-nitrotoluene (1 equivalent) in N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.5 equivalents).
-
Add a catalytic amount of pyrrolidine (0.1 equivalents).
-
Heat the reaction mixture to 100-110 °C and stir for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude enamine product.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine in a suitable solvent such as ethanol or acetic acid.
-
Add a reducing agent. Common choices include palladium on carbon (Pd/C) with a hydrogen source (e-g., hydrogen gas or hydrazine hydrate), or iron powder in acetic acid.[1][4]
-
If using Pd/C and hydrogen gas, pressurize the reactor to 50-100 psi.[1]
-
Heat the mixture to 60-80 °C and stir vigorously for 4-6 hours.[1]
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and carefully filter off the catalyst (if applicable) under an inert atmosphere.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane or a mixture of hexane and ethyl acetate) to afford 5-fluoroindole.[1][11]
Protocol 2: In Vitro Evaluation of Anti-inflammatory Activity - Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol outlines a common in vitro assay to screen for the anti-inflammatory activity of synthesized 5-fluoroindole derivatives by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[12]
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized 5-fluoroindole derivatives
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate at 37 °C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Pre-treat the cells with various concentrations of the synthesized 5-fluoroindole derivatives for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (a known anti-inflammatory agent).
-
LPS Stimulation: After the pre-treatment period, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response and NO production. A negative control group (cells without LPS stimulation) should also be included.
-
Nitrite Measurement (Griess Assay):
-
After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in the samples from the standard curve.
-
Determine the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the NO production.
-
Mandatory Visualizations
Caption: Synthetic pathway from this compound precursor to anti-inflammatory agents.
Caption: Workflow for in vitro anti-inflammatory activity screening.
Caption: Inhibition of NF-κB and MAPK signaling pathways by 5-fluoroindole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. tsijournals.com [tsijournals.com]
- 5. mdpi.com [mdpi.com]
- 6. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of Inhibitors in the Study of MAP Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 5-Fluoroindole synthesis - chemicalbook [chemicalbook.com]
- 12. In vitro and in vivo anti-inflammatory effects of 5-hydroxyconiferaldehyde via NF-κB, MAPK/AP-1, and Nrf2 modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reduction of 5-Fluoro-2-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
Abstract
The reduction of the nitro group in 5-Fluoro-2-nitroanisole to yield 4-Fluoro-2-methoxyaniline is a critical transformation in synthetic organic chemistry, particularly in the synthesis of pharmaceutical intermediates and other fine chemicals.[1][2][3] This document provides detailed protocols for this reduction, focusing on the widely applicable method of catalytic hydrogenation. Alternative methods are also discussed, offering flexibility depending on available resources and substrate compatibility. Quantitative data is summarized for easy comparison, and a workflow diagram is provided for clarity.
Introduction
The conversion of aromatic nitro compounds to their corresponding anilines is a fundamental reaction in organic synthesis.[4] The resulting anilines are versatile building blocks, for instance, 4-Fluoro-2-methoxyaniline is a key intermediate in the synthesis of various therapeutic agents, including 5-Hydroxytryptamine (5-HT3) receptor antagonists and inhibitors for Botulinum neurotoxin A light chain.[1][5] The choice of reduction method is crucial to ensure high yield, purity, and compatibility with other functional groups. Common methods include catalytic hydrogenation and metal-mediated reductions.[6][7]
Data Presentation: Comparison of Reduction Protocols
The following table summarizes quantitative data for common methods used in the reduction of nitroarenes, adapted for the specific case of this compound.
| Parameter | Protocol 1: Catalytic Hydrogenation (Raney Ni) | Protocol 2: Catalytic Hydrogenation (Pd/C) | Protocol 3: Metal Reduction (Fe/NH₄Cl) |
| Starting Material | This compound | This compound | This compound |
| Product | 4-Fluoro-2-methoxyaniline | 4-Fluoro-2-methoxyaniline | 4-Fluoro-2-methoxyaniline |
| Catalyst/Reagent | Raney Nickel | Palladium on Carbon (10 wt%) | Iron powder, Ammonium Chloride |
| Catalyst Loading | ~10% w/w of starting material | ~1-5% w/w of starting material | ~3-5 equivalents of Iron |
| Solvent | Methanol | Ethanol or Ethyl Acetate | Ethanol/Water mixture |
| Temperature | 25-30°C | Room Temperature | Reflux |
| Pressure | ~3.0 kg/cm ² H₂ | Atmospheric H₂ or balloon | Atmospheric |
| Typical Reaction Time | 4-8 hours | 2-16 hours | 1-4 hours |
| Reported Yield | High (specific data not found for this substrate) | High (generally >90%) | High (up to 96% for similar substrates)[8] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Raney Nickel
This protocol is adapted from a procedure for the reduction of a similar substrate, 4-fluoro-2-methoxy-1-nitrobenzene.[9]
Materials:
-
This compound
-
Methanol (reagent grade)
-
Raney Nickel (slurry in water)
-
Nitrogen gas
-
Hydrogen gas
-
Autoclave/hydrogenation reactor
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a suitable autoclave, charge a solution of this compound in methanol. For example, use a ratio of approximately 1 g of substrate to 8-10 mL of solvent.[9]
-
Under a nitrogen atmosphere, carefully add a slurry of Raney Nickel (approximately 10% by weight of the starting material) in methanol to the reactor.[9]
-
Seal the autoclave and stir the reaction mass at 25-30°C for 10-15 minutes to ensure proper mixing.[9]
-
Pressurize the autoclave with hydrogen gas to approximately 3.0 kg/cm ². A slight exotherm may be observed.[9]
-
Maintain the reaction under hydrogen pressure with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the autoclave with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the filter cake with methanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 4-Fluoro-2-methoxyaniline.
-
The product can be further purified by distillation, crystallization, or column chromatography if necessary.
Safety Precautions:
-
Raney Nickel is pyrophoric and must be handled with care, always kept wet with solvent and under an inert atmosphere.
-
Hydrogen gas is highly flammable and explosive. Ensure the reactor is properly sealed and operated in a well-ventilated area.
Protocol 2: Metal-Mediated Reduction using Iron
This is a classic and reliable method for nitro group reduction that avoids the use of high-pressure hydrogenation equipment.[4]
Materials:
-
This compound
-
Iron powder (<325 mesh)
-
Ammonium chloride
-
Ethanol
-
Water
-
Round-bottom flask with reflux condenser
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add the this compound, ethanol, and water (e.g., a 4:1 mixture of ethanol to water).
-
Add ammonium chloride (~4 equivalents) and iron powder (~3-5 equivalents) to the mixture.[4]
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction can be initially vigorous.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.[4]
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The residue can be taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine to remove inorganic impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Fluoro-2-methoxyaniline.
Visualizations
Reaction Pathway
The reduction of a nitro group to an amine is a six-electron process that generally proceeds through nitroso and hydroxylamine intermediates.[4]
Caption: General mechanistic pathway for nitro group reduction.
Experimental Workflow for Catalytic Hydrogenation
The following diagram illustrates the key steps involved in the catalytic hydrogenation protocol.
Caption: Experimental workflow for catalytic hydrogenation.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
Application Notes and Protocols: 5-Fluoro-2-nitroanisole in the Preparation of Diphenyl Ether Herbicides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 5-fluoro-2-nitroanisole and its related isomers in the synthesis of diphenyl ether herbicides, a class of potent protoporphyrinogen oxidase (PPO) inhibitors. Detailed experimental protocols, quantitative data, and visual diagrams of the synthesis workflow and mechanism of action are presented to guide researchers in the development of novel herbicidal agents.
Introduction
This compound serves as a key building block in the synthesis of various agrochemicals due to the reactive nature of its fluoro and nitro substituents.[1] While direct synthesis pathways from this compound are proprietary or less documented in publicly available literature, a closely related isomer, 2-nitro-5-fluorobenzonitrile, is a well-established precursor in the industrial synthesis of prominent diphenyl ether herbicides such as acifluorfen. This document will focus on the synthesis of acifluorfen as a representative example, detailing the chemical transformations that are analogous to what would be expected when starting from this compound derivatives.
Diphenyl ether herbicides are a critical class of agrochemicals that act by inhibiting the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll biosynthesis pathway in plants.[2] This inhibition leads to the accumulation of protoporphyrinogen IX, which, upon exposure to light and oxygen, causes rapid cell membrane disruption and plant death.[2][3]
Synthesis of Diphenyl Ether Herbicides: A Case Study of Acifluorfen
The synthesis of acifluorfen from a 2-nitro-5-fluorobenzonitrile precursor is a multi-step process that prominently features an Ullmann condensation reaction to form the characteristic diphenyl ether linkage.
Experimental Workflow for Acifluorfen Synthesis
Caption: Synthetic pathway for Acifluorfen.
Quantitative Data for Acifluorfen Synthesis
The following table summarizes typical quantitative data for the key steps in the synthesis of acifluorfen, compiled from patent literature. Actual results may vary based on specific laboratory conditions and scale.
| Step | Reaction | Key Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1 | Ullmann Condensation | 2-nitro-5-fluorobenzonitrile, 2-chloro-4-(trifluoromethyl)phenol, K₂CO₃, DMSO | 110 | 6 | 90.4 | - | [4] |
| 2 | Hydrolysis | Diphenyl ether intermediate, NaOH, Isopropyl alcohol/Water | 40 | 3 | 87.2 | 97.5 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzonitrile (Ullmann Condensation)
This protocol describes the formation of the diphenyl ether linkage through an Ullmann condensation reaction.
Materials:
-
2-Nitro-5-fluorobenzonitrile
-
2-Chloro-4-(trifluoromethyl)phenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2-chloro-4-(trifluoromethyl)phenol and anhydrous dimethyl sulfoxide (DMSO).
-
Stir the mixture until the phenol is completely dissolved.
-
Add anhydrous potassium carbonate to the solution.
-
Slowly add 2-nitro-5-fluorobenzonitrile to the reaction mixture.
-
Heat the reaction mixture to 110°C and maintain this temperature for approximately 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir until a precipitate forms.
-
Collect the solid precipitate by vacuum filtration and wash with water.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure diphenyl ether intermediate.
Protocol 2: Synthesis of Acifluorfen (Hydrolysis of the Nitrile)
This protocol details the hydrolysis of the nitrile group of the diphenyl ether intermediate to a carboxylic acid, yielding the final product, acifluorfen.
Materials:
-
5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzonitrile
-
Sodium hydroxide (NaOH)
-
Isopropyl alcohol
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, suspend 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzonitrile in a mixture of isopropyl alcohol and water.
-
Add sodium hydroxide pellets to the suspension.
-
Heat the mixture to 40°C and stir for approximately 3 hours, or until the hydrolysis is complete as indicated by TLC or HPLC.
-
Cool the reaction mixture to room temperature.
-
Slowly add concentrated hydrochloric acid to acidify the mixture to a pH of approximately 2, which will cause the precipitation of acifluorfen.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude acifluorfen can be further purified by recrystallization from a suitable solvent system (e.g., toluene) to obtain a product with a purity of ≥97.5%.[4]
Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)
Acifluorfen and other diphenyl ether herbicides exert their phytotoxic effects by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[2] PPO is a critical enzyme in the tetrapyrrole biosynthesis pathway, which is responsible for the production of both chlorophylls and hemes in plants.[5]
Signaling Pathway of PPO Inhibition
Caption: Mechanism of action of Acifluorfen.
The inhibition of PPO by acifluorfen leads to the accumulation of its substrate, protoporphyrinogen IX.[3] This excess protoporphyrinogen IX leaks from the chloroplast into the cytoplasm, where it is rapidly oxidized to protoporphyrin IX. Protoporphyrin IX is a potent photosensitizer that, in the presence of light and oxygen, generates highly destructive reactive oxygen species (ROS), such as singlet oxygen.[3] These ROS then cause rapid peroxidation of lipids and proteins, leading to the loss of cell membrane integrity and ultimately, cell death and the characteristic necrotic lesions seen on treated plants.[6]
Conclusion
This compound and its isomers are valuable intermediates for the synthesis of diphenyl ether herbicides. The synthesis of acifluorfen provides a clear and reproducible example of the chemical transformations involved, particularly the crucial Ullmann condensation. Understanding the detailed experimental protocols and the underlying mechanism of PPO inhibition is essential for the rational design and development of new and more effective herbicidal agents. The provided application notes serve as a foundational guide for researchers in the agrochemical field.
References
- 1. Preparation method of acifluorfen - Eureka | Patsnap [eureka.patsnap.com]
- 2. Acifluorfen - Wikipedia [en.wikipedia.org]
- 3. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 4. CN103787890A - Synthetic method of acifluorfen - Google Patents [patents.google.com]
- 5. Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]
Synthetic Routes to 4-fluoro-2-methoxy-5-nitroaniline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 4-fluoro-2-methoxy-5-nitroaniline, a key intermediate in the preparation of various active pharmaceutical ingredients, including the anticancer drug Mereletinib.[1][2][3] The information compiled herein is intended to guide researchers in selecting and performing the most suitable synthetic route for their specific needs, with a focus on yield, purity, and operational simplicity.
Introduction
4-fluoro-2-methoxy-5-nitroaniline is an important organic intermediate.[4] Its synthesis is a critical step in the development of several pharmaceutical compounds. This document outlines three distinct and commonly employed synthetic strategies, providing a comparative analysis of their methodologies and outcomes. The presented protocols are based on established and published procedures.
Comparative Summary of Synthetic Routes
The selection of a synthetic route can be dictated by factors such as starting material availability, desired scale, and safety considerations. The following table summarizes the key quantitative data for the three primary synthetic routes to 4-fluoro-2-methoxy-5-nitroaniline.
| Route | Starting Material | Key Reagents | Yield (%) | Purity (%) | Reference |
| 1 | 4-fluoro-2-methoxyaniline | Conc. H₂SO₄, Conc. HNO₃ | 93% | Not Specified | [1][4] |
| 1a | 4-fluoro-2-methoxyaniline | Conc. H₂SO₄, KNO₃ | 83.7% | Not Specified | [5] |
| 2 | N-(4-fluoro-2-methoxyphenyl)acetamide | H₂SO₄, Fuming HNO₃, HCl | 73.55% (overall) | Not Specified | [4][6] |
| 3 | 2,4-difluoro-5-nitroaniline | Sodium methoxide, Methanol | 87.6% | Not Specified | [4] |
Synthetic Route Diagrams
The following diagrams illustrate the chemical transformations for each synthetic route.
Caption: Direct nitration of 4-fluoro-2-methoxyaniline.
Caption: Multi-step synthesis via protection-nitration-deprotection.
Caption: Nucleophilic aromatic substitution route.
Experimental Protocols
The following are detailed experimental protocols for the key synthetic transformations.
Route 1: Direct Nitration of 4-fluoro-2-methoxyaniline
This method involves the direct nitration of the starting aniline. Two variations of the nitrating agent are presented.
Protocol 1: Using Concentrated Nitric Acid [1][4]
-
Dissolution: Dissolve 4-fluoro-2-methoxyaniline (551 mg, 3.90 mmol) in dichloromethane (39.0 mL) in a round-bottom flask.
-
Cooling and Acidification: Cool the flask in an ice bath and add concentrated sulfuric acid (1.85 mL) dropwise with stirring.
-
Nitration: Add concentrated nitric acid (267 μL, 5.85 mmol) dropwise to the cooled solution.
-
Reaction: Stir the reaction mixture for 3 hours under ice-cooling.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution until the pH reaches 8.
-
Extraction and Washing: Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to yield the product.
Protocol 1a: Using Potassium Nitrate [5]
-
Dissolution: Dissolve 4-fluoro-2-methoxyaniline (20 g) in concentrated sulfuric acid at -15°C.
-
Nitration: Slowly add a solution of potassium nitrate (5.91 g) dissolved in concentrated sulfuric acid.
-
Reaction: Continue stirring for 2 hours at -15°C.
-
Work-up: Pour the reaction mixture into ice water and adjust the pH to 8.0-9.0 with NaOH, leading to the precipitation of the product.
-
Isolation: Filter the solid and dry to obtain 4-fluoro-2-methoxy-5-nitroaniline.
Route 2: Synthesis via N-Acetylation, Nitration, and Deprotection[6]
This route involves protecting the amine group as an acetamide, followed by nitration and subsequent deprotection.
Step A: N-acetylation of 4-fluoro-2-methoxyaniline [6]
-
Reaction Setup: In a dry round-bottom flask, add acetic acid (950 mL) and 4-fluoro-2-methoxyaniline (380 g).
-
Addition of Reagent: Slowly add acetic anhydride (439 g) to the reaction mixture at 25-35°C over 1-2 hours.
-
Reaction: Heat the mixture to 90°C and stir for 3-5 hours.
-
Work-up: Decompose the reaction mixture in water (1000 mL) and stir at 25-30°C for 1-2 hours.
-
Isolation: Filter the solid and wash with water (300 mL). The product can be further purified by extraction with ethyl acetate.
Step B: Nitration of N-(4-fluoro-2-methoxyphenyl)acetamide [6]
-
Reaction Setup: In a dry round-bottom flask, add sulfuric acid (1025 mL) and N-(4-fluoro-2-methoxyphenyl)acetamide (410 g).
-
Cooling: Cool the reaction mixture to 0°C.
-
Nitration: Add fuming nitric acid at 0-5°C over 4-6 hours and stir at 0°C for 1-2 hours.
-
Work-up: Slowly pour the reaction mixture into chilled water (3500 mL) and stir for 1-2 hours.
-
Isolation: Filter the solid, wash with water (1000 mL), and dry at 50-60°C.
Step C: Deprotection of N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide [4][6]
-
Reaction Setup: In a clean and dry round-bottom flask, add methanol (400 mL) and N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide (400 g).
-
Acidification: Add hydrochloric acid to the reaction mass at 25-35°C.
-
Reaction: Heat the mixture to reflux and stir for 3-5 hours.
-
Solvent Removal: Completely distill out the solvent under vacuum.
-
Work-up: Cool the reaction mass to 10°C, stir for 2-3 hours, and filter the solid. The solid is then taken up in water (500 mL), the pH is adjusted to 9.0 with NaOH solution, and the product is extracted with ethyl acetate.
-
Purification: The organic layer is washed with brine, dried over sodium sulfate, and the solvent is removed under vacuum. The residue is triturated with petroleum ether, filtered, and dried.
Route 3: Nucleophilic Aromatic Substitution[4]
This approach utilizes a nucleophilic substitution reaction on a di-fluorinated nitroaniline.
-
Dissolution: Dissolve 2,4-difluoro-5-nitroaniline (3.48 g, 20 mmol) in anhydrous methanol (50 mL).
-
Reaction: Add sodium methoxide (1.30 g, 24 mmol) at room temperature and stir for 48 hours.
-
Work-up: After the reaction is complete, add water (100 mL) and extract with dichloromethane (3 x 100 mL).
-
Washing and Drying: Combine the organic phases, wash with saturated brine (100 mL), and dry with anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography (eluent: petroleum ether: ethyl acetate = 6:1) to obtain a red solid.
Safety Considerations
The synthetic routes described involve the use of strong acids (sulfuric acid, nitric acid), flammable solvents (dichloromethane, methanol, ethyl acetate, petroleum ether), and potentially hazardous reagents. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times. All reactions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. sfdchem.com [sfdchem.com]
- 2. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. 4-fluoro-2-Methoxy-5-nitroaniline | 1075705-01-9 [chemicalbook.com]
- 4. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
Application Notes and Protocols for the Multi-Step Synthesis of 5-Fluoro-2-methyl-8-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed experimental protocols for the multi-step synthesis of 5-fluoro-2-methyl-8-nitroquinoline. The quinoline scaffold is a significant heterocyclic motif in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antibacterial, and antifungal properties.[1][2] The introduction of a fluorine atom can enhance metabolic stability and binding affinity, while a nitro group can influence the molecule's electronic properties and is a common feature in antimicrobial and anticancer compounds.[1][3] While specific literature on 5-fluoro-2-methyl-8-nitroquinoline is limited, this guide outlines plausible synthetic routes based on established methodologies for analogous quinoline derivatives.[2][3]
Proposed Synthetic Pathways
Two primary synthetic routes are proposed for the synthesis of 5-fluoro-2-methyl-8-nitroquinoline. The first is a linear synthesis starting from 2-methylquinoline, and the second involves the construction of the quinoline ring from a substituted aniline using a Skraup or Doebner-von Miller type reaction.
Route 1: Synthesis from 2-Methylquinoline
This multi-step synthesis involves the sequential functionalization of the 2-methylquinoline core. The key transformations include nitration, reduction, diazotization, fluorination via the Balz-Schiemann reaction, and a final nitration step.[4]
Route 2: Synthesis via Skraup or Doebner-von Miller Reaction
This approach involves the construction of the substituted quinoline ring from an appropriately substituted aniline. A plausible starting material is 5-fluoro-2-methylaniline, which can undergo cyclization followed by nitration.[5]
Experimental Protocols
The following protocols are based on established procedures for structurally similar compounds and should be adapted and optimized based on experimental findings.
Protocol for Route 1: Synthesis from 2-Methylquinoline
Step 1: Synthesis of 2-Methyl-8-nitroquinoline [4]
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-methylquinoline to concentrated sulfuric acid, cooled in an ice bath.
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Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
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Monitor the reaction progress using thin-layer chromatography (TLC).
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Upon completion, pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution until basic.
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Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization.
Step 2: Synthesis of 8-Amino-2-methylquinoline [4]
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To a solution of 2-methyl-8-nitroquinoline in ethanol or acetic acid, add a reducing agent such as iron powder and hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
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If using iron, heat the mixture to reflux. For catalytic hydrogenation, stir the mixture under a hydrogen balloon at room temperature.
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Monitor the disappearance of the starting material by TLC.
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After the reaction is complete, filter the mixture to remove the catalyst or iron salts.
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Work up the filtrate to isolate the crude product.
Step 3: Synthesis of 2-Methylquinolin-8-diazonium tetrafluoroborate [4]
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Dissolve 8-amino-2-methylquinoline in a solution of tetrafluoroboric acid (HBF₄) at a low temperature (0-5 °C).
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Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, keeping the temperature below 5 °C.
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Stir the mixture for a short period after the addition is complete to allow the diazonium salt to precipitate.
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Collect the precipitated salt by filtration, wash with cold water, and then with a cold organic solvent (e.g., diethyl ether).
Step 4: Synthesis of 2-Methyl-8-fluoroquinoline [4]
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Gently heat the dry 2-methylquinolin-8-diazonium tetrafluoroborate salt.
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The thermal decomposition will yield 2-methyl-8-fluoroquinoline.
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Purify the crude product by distillation or column chromatography.
Step 5: Synthesis of 5-Fluoro-2-methyl-8-nitroquinoline [4]
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Dissolve 2-methyl-8-fluoroquinoline in cold, concentrated sulfuric acid.
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Slowly add a nitrating mixture (fuming nitric acid and concentrated sulfuric acid) while maintaining a low temperature.
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Monitor the reaction by TLC.
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Upon completion, pour the reaction mixture onto ice, neutralize, and extract the product with an organic solvent.
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Dry the combined organic extracts and concentrate under reduced pressure.
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Purify the crude product by column chromatography to isolate 5-fluoro-2-methyl-8-nitroquinoline.
Protocol for Route 2: Synthesis via Skraup Reaction
Step 1: Synthesis of 5-Fluoro-2-methylquinoline (Hypothetical) [5]
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To a mixture of 5-fluoro-2-methylaniline, glycerol, and an oxidizing agent (e.g., nitrobenzene), slowly add concentrated sulfuric acid with cooling. The use of a moderator like ferrous sulfate is recommended.
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Cautiously heat the mixture to initiate the reaction, which can be vigorous.
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After the initial exothermic reaction subsides, heat the mixture under reflux for several hours.
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Cool the reaction mixture and pour it into a large volume of water.
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Neutralize the acidic solution with a base (e.g., sodium hydroxide) to precipitate the crude product.
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Isolate the crude 5-fluoro-2-methylquinoline by filtration or steam distillation and purify by recrystallization or column chromatography.
Step 2: Nitration of 5-Fluoro-2-methylquinoline (Hypothetical) [5]
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Dissolve 5-fluoro-2-methylquinoline in concentrated sulfuric acid at 0-5 °C.
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Slowly add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) while maintaining the low temperature.
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Allow the reaction to stir at a controlled temperature.
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Pour the reaction mixture onto crushed ice to precipitate the product.
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Collect the precipitate by filtration, wash with water until neutral, and dry.
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Purify the 5-fluoro-2-methyl-8-nitroquinoline by recrystallization.
Data on Structurally Related Analogues
As 5-fluoro-2-methyl-8-nitroquinoline is not a well-documented compound, quantitative data is provided for structurally similar analogues to serve as a reference.[2]
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| 6-Fluoro-8-nitroquinoline | C₉H₅FN₂O₂ | 192.15 | Not Reported | - | 343-26-0 |
| 8-Fluoro-5-nitroquinoline | C₉H₅FN₂O₂ | 192.15 | Not Reported | Solid | 94832-39-0 |
| 7-Methyl-8-nitroquinoline | C₁₀H₈N₂O₂ | 188.18 | 182-183 | White powder | 7471-63-8 |
| 2-Methyl-6-nitroquinoline | C₁₀H₈N₂O₂ | 188.18 | 164 | Whitish yellow precipitate | 613-30-9 |
| 6-Fluoro-5-methyl-8-nitroquinoline | C₁₀H₇FN₂O₂ | 206.17 | Not Reported | - | Not Reported |
Workflow for Downstream Functionalization
The synthesized 5-fluoro-2-methyl-8-nitroquinoline can be further functionalized, for instance, by reducing the nitro group to an amine, which then serves as a versatile intermediate for creating a library of novel derivatives.[6][7]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoro-2-nitroanisole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Fluoro-2-nitroanisole, a key intermediate in the pharmaceutical and agrochemical industries.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction progress using Gas Chromatography (GC) to ensure the starting material is consumed (e.g., below 0.5%).[3] Increase reaction time or temperature as needed, for instance, maintaining the reaction at 90-100°C for 5-6 hours.[3] |
| Suboptimal choice of base or solvent. | For the methylation of 5-fluoro-2-nitrophenol, ensure the use of a suitable base like anhydrous potassium carbonate or potassium tert-butoxide and a polar aprotic solvent such as N,N-dimethylformamide (DMF) or toluene.[3] | |
| Loss of product during workup. | During aqueous extraction, ensure complete extraction of the product from the aqueous layer by performing multiple extractions with the organic solvent (e.g., toluene).[3] Use a brine wash to minimize the solubility of the product in the aqueous layer.[3] | |
| Formation of Impurities/Byproducts | Formation of positional isomers. | When starting from 2,4-difluoronitrobenzene, careful control of reaction temperature is crucial to favor the desired isomer. For example, adding reagents at 0°C and then slowly raising the temperature to 20°C.[3] |
| Dinitration or oxidation products. | In nitration reactions, such as the synthesis from 3-fluoro-anisole, maintain a low reaction temperature (e.g., 0° to -5°C) during the addition of the nitrating agent (a mixture of nitric acid and acetic anhydride) to prevent over-nitration and oxidation.[4] | |
| Presence of unreacted starting materials. | As mentioned for low yield, monitor the reaction to completion. Consider purification techniques like recrystallization or column chromatography to remove unreacted starting materials from the final product.[5] | |
| Difficulty in Product Isolation | Product is an oil instead of a solid. | While this compound is typically a solid with a melting point between 47-52°C, it can sometimes be isolated as an oil.[2][3] If a solid is desired, try adding a non-polar solvent like petroleum ether to the residue after solvent evaporation and cooling to below 10°C to induce crystallization.[3] |
| Co-precipitation of salts. | In the method using dimethyl sulfate and potassium carbonate in DMF, monomethyl potassium sulfate salt will precipitate upon cooling. This can be removed by filtration before the final product isolation.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include 5-fluoro-2-nitrophenol, 2,4-difluoronitrobenzene, and 3-fluoro-anisole.[3][4]
Q2: Which synthetic route generally provides the highest yield?
A2: The methylation of 5-fluoro-2-nitrophenol using dimethyl sulfate in DMF with potassium carbonate as a base has been reported to achieve yields as high as 94.1%.[3] Another high-yielding method is the reaction of 2,4-difluoronitrobenzene with methanol and potassium tert-butoxide in toluene, with reported yields around 87.38%.[3]
Q3: What are the critical reaction parameters to control for a successful synthesis?
A3: Key parameters include reaction temperature, reaction time, and the choice of reagents and solvents. For instance, temperature control is crucial to prevent the formation of byproducts in nitration and substitution reactions.[3][4] Monitoring the reaction to completion is also vital for maximizing yield.[3]
Q4: How can the purity of the final product be assessed?
A4: The purity of this compound can be effectively determined using Gas Chromatography (GC).[3] High-purity product, often exceeding 99.5%, is crucial for its use in sensitive synthetic pathways in the pharmaceutical industry.[1]
Q5: What are some common applications of this compound?
A5: this compound is a versatile intermediate used in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of anti-cancer and anti-inflammatory agents.[1][2] It is also utilized in the agrochemical industry for creating herbicides and pesticides.[2][6]
Quantitative Data Summary
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 5-Fluoro-2-nitrophenol | Dimethyl sulfate, Anhydrous potassium carbonate | DMF | 90-100 | 5-6 | 94.1 | 99.5 | [3] |
| 2,4-Difluoronitrobenzene | Methanol, Potassium tert-butoxide | Toluene | 0-20 | 4 | 87.38 | Not Specified | [3] |
| 3-Fluoro-anisole | Nitric acid, Acetic anhydride | Acetic anhydride | 0 to -5 | 1 | Not Specified | Not Specified | [4] |
Experimental Protocols
Synthesis from 5-Fluoro-2-nitrophenol
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To a 5L four-necked flask, add 2500 g of N,N-dimethylformamide (DMF), 500 g (3.20 mol) of 5-fluoro-2-nitrophenol, and 483 g (3.50 mol) of anhydrous potassium carbonate.
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Heat the mixture to 60°C.
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Slowly add 424 g (3.36 mol) of dimethyl sulfate dropwise over 2-3 hours.
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After the addition is complete, raise the reaction temperature to 90-100°C and maintain for 5-6 hours.
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Monitor the reaction by Gas Chromatography (GC) until the 5-fluoro-2-nitrophenol content is below 0.5%.
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Cool the reaction mixture to 50°C to precipitate monomethyl potassium sulfate.
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Filter the mixture and subject the filtrate to decompression distillation to recover DMF and obtain this compound as a yellow oily liquid (515 g, 94.1% yield, 99.5% purity by GC).[3]
Synthesis from 2,4-Difluoronitrobenzene
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Add 500 ml of toluene to a clean, dry round bottom flask, followed by 500 g of 2,4-difluoronitrobenzene.
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Cool the reaction mass to 0°C.
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Slowly add 100 ml of methanol at 0°C.
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Add 353 g of potassium tert-butoxide in 10 lots at 0°C.
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Stir the reaction mass at 0°C for 15-30 minutes.
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Raise the temperature to 20°C and stir for 4 hours.
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Decompose the reaction mass in 1500 ml of water and stir for 10-15 minutes.
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Separate the layers and extract the aqueous layer with toluene.
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Combine the organic layers, wash with water and then with a brine solution.
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Dry the organic layer over sodium sulphate and distill the solvent under vacuum.
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Add 1000 ml of petroleum ether to the residue and cool to below 10°C, then stir for 30 minutes.
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Filter the solid, wash with petroleum ether, and dry at 50-60°C for 3-5 hours to yield 470 g (87.38%) of this compound.[3]
Diagrams
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield issues.
References
Technical Support Center: Purification of 5-Fluoro-2-nitroanisole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Fluoro-2-nitroanisole. Here, you will find detailed information to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
A1: The primary impurities in crude this compound typically arise from the synthetic route employed. Common impurities include:
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Unreacted Starting Materials: Such as 5-fluoro-2-nitrophenol or 2,4-difluoronitrobenzene, depending on the synthesis method.[1]
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Positional Isomers: The formation of other isomers, though often in smaller quantities, can occur. For halogenated nitroaromatic compounds, the separation of ortho- and para-isomers can be challenging due to similar physical properties.
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Byproducts from Side Reactions: These can include di-nitrated or de-halogenated species.
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Residual Solvents: Solvents used in the reaction or initial work-up, such as toluene or DMF, may be present.[1]
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: Gas Chromatography (GC) is a highly effective method for determining the purity of this compound and for monitoring the progress of purification.[1] High-Performance Liquid Chromatography (HPLC), particularly with a C18 or Phenyl-Hexyl column, can also be employed for purity assessment and for resolving isomers. Thin-Layer Chromatography (TLC) is a quick and convenient technique for monitoring the progress of column chromatography and for selecting an appropriate solvent system.
Q3: What are the general storage recommendations for purified this compound to prevent degradation?
A3: this compound should be stored in a cool, dry, and dark place. As with many nitroaromatic compounds, it may be sensitive to light. It is advisable to store it in a tightly sealed container to prevent moisture absorption.
Troubleshooting Guides
Low Yield After Recrystallization
Problem: You are experiencing a significantly lower than expected yield of purified this compound after recrystallization.
| Possible Cause | Solution |
| Suboptimal Solvent Choice | The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature. If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor. Screen various solvents; petroleum ether and ethanol are commonly used for related compounds.[1] |
| Excessive Solvent Volume | Using too much solvent will prevent the solution from becoming saturated upon cooling, leading to poor crystal formation. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Cooling Process is Too Rapid | Rapid cooling can lead to the formation of small, impure crystals or oils. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Premature Crystallization During Hot Filtration | If hot filtration is performed to remove insoluble impurities, the product may crystallize on the filter paper or in the funnel. Use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during filtration. |
Incomplete Separation of Impurities by Column Chromatography
Problem: After performing column chromatography, your product is still contaminated with impurities, as indicated by TLC or GC analysis.
| Possible Cause | Solution |
| Inappropriate Solvent System (Eluent) | The chosen eluent may not have the optimal polarity to resolve the desired compound from impurities. Develop an effective solvent system using TLC. A good starting point for non-polar compounds like this compound is a mixture of hexanes and ethyl acetate. The ideal system should give your product an Rf value of 0.2-0.4 on the TLC plate. |
| Column Overloading | Loading too much crude material onto the column will result in broad, overlapping bands and poor separation. As a general rule, use a mass ratio of silica gel to crude product of at least 30:1. |
| Poor Column Packing | An improperly packed column with channels or cracks will lead to uneven solvent flow and inefficient separation. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
| Co-eluting Impurities | Some impurities may have very similar polarities to the product, making separation by standard silica gel chromatography difficult. Consider using a different stationary phase (e.g., alumina) or a different chromatographic technique, such as reverse-phase chromatography. |
Quantitative Data Summary
The following table summarizes typical purity levels and yields for different purification methods for this compound and related compounds.
| Purification Method | Initial Purity (Typical) | Final Purity Achieved | Yield | Key Impurities Removed |
| Washing & Distillation | ~85-90% | >99.5% (by GC)[1] | ~94%[1] | Unreacted starting materials, salts |
| Recrystallization | ~90% | >98% | ~87%[1] | Less soluble impurities |
| Column Chromatography | ~90% | >99% | ~50-70% | Isomers, closely related byproducts |
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes the purification of solid this compound from petroleum ether.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of petroleum ether and heat the mixture gently with stirring. Continue to add small portions of hot petroleum ether until the solid completely dissolves.
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Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration (Optional): If charcoal or other solid impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
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Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, place the flask in an ice bath for at least 30 minutes.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold petroleum ether to remove any remaining soluble impurities.
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Drying: Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: Purification by Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.
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Solvent System Selection: Using TLC, determine a suitable mobile phase (eluent). A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system will give the this compound an Rf value of approximately 0.2-0.4.
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Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed bed. Add a thin layer of sand to the top of the silica.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
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Elution: Begin eluting the column with the least polar solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to move the compound down the column.
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Fraction Collection: Collect the eluent in a series of fractions.
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Fraction Analysis: Monitor the composition of the collected fractions by TLC.
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Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to yield the purified product.
Visualized Workflows
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
Caption: Logical relationship for troubleshooting common purification issues.
References
optimizing reaction temperature for 5-Fluoro-2-nitroanisole synthesis
Welcome to the technical support center for the synthesis of 5-Fluoro-2-nitroanisole. This guide is intended for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most common synthetic routes for this compound are:
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Route 1: Nitration of 3-fluoroanisole.
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Route 2: Nucleophilic aromatic substitution of 2,4-difluoronitrobenzene with a methoxide source.
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Route 3: Methylation of 5-fluoro-2-nitrophenol.
Q2: How does reaction temperature affect the yield and purity of this compound?
A2: Reaction temperature is a critical parameter in the synthesis of this compound and its optimization is key to achieving high yield and purity.
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In the nitration of 3-fluoroanisole , lower temperatures (typically 0 to -5 °C) are crucial to control the regioselectivity and prevent the formation of unwanted isomers.[1] Higher temperatures can lead to over-nitration and the formation of byproducts.
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For the nucleophilic aromatic substitution route , the temperature needs to be carefully controlled. The initial reaction of 2,4-difluoronitrobenzene with a methoxide source is often started at a low temperature (e.g., 0 °C) and then gradually raised to a moderate temperature (e.g., 20 °C) to ensure a controlled reaction and high yield.[2]
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In the methylation of 5-fluoro-2-nitrophenol , the reaction is typically heated to a higher temperature (e.g., 90-100 °C) to ensure the completion of the reaction.[2]
Q3: What are the most common impurities I might encounter?
A3: The impurities depend on the synthetic route chosen.
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Nitration of 3-fluoroanisole: Isomeric nitro-fluoroanisoles are the most common impurities.
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Nucleophilic aromatic substitution: Unreacted starting material (2,4-difluoronitrobenzene) and potentially the product of substitution at the other fluorine position, although less likely due to electronic effects.
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Methylation of 5-fluoro-2-nitrophenol: Unreacted 5-fluoro-2-nitrophenol is the primary impurity.
Troubleshooting Guides
Route 1: Nitration of 3-Fluoroanisole
Issue: Low Yield
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using TLC or GC. If the reaction is stalling, consider extending the reaction time at the recommended low temperature. |
| Suboptimal temperature | Ensure the reaction is maintained at the optimal low temperature (0 to -5 °C) to prevent side reactions.[1] |
| Impure starting materials | Use pure 3-fluoroanisole and freshly prepared nitrating mixture. |
| Loss during workup | Ensure proper phase separation and complete extraction of the product from the aqueous layer. |
Issue: Formation of Multiple Isomers
| Possible Cause | Troubleshooting Step |
| High reaction temperature | Strictly maintain the reaction temperature between 0 and -5 °C.[1] Higher temperatures can reduce regioselectivity. |
| Incorrect addition of reagents | Add the nitrating agent slowly and dropwise to the solution of 3-fluoroanisole to maintain a low localized concentration of the nitrating agent. |
Route 2: Nucleophilic Aromatic Substitution of 2,4-Difluoronitrobenzene
Issue: Incomplete Reaction
| Possible Cause | Troubleshooting Step |
| Insufficient reaction time or temperature | After the initial low-temperature addition, ensure the reaction is stirred at the recommended higher temperature (e.g., 20 °C) for the specified duration.[2] Monitor by TLC or GC. |
| Inactive methoxide source | Use a fresh and anhydrous source of methoxide (e.g., potassium tert-butoxide). |
| Presence of water | Ensure all glassware is dry and use anhydrous solvents, as water can quench the methoxide. |
Issue: Low Yield
| Possible Cause | Troubleshooting Step |
| Suboptimal temperature control | The initial addition of the methoxide source should be done at a low temperature (0 °C) to prevent side reactions.[2] |
| Loss during workup | Carefully separate the organic and aqueous layers. Back-extract the aqueous layer to recover any dissolved product. |
Route 3: Methylation of 5-Fluoro-2-nitrophenol
Issue: Reaction Not Going to Completion
| Possible Cause | Troubleshooting Step |
| Insufficient temperature or time | Ensure the reaction is heated to the recommended temperature (90-100 °C) for the specified time (5-6 hours).[2] Monitor progress by GC. |
| Ineffective base or methylating agent | Use a sufficient amount of a suitable base (e.g., anhydrous potassium carbonate) and a fresh bottle of the methylating agent (e.g., dimethyl sulfate).[2] |
Issue: Product is an Oily Liquid Instead of a Solid
| Possible Cause | Troubleshooting Step |
| Presence of impurities | The presence of unreacted starting material or solvent residues can lower the melting point. Ensure complete removal of the solvent under vacuum.[2] |
| Incomplete purification | Purify the product by distillation or recrystallization to remove impurities. |
Experimental Protocols
Protocol 1: Nitration of 3-Fluoroanisole
A mixture of 32 ml of nitric acid and 95 ml of acetic anhydride is added dropwise with stirring at 0 to -5 °C to a solution of 12.6 g of 3-fluoroanisole in 100 ml of acetic anhydride.[1] The mixture is then stirred at 0 to 5 °C for one hour.[1] The reaction is poured over ice and the resulting precipitate is collected by vacuum filtration and dried to obtain this compound.[1]
Protocol 2: Nucleophilic Aromatic Substitution of 2,4-Difluoronitrobenzene
To a clean and dry round bottom flask, add 500 ml of toluene and 500 g of 2,4-difluoro-1-nitrobenzene. Cool the reaction mass to 0 °C. Slowly add 100 ml of methanol to the reaction mass at 0 °C.[2] Add 353 g of potassium tert-butoxide in lots at 0 °C. Stir the reaction mass at 0 °C for 15-30 minutes, then raise the temperature to 20 °C and stir for 4 hours.[2] Decompose the reaction mass in 1500 ml of water and stir for 10-15 minutes. Add toluene to the reaction mass, separate the layers, and extract the aqueous layer with toluene.[2] Wash the combined organic layers with water and then with brine solution. Dry the organic layer over sodium sulfate and distill the solvent under vacuum.[2] Add petroleum ether to the residue, cool to below 10 °C, and stir for 30 minutes. Filter the solid, wash with petroleum ether, and dry at 50-60 °C.[2]
Protocol 3: Methylation of 5-Fluoro-2-nitrophenol
In a 5L four-necked flask, add 2500 g of N,N-dimethylformamide (DMF), 500 g of 5-fluoro-2-nitrophenol, and 483 g of anhydrous potassium carbonate. Heat the mixture to 60 °C.[2] Slowly add 424 g of dimethyl sulfate dropwise over 2-3 hours. After the addition, raise the reaction temperature to 90-100 °C and maintain for 5-6 hours.[2] Monitor the reaction by gas chromatography (GC) until the content of 5-fluoro-2-nitrophenol is below 0.5%. Cool the reaction mixture to 50 °C to precipitate monomethyl potassium sulfate.[2] Subject the filtrate to decompression distillation to recover DMF and obtain this compound as a yellow oily liquid.[2]
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for Different Synthetic Routes
| Route | Starting Material | Key Reagents | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| 1 | 3-Fluoroanisole | Nitric acid, Acetic anhydride | 0 to -5 | 1 hour | Not specified | [1] |
| 2 | 2,4-Difluoronitrobenzene | Methanol, Potassium tert-butoxide | 0 to 20 | 4.5 hours | 87.38 | [2] |
| 3 | 5-Fluoro-2-nitrophenol | Dimethyl sulfate, Potassium carbonate | 60 to 100 | 7-9 hours | 94.1 | [2] |
Visualizations
Caption: Experimental workflow for the nitration of 3-fluoroanisole.
Caption: Experimental workflow for nucleophilic aromatic substitution.
Caption: General troubleshooting logic for optimizing the synthesis.
References
Technical Support Center: Mitigating Byproduct Formation in Nitration Reactions
Welcome to the technical support center for nitration reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate the formation of unwanted byproducts during nitration experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter, providing potential causes and recommended solutions in a direct question-and-answer format.
Problem 1: My reaction produces a mixture of undesired isomers (poor regioselectivity). How can I improve the yield of the target isomer?
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Potential Causes:
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Recommended Solutions:
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Temperature Control: Lowering the reaction temperature can often enhance selectivity, favoring the thermodynamically more stable para isomer over the ortho isomer.[2]
-
Choice of Nitrating Agent: Instead of a strong mixed acid (HNO₃/H₂SO₄), consider using milder or more sterically hindered nitrating agents. Reagents like acetyl nitrate or dinitrogen pentoxide can offer improved selectivity.[2][3] For certain substrates, reagents like copper(II) nitrate in combination with trifluoroacetic anhydride have been shown to provide excellent regioselectivity under mild conditions.[4]
-
Use of Catalysts: Employ shape-selective solid acid catalysts like H-ZSM-5 zeolite. The constrained environment within the zeolite pores can sterically hinder the formation of ortho and meta isomers, leading to a high preference for the para product.[5][6]
-
Problem 2: My reaction is producing di- or poly-nitrated compounds when I only want to add one nitro group.
-
Potential Causes:
-
Recommended Solutions:
-
Reduce Reaction Temperature: Perform the reaction at a lower temperature. For example, the nitration of toluene is typically conducted at 30°C to favor mono-nitration, whereas benzene requires 50°C.[7]
-
Control Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent.
-
Use a Protecting Group: For highly activated substrates like anilines, protect the activating group. For instance, the amine group of aniline can be acetylated to form acetanilide. This moderates its activating effect and prevents oxidation, allowing for controlled mono-nitration.[1][8] The protecting group can be removed after the nitration step.[8]
-
Continuous Flow Chemistry: Use a continuous flow reactor. These systems provide precise control over residence time and temperature, minimizing the opportunity for over-nitration.[9][10]
-
Problem 3: The reaction mixture has turned dark brown or black, or I am observing significant formation of phenolic byproducts.
-
Potential Causes:
-
Oxidation of the starting material or the desired product by the strong nitric acid. This is common with electron-rich or sensitive substrates.[11]
-
The reaction temperature is too high, leading to decomposition and the formation of nitrophenols.[12]
-
A "runaway" reaction occurred due to the rapid addition of the nitrating agent, causing a sudden temperature spike.[11]
-
-
Recommended Solutions:
-
Strict Temperature Control: Maintain the recommended low temperature throughout the reaction using an efficient cooling bath. Ideally, keep the temperature between -20°C and 0°C for sensitive substrates.[11]
-
Slow Reagent Addition: Add the nitrating agent dropwise and slowly to the substrate solution with vigorous stirring to ensure localized heat is dissipated effectively.[11]
-
Protect Sensitive Functional Groups: If your substrate contains easily oxidizable groups (like an amine), protect them before nitration.[8]
-
Alternative Nitrating Systems: Consider enzymatic nitration, which proceeds under mild, non-oxidizing conditions like neutral pH and ambient temperature.[13]
-
Problem 4: The overall yield of my desired nitrated product is consistently low.
-
Potential Causes:
-
Recommended Solutions:
-
Monitor the Reaction: Use Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress and ensure it has gone to completion before quenching.[8][15]
-
Ensure Anhydrous Conditions: The presence of water can dilute the acid and reduce the concentration of the active nitronium ion.[14] Use concentrated acids and protect the reaction from atmospheric moisture.
-
Optimize Work-up: After quenching the reaction in ice water, ensure efficient extraction of the product with a suitable organic solvent. Subsequent washing steps, for instance with an alkaline solution, can help remove acidic byproducts like nitrophenols.[16]
-
Efficient Purification: Use an appropriate purification method. Recrystallization is effective for removing small amounts of impurities, while column chromatography is better for separating mixtures of isomers with different polarities.[11][15]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in aromatic nitration? A1: The most common byproducts include:
-
Regioisomers: Unwanted ortho-, meta-, or para-isomers of the desired product.[1][7]
-
Poly-nitrated compounds: Products with two or more nitro groups when only one is desired.[7][17]
-
Oxidation products: Phenolic compounds (nitrophenols) and tar-like decomposition products can form, especially at elevated temperatures.[11][12]
-
Water: Formed during the generation of the nitronium ion, which can dilute the acid mixture and slow the reaction.[5][18]
Q2: How does temperature critically affect byproduct formation? A2: Temperature is one of the most critical parameters. Higher temperatures increase the reaction rate but often decrease selectivity.[13] They significantly raise the probability of poly-nitration and oxidation side reactions.[7][17] For instance, in the adiabatic nitration of benzene, trinitrophenol byproducts were detected at temperatures above 110°C but were not formed below 85°C.[12]
Q3: What is the role of the sulfuric acid catalyst in controlling byproducts? A3: Sulfuric acid plays two crucial roles. First, as a stronger acid, it protonates nitric acid, facilitating the formation of the highly reactive nitronium ion (NO₂⁺), which is the active electrophile.[19][20] Second, it acts as a dehydrating agent, sequestering the water molecule produced as a byproduct.[21] This keeps the concentration of the nitronium ion high and prevents the reaction from slowing down.[14] The ratio of sulfuric to nitric acid can modulate the acid strength and catalytic activity, which needs to be balanced to optimize nitronium ion generation while suppressing byproducts.[14][22]
Q4: How can my choice of nitrating agent influence byproduct formation? A4: The choice of nitrating agent is key to controlling selectivity. While the standard "mixed acid" (HNO₃/H₂SO₄) is potent, it can be unselective.[1] Milder reagents, such as acetyl nitrate, often provide better regioselectivity.[2] For sensitive substrates, using solid catalysts like zeolites with nitric acid or employing enzymatic nitration can drastically reduce byproducts by operating under milder, more controlled conditions.[6][13]
Q5: What are the best analytical techniques to identify and quantify nitration byproducts? A5: A combination of chromatographic and spectroscopic methods is typically used:
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantifying polar byproducts like nitrophenols and for separating regioisomers.[23][24]
-
Gas Chromatography (GC): Useful for separating and quantifying volatile products and isomers. However, it is not suitable for non-volatile or thermally labile compounds like trinitrophenol.[24]
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR): Essential for the definitive structural identification of the main product and any unknown byproducts.[23]
Q6: What are the most common purification methods to remove byproducts from a crude nitration product? A6: Common purification strategies include:
-
Aqueous Washing: Washing the crude organic product with water removes residual mineral acids.[11]
-
Alkaline Washing: Washing with a dilute base, such as aqueous ammonia or sodium hydroxide, effectively removes acidic byproducts like nitrophenols by converting them into water-soluble salts.[16]
-
Recrystallization: A powerful technique for purifying a solid product from a small amount of impurities, typically using a solvent like ethanol.[11]
-
Column Chromatography: The most effective method for separating mixtures with large amounts of impurities or for isolating isomers with different polarities.[15]
Data Presentation
Table 1: Influence of Reaction Conditions on Isomer Distribution in Toluene Nitration
| Nitrating System / Catalyst | Temperature (°C) | % Ortho Isomer | % Meta Isomer | % Para Isomer | Reference(s) |
| HNO₃ / H₂SO₄ | 30 | ~60 | ~5 | ~35 | [7] |
| H-ZSM-5 Zeolite / HNO₃ | 70-90 | 10-20 | <1 | 80-90 | [6] |
Table 2: Typical Byproducts in the Nitration of Common Aromatic Compounds
| Starting Material | Major Product(s) | Common Byproducts | Key Control Parameter | Reference(s) |
| Benzene | Nitrobenzene | Dinitrobenzene | Temperature (< 50°C) | [7] |
| Toluene | 2- and 4-Nitrotoluene | 3-Nitrotoluene, Dinitrotoluene | Temperature (< 30°C) | [7] |
| Aniline | 4-Nitroaniline | 3-Nitroaniline, Oxidation Products | Amine Protection (Acetylation) | [1][8] |
| Phenol | 2- and 4-Nitrophenol | Benzoquinone, Poly-nitrated phenols | Mild Nitrating Agent | [15] |
| Nitrobenzene | 1,3-Dinitrobenzene | 1,2- and 1,4-Dinitrobenzene | Harsher Conditions (Heat) | [1] |
Experimental Protocols
Protocol 1: Standard Nitration of an Aromatic Compound (e.g., Acetanilide)
-
Objective: To perform a standard electrophilic aromatic substitution to synthesize nitroacetanilide, demonstrating control of reactivity via a protecting group.[8]
-
Methodology:
-
Preparation: In a flask placed in an ice-salt bath (0–5 °C), slowly add 50 mL of concentrated sulfuric acid to the starting material (e.g., 10g of acetanilide) with continuous stirring.[8]
-
Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 11 mL of concentrated nitric acid to 7 mL of concentrated sulfuric acid. Cool this mixture down.
-
Reaction: Add the cold nitrating mixture dropwise to the stirred acetanilide solution, ensuring the internal temperature does not exceed 10 °C.[8]
-
Completion: After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.[8]
-
Work-up: Carefully pour the reaction mixture over a large volume of crushed ice and water. The solid product should precipitate.
-
Purification: Collect the crude product by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid. The crude product can be further purified by recrystallization from ethanol.
-
Protocol 2: Regioselective Nitration of Toluene using a Zeolite Catalyst
-
Objective: To achieve high para-selectivity in the nitration of toluene using a shape-selective solid acid catalyst, avoiding the use of corrosive mixed liquid acids.[6]
-
Methodology:
-
Catalyst Preparation: Activate H-ZSM-5 zeolite catalyst (pore size 5-5.5 Å) by heating to remove any adsorbed water.[2][6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add toluene and the activated H-ZSM-5 catalyst.[2]
-
Reaction: Heat the mixture to the target reaction temperature (e.g., 70-90 °C).[6]
-
Reagent Addition: Slowly add concentrated (90-98%) nitric acid to the heated, stirred mixture.[6]
-
Monitoring: Monitor the reaction progress using GC or TLC to determine the consumption of starting material and the formation of nitrotoluene isomers.
-
Work-up: After the reaction is complete, cool the mixture and separate the solid catalyst by filtration.
-
Purification: Wash the organic filtrate with water and then with a dilute sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The resulting isomers can be separated by chromatography if necessary.
-
Visualizations
Caption: A logical workflow for troubleshooting common byproduct issues.
Caption: Formation of desired product and common byproducts.
Caption: Decision tree for selecting an appropriate nitrating agent.
References
- 1. Nitration - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. books.rsc.org [books.rsc.org]
- 9. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.aip.org [pubs.aip.org]
- 13. jetir.org [jetir.org]
- 14. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 15. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 16. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 17. byjus.com [byjus.com]
- 18. youtube.com [youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Nitration - GeeksforGeeks [geeksforgeeks.org]
- 21. vpscience.org [vpscience.org]
- 22. beilstein-journals.org [beilstein-journals.org]
- 23. Proteomics Analysis of Nitration - Creative Proteomics [creative-proteomics.com]
- 24. pubs.acs.org [pubs.acs.org]
Technical Support Center: Protecting Amino Groups in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guides and answers to frequently asked questions regarding the protection of amino groups to prevent side reactions during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect amino groups?
A1: Amino groups are nucleophilic and can react with a wide variety of electrophilic reagents.[1] Protecting an amine by converting it into a non-nucleophilic functional group, such as a carbamate, is essential to prevent unwanted side reactions during subsequent synthesis steps.[1][2] This strategy ensures that other functional groups in the molecule can react selectively with electrophiles.[1]
Q2: What are the most common amino-protecting groups?
A2: The most widely used protecting groups for amines are carbamates.[2] The three most common are the tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz or Z), and 9-Fluorenylmethoxycarbonyl (Fmoc) groups.[2][3]
Q3: What is an "orthogonal" protecting group strategy?
A3: An orthogonal strategy uses multiple protecting groups in the same molecule that can be removed under different, specific conditions without affecting the others.[1][2] For example, the acid-labile Boc group is orthogonal to the base-labile Fmoc group and the hydrogenolysis-labile Cbz group.[4][5] This allows for the selective deprotection of one amine in the presence of others, which is crucial for complex syntheses like peptide manufacturing.[1][2]
Q4: How do I choose the right protecting group for my synthesis?
A4: The choice depends on the overall synthetic strategy and the stability of other functional groups in your molecule.[3] Consider the conditions required for deprotection:
-
Boc: Use if your molecule is stable to strong acids but sensitive to bases or catalytic hydrogenation.[5]
-
Fmoc: Ideal for substrates sensitive to acid. It is the standard for solid-phase peptide synthesis (SPPS) due to its mild, base-labile deprotection.[5][6]
-
Cbz: A good choice for solution-phase synthesis when the molecule is stable to catalytic hydrogenation but may be sensitive to strong acids or bases.[3][7] It is also orthogonal to both Boc and Fmoc groups.[4]
Data Presentation: Comparison of Common Amino-Protecting Groups
The stability and deprotection conditions of the most common amino-protecting groups are summarized below. This allows for easy comparison to select the most appropriate group for your synthetic needs.
| Protecting Group | Abbreviation | Stable To | Labile To (Deprotection Conditions) | Key Advantages |
| tert-Butoxycarbonyl | Boc | Base, H₂/Pd, mild nucleophiles[8][9] | Strong Acid (e.g., TFA, HCl)[2][5] | Orthogonal to Fmoc and Cbz; widely used.[5] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Acid, H₂/Pd[5] | Mild Base (e.g., 20% Piperidine in DMF)[2][6] | Mild deprotection; standard for SPPS.[6][10] |
| Benzyloxycarbonyl | Cbz or Z | Acid, Base[4] | Catalytic Hydrogenolysis (H₂/Pd) or strong acid (HBr/AcOH)[2][7] | Orthogonal to Boc and Fmoc; good for solution-phase.[4] |
| Allyloxycarbonyl | Alloc | Acid, Base | Pd(0) catalysis[5] | Orthogonal to Boc, Fmoc, and Cbz. |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Acid, Base, H₂/Pd | 2% Hydrazine in DMF[10] | Orthogonal to most groups; used for side-chain protection.[10] |
Troubleshooting Guides
This section addresses specific issues you may encounter during protection and deprotection reactions in a question-and-answer format.
Issue 1: Incomplete Boc Protection
Q: My Boc protection reaction is incomplete, as shown by TLC or LC-MS. What could be the cause?
A: Incomplete Boc protection can arise from several factors:
-
Insufficient Reagent: Ensure you are using at least 1.0 equivalent of Boc-anhydride ((Boc)₂O). For less reactive amines, using 1.1 to 1.2 equivalents can drive the reaction to completion.
-
Steric Hindrance: Highly hindered amines react more slowly. The reaction may require extended time or heating.
-
Low Nucleophilicity: Electron-deficient anilines or other weakly nucleophilic amines may require a catalyst like 4-dimethylaminopyridine (DMAP) to enhance the reaction rate.
-
Improper Base: While some reactions proceed without a base, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) is often required to neutralize the acid byproduct and drive the reaction.[5]
Issue 2: Side Reactions During Boc Deprotection
Q: I am seeing unexpected side products after TFA-mediated Boc deprotection. What are they and how can I prevent them?
A: The primary issue during Boc deprotection is the generation of a reactive tert-butyl cation.[11] This cation can cause:
-
Alkylation: It can alkylate nucleophilic side chains, particularly in amino acids like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[11]
-
Trifluoroacetylation: The newly deprotected amine can sometimes be acylated by the trifluoroacetic acid reagent.[11]
Solution: Use scavengers in your TFA "cleavage cocktail" to trap the tert-butyl cation.[2] Common scavengers include:
-
Triisopropylsilane (TIS): A very effective carbocation scavenger.
-
Water: Can act as a scavenger.
-
Thioanisole: Useful for protecting Met and Trp residues.
A standard cleavage cocktail is 95% TFA, 2.5% water, and 2.5% TIS.
Issue 3: Incomplete Fmoc Deprotection
Q: My Kaiser test is negative or weak after Fmoc deprotection, indicating a problem. What should I do?
A: A negative Kaiser test suggests the N-terminal amine is still protected.[12] This is a common issue in solid-phase peptide synthesis (SPPS), often due to:
-
Peptide Aggregation: The growing peptide chain can fold or aggregate on the resin, forming secondary structures like β-sheets that physically block the piperidine from reaching the Fmoc group.[13][14]
-
Steric Hindrance: Bulky amino acids near the N-terminus can hinder the approach of the deprotection reagent.[13][14]
-
Degraded Reagents: Piperidine can degrade over time. Always use a fresh solution of 20% piperidine in DMF.[12]
Solutions:
-
Extend Reaction Time: Increase the deprotection time or perform a second deprotection with a fresh piperidine solution.[14]
-
Use a Stronger Base: For very difficult sequences, a cocktail of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% piperidine in DMF can be more effective.[12][15]
-
Disrupt Aggregation: Add chaotropic salts or use solvents known to disrupt secondary structures, such as N-methylpyrrolidone (NMP).[11]
Issue 4: Incomplete Cbz Deprotection via Hydrogenolysis
Q: My Cbz deprotection using H₂ and Pd/C is very slow or stalls completely. What is the problem?
A: Catalytic hydrogenolysis is sensitive to several factors:
-
Catalyst Poisoning: The palladium catalyst is easily poisoned by sulfur-containing compounds (thiols, thioethers) or other impurities in your starting material.[16][17]
-
Poor Catalyst Activity: The Pd/C catalyst may be old or of poor quality. Activity can vary significantly between batches.[16][17]
-
Insufficient Hydrogen: Atmospheric pressure may not be sufficient for difficult substrates.
-
Product Inhibition: The newly formed amine can sometimes coordinate to the catalyst and inhibit its activity.[16]
Solutions:
-
Purify Starting Material: Ensure your substrate is free of sulfur contaminants.
-
Use Fresh Catalyst: Use a fresh batch of high-quality Pd/C and consider increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%).[16]
-
Increase Hydrogen Pressure: Use a balloon of H₂ or a hydrogenation apparatus to run the reaction under positive pressure (e.g., 50 psi).[16]
-
Use Transfer Hydrogenolysis: This method avoids flammable H₂ gas. Use a hydrogen donor like ammonium formate or formic acid with Pd/C. This can sometimes offer better selectivity and is less prone to certain types of inhibition.[16][18]
-
Add a Weak Acid: Adding a small amount of acetic acid can protonate the product amine, preventing it from binding to and inhibiting the catalyst.[16]
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of an Amine
-
Dissolution: Dissolve the amine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq). If required, add triethylamine (TEA, 1.2 eq).[5]
-
Reaction: Stir the mixture at room temperature overnight.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Concentrate the reaction mixture in vacuo. The crude product can then be purified by flash column chromatography.[5]
Protocol 2: General Procedure for TFA-Mediated Boc Deprotection
-
Dissolution: Dissolve the Boc-protected compound in dichloromethane (DCM).
-
Reagent Addition: Add trifluoroacetic acid (TFA), typically in a 1:1 or 1:4 ratio with DCM. If scavengers are needed, add them to this solution (e.g., 2.5% TIS, 2.5% H₂O).
-
Reaction: Stir the mixture at room temperature for 1-3 hours.[5]
-
Monitoring: Monitor the deprotection by TLC or LC-MS.
-
Work-up: Concentrate the mixture in vacuo to remove the TFA and solvent. Azeotroping with toluene (3x) can help remove residual TFA.[5] The resulting amine trifluoroacetate salt can often be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) during an aqueous work-up.[8]
Protocol 3: Standard Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
-
Resin Wash: Wash the Fmoc-protected peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous step.[13]
-
Deprotection: Add a solution of 20% piperidine in DMF to the reaction vessel, ensuring the resin is fully submerged. Agitate gently for 10-20 minutes at room temperature.[13][15]
-
Drain: Remove the deprotection solution by filtration.
-
Second Deprotection (Optional but Recommended): Add a fresh portion of 20% piperidine in DMF and agitate for another 5-10 minutes.[6]
-
Final Wash: Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine and the dibenzofulvene-piperidine adduct.[6][14]
-
Confirmation: Perform a Kaiser test on a small sample of beads to confirm the presence of a free primary amine (a positive test results in a dark blue color).[12][14]
Protocol 4: Cbz Deprotection by Catalytic Hydrogenation
-
Setup: Dissolve the Cbz-protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a round-bottom flask equipped with a stir bar.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) to the solution (typically 5-10 mol% of palladium relative to the substrate).[18]
-
Hydrogenation: Seal the flask, purge the system with nitrogen or argon, and then introduce hydrogen gas (typically from a balloon). Stir the reaction vigorously at room temperature under a positive pressure of hydrogen.[18]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.[4][18] Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.
-
Work-up: Concentrate the filtrate under reduced pressure to yield the deprotected amine.
References
- 1. Protective Groups [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Solvent-Mediated Regioselectivity in SNAr Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the critical role of solvents in controlling regioselectivity during Nucleophilic Aromatic Substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: My SNAr reaction on a di-substituted aromatic ring is yielding a mixture of regioisomers. How can I improve the selectivity for a single product?
A1: Achieving high regioselectivity in SNAr reactions with substrates bearing multiple potential reaction sites is a common challenge. The choice of solvent is a powerful tool to control the reaction's outcome. The polarity, proticity, and specific interactions of the solvent with the reactants and intermediates can significantly influence which position on the aromatic ring is preferentially attacked by the nucleophile.
For instance, in the case of substrates like 2,4-difluoronitrobenzene, switching from a polar aprotic solvent to a nonpolar solvent can dramatically increase the selectivity for substitution at the ortho position.[1] This is attributed to the stabilization of a six-membered polar transition state in the nonpolar environment.[1][2] Conversely, polar solvents may favor the formation of a Meisenheimer complex, leading to different selectivity.
Troubleshooting Steps:
-
Solvent Screening: Conduct a solvent screen using a range of solvents with varying polarities (e.g., toluene, THF, acetonitrile, DMF, DMSO).
-
Temperature Optimization: Analyze the effect of temperature on regioselectivity in your chosen solvent system.
-
Base Selection: The nature of the base used can also influence selectivity, especially in conjunction with the solvent. Consider screening different bases (e.g., organic vs. inorganic).
Q2: I need to favor para-substitution over ortho-substitution on my 2,4-disubstituted benzene derivative. Which solvent system should I consider?
A2: The electronic and steric environment of the substrate plays a significant role, but the solvent can be used to tune the para/ortho selectivity. In reactions of 1-X-2,4-difluorobenzenes with morpholine, the use of Deep Eutectic Solvents (DES) has been shown to effectively control regioselectivity. For example, a DES composed of choline chloride and urea can favor para-substitution.[3][4]
The composition of the DES is critical. By varying the hydrogen bond donor and acceptor components of the DES, you can modulate the solvation environment around the substrate and nucleophile, thereby influencing the relative energies of the transition states leading to the ortho and para products.
Q3: Can the solvent influence regioselectivity in reactions involving organometallic reagents, such as Grignard reagents, in an SNAr-type reaction?
A3: Yes, while the primary role of the Grignard reagent is to act as a strong base or nucleophile, the solvent system is still crucial for controlling the reaction's outcome, including regioselectivity. In the commercial synthesis of Palbociclib, a Grignard-mediated SNAr coupling was optimized.[5][6] The choice of an appropriate solvent is critical for the solubility of the reactants and intermediates, as well as for modulating the reactivity and selectivity of the Grignard reagent. Ethereal solvents like THF are commonly used, and their coordination with the magnesium center of the Grignard reagent can influence its steric and electronic properties, thereby affecting the regioselectivity of the nucleophilic attack.
Quantitative Data on Solvent Effects on Regioselectivity
The following tables summarize quantitative data from key experiments demonstrating the impact of solvent choice on the regioselectivity of SNAr reactions.
Table 1: Regioselectivity in the Reaction of 2,4-Difluoronitrobenzene with Benzyl Alcohol [1]
| Solvent | ortho-Product (%) | para-Product (%) | Di-substituted Product (%) |
| Toluene | >98 | <3 | 1.7 |
| THF | 85 | <3 | 15 |
| Acetonitrile | 70 | <3 | 30 |
| DMF | 40 | <3 | 60 |
| DMSO | 35 | <3 | 65 |
Table 2: Solvent-Controlled Regioselectivity in the Reaction of 2,4-Difluoroacetophenone with Morpholine Using Deep Eutectic Solvents (DES) [3][4]
| Deep Eutectic Solvent (Molar Ratio) | para : ortho Ratio |
| Choline Chloride : Urea (1:2) | 85 : 15 |
| Choline Chloride : Glycerol (1:2) | 60 : 40 |
| Choline Chloride : Ethylene Glycol (1:2) | 45 : 55 |
| N,N-diethyl-ethanolammonium chloride : Urea (1:2) | 24 : 76 |
Experimental Protocols
Protocol 1: General Procedure for the ortho-Selective SNAr Reaction of 2,4-Difluoronitrobenzene in a Nonpolar Solvent [1]
-
Reactant Preparation: To a solution of 2,4-difluoro-1-nitrobenzene (1.0 equivalent) in toluene (approximately 1.6 M), add the desired alcohol or thiol nucleophile (1.0 equivalent).
-
Reaction Initiation: Cool the mixture to 0 °C and add a suitable non-nucleophilic base (e.g., sodium tert-butoxide, 1.1 equivalents) portion-wise over 10-15 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to isolate the desired ortho-substituted product.
Protocol 2: General Procedure for Solvent-Controlled Regioselective SNAr Reaction Using Deep Eutectic Solvents [3][4]
-
DES Preparation: Prepare the desired Deep Eutectic Solvent by mixing the solid components (e.g., choline chloride and urea at a 1:2 molar ratio) and heating at 80 °C with stirring until a clear, homogeneous liquid is formed.
-
Reaction Setup: In a reaction vessel, add the 2,4-disubstituted benzene substrate (1.0 equivalent) and morpholine (1.2 equivalents) to the prepared DES.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 2-6 hours). Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and add water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Analysis: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. After removal of the solvent, determine the regioisomeric ratio by 1H NMR spectroscopy.
Visualizations
Caption: General mechanism of an SNAr reaction on a disubstituted aromatic ring.
Caption: Troubleshooting workflow for optimizing regioselectivity in SNAr reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Resolving Contradictions in Spectral Data
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering contradictions in reported spectral data for chemical derivatives.
Frequently Asked Questions (FAQs)
Q1: Why does the spectral data for my synthesized derivative not match the data reported in the literature?
A1: Discrepancies between experimental and reported spectral data can arise from a multitude of factors. These can be broadly categorized as issues with the sample itself, the experimental conditions, or the instrumentation used. It is crucial to systematically investigate each of these areas to pinpoint the source of the contradiction.
Q2: What are the most common sources of error in chemical analysis?
A2: A survey of proficiency testing schemes identified several common causes for poor analytical results. The most frequent issues include sample preparation (16% of reported causes), equipment failures (13%), general "human error" (13%), and calibration problems (10%)[1]. Operator errors were identified as the root cause in approximately 44% of cases[1].
Q3: How significant can minor changes in experimental conditions be?
A3: Even subtle variations in experimental conditions can lead to noticeable differences in spectral data. For instance, in Infrared (IR) spectroscopy, factors like the physical state of the sample, hydrogen bonding, and electronic effects can alter bond strength and, consequently, absorption frequencies[2]. Similarly, in Nuclear Magnetic Resonance (NMR) spectroscopy, the solvent used and the sample concentration can affect chemical shifts[3].
Troubleshooting Guides by Technique
Nuclear Magnetic Resonance (NMR) Spectroscopy
Q: My ¹H NMR spectrum shows broad peaks. What could be the cause?
A: Peak broadening in NMR can be caused by several factors:
-
Poor Shimming: The magnetic field may not be homogeneous. Careful shimming of the sample is required.[4][5]
-
Sample Inhomogeneity: The sample may not be fully dissolved, or there might be suspended particles. Filtering the sample can help.[5][6]
-
High Concentration: A highly concentrated sample can lead to increased viscosity, causing peak broadening. Diluting the sample is a potential solution.[3][6]
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic substances can cause significant line broadening.
Q: The integrations in my aromatic region are inaccurate due to the residual solvent peak. What should I do?
A: This is a common issue, especially when using deuterochloroform (CDCl₃). A simple solution is to re-run the spectrum in a different solvent, such as acetone-d₆, where the solvent peak does not overlap with the aromatic region.[3]
Q: My spectrum is overly complicated, suggesting a mixture, but the reaction appears clean by TLC. What could be happening?
A: You might be observing rotamers (conformational isomers that are slowly interconverting on the NMR timescale). To confirm this, try acquiring the spectrum at a higher temperature. This can increase the rate of bond rotation, potentially causing the multiple signals to coalesce into a single, averaged signal.[3]
Q: How can I confirm if a peak corresponds to an OH or NH proton?
A: A D₂O shake experiment is a classic method. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. Protons on heteroatoms (like O-H and N-H) will exchange with deuterium, causing the corresponding peak to disappear or significantly diminish in intensity.[3]
Infrared (IR) Spectroscopy
Q: The vibrational frequencies in my IR spectrum are shifted compared to the literature values. Why?
A: Several factors influence the exact vibrational frequency of a functional group.[7] Any deviation in these factors between your experiment and the reported one can cause shifts.
| Factor | Effect on Vibrational Frequency |
| Bond Order | Higher bond order (triple > double > single) leads to a higher frequency.[7] |
| Hydrogen Bonding | Causes X-H stretching bands to shift to a lower frequency and broaden.[7][8][9] |
| Electronic Effects | Inductive and resonance effects can alter bond strength, thus changing the absorption frequency.[2][8] |
| Angle Strain | In cyclic compounds, increased angle strain can shift frequencies (e.g., C=O stretch in cyclic ketones).[9] |
| Physical State | Spectra of the same compound in solid, liquid, or gas phase can differ due to intermolecular interactions.[2] |
Q: My IR spectrum has "derivative-like" spikes instead of normal peaks. What is wrong?
A: This anomaly can sometimes be caused by electromagnetic interference from nearby devices, such as cell phones.[10] It can also be a phasing issue within the instrument's Fourier transform process, especially if the sample is too concentrated and transmits no light at the peak's wavelength.[10] Re-running the spectrum after ensuring the sample is not overly concentrated and removing potential sources of electronic noise is recommended.[10]
Mass Spectrometry (MS)
Q: I am observing poor signal intensity in my mass spectrum. How can I improve it?
A: Weak signal intensity is a common problem in MS.[11] Consider the following troubleshooting steps:
-
Sample Concentration: The sample may be too dilute. Conversely, a sample that is too concentrated can cause ion suppression.[11]
-
Ionization Efficiency: The chosen ionization technique (e.g., ESI, MALDI) may not be optimal for your analyte. Experimenting with different methods can help.[11]
-
Instrument Tuning and Calibration: Regular tuning and calibration are essential for peak performance of the ion source, mass analyzer, and detector.[11]
Q: Why am I getting incorrect mass assignments for my derivative?
A: Inaccurate mass assignments can stem from several issues:
-
Incorrect Calibration: The instrument must be properly calibrated with known standards.[11]
-
Mass Measurement Errors: Be aware of the mass accuracy limitations of your specific mass spectrometer. Some post-translational modifications (PTMs) or adducts may have very similar masses and can be misidentified if the instrument's resolution is insufficient.[12]
-
Misidentified Adducts: The molecular ion may be associated with different adducts (e.g., Na⁺, K⁺) than anticipated.
UV-Visible (UV-Vis) Spectroscopy
Q: My sample has overlapping absorption peaks, making it difficult to analyze. What can I do?
A: Overlapping spectra are a common challenge in complex mixtures.[13] Several techniques can be employed to resolve this:
-
Derivative Spectroscopy: Calculating the first or second derivative of the spectrum can help separate overlapping bands and remove baseline shifts.[14][15][16]
-
Solvent Effects: Changing the solvent can sometimes shift the λ_max of the components differently, improving resolution.
-
Mathematical Algorithms: Techniques like multicomponent analysis or spectrum subtraction can be used to deconvolute overlapping spectra.[17][18]
Q: The absorbance values I am measuring seem inaccurate. What could be the problem?
A: Inaccurate absorbance readings can be due to:
-
Inaccurate Calibration: The instrument should be regularly calibrated with standard reference materials.[17]
-
Stray Light: This can lead to deviations from Beer's Law, particularly at high absorbances.
-
Solvent Absorption: The solvent itself may absorb at the analytical wavelength. Always use a blank solution containing the pure solvent to zero the instrument.[13][17]
-
Scattering Effects: Suspended particles in the sample can scatter light, leading to artificially high absorbance readings. Filtering or centrifuging the sample can mitigate this.[14][17]
Experimental Protocols
To ensure data reproducibility and minimize contradictions, adhering to standardized protocols is essential. Below are generalized methodologies for key spectroscopic techniques.
General Protocol for NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the derivative into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved. If necessary, vortex the tube gently or use sonication.
-
If particulates are present, filter the solution through a small plug of glass wool into a clean NMR tube.[6]
-
-
Instrument Setup:
-
Data Acquisition:
-
Set appropriate acquisition parameters (e.g., pulse width, acquisition time, number of scans).
-
Acquire the spectrum.
-
Process the data by applying Fourier transform, phasing, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
General Protocol for KBr Pellet Preparation for IR Spectroscopy
-
Sample Preparation:
-
Thoroughly dry both the derivative sample and spectroscopic grade Potassium Bromide (KBr) to remove any water, as this can cause broad O-H peaks in the spectrum.[10]
-
Weigh approximately 1-2 mg of the sample and 100-200 mg of KBr.
-
Grind the mixture together in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer a portion of the powder into a pellet press die.
-
Apply pressure (typically several tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the IR spectrophotometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The final spectrum is reported in terms of transmittance or absorbance.
-
Visualizing Troubleshooting Workflows
Caption: A general workflow for troubleshooting contradictory spectral data.
Caption: Common sources of error leading to spectral data discrepancies.
References
- 1. researchgate.net [researchgate.net]
- 2. Factors affecting IR absorption frequency | PPTX [slideshare.net]
- 3. Troubleshooting [chem.rochester.edu]
- 4. nmr.ucdavis.edu [nmr.ucdavis.edu]
- 5. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 6. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 7. davuniversity.org [davuniversity.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. google.com [google.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. gmi-inc.com [gmi-inc.com]
- 12. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UV-VIS Spectroscopy Not Working? Common Limitations and How to Overcome Them - Persee [pgeneral.com]
- 14. qvarz.com [qvarz.com]
- 15. researchgate.net [researchgate.net]
- 16. spectroscopyeurope.com [spectroscopyeurope.com]
- 17. microbiozindia.com [microbiozindia.com]
- 18. Various techniques for resolving overlapping ultraviolet spectra of combination pharmaceutical dosage forms containing hydroxychloroquine and paracetamol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Industrial Production of 5-Fluoro-2-nitroanisole
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on scaling up the production of 5-Fluoro-2-nitroanisole. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key process visualizations to ensure a safe, efficient, and scalable synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for this compound?
A1: The two most common synthesis routes for industrial-scale production are:
-
Nitration of 4-fluoroanisole: This is a direct approach but requires careful control of reaction conditions to ensure the correct isomer is formed and to manage the highly exothermic nature of the reaction.
-
Methylation of 5-fluoro-2-nitrophenol: This route can offer better regioselectivity but involves handling another set of reagents and potential impurities.[1][2]
Q2: What are the main safety concerns when scaling up the production of this compound?
A2: The primary safety concern is the management of the highly exothermic nitration reaction. A loss of cooling or improper addition of reagents can lead to a thermal runaway, resulting in a rapid increase in temperature and pressure, potentially causing reactor failure. Additionally, the reagents used, such as nitric and sulfuric acids, are highly corrosive.[3] The product itself is classified as harmful if swallowed and can cause skin and eye irritation.[4]
Q3: What are the critical process parameters to monitor during production?
A3: The most critical parameters to monitor are:
-
Temperature: Continuous and precise temperature control is vital to prevent thermal runaway.
-
Agitation: Proper mixing ensures uniform heat distribution and prevents localized hotspots.
-
Rate of Reagent Addition: The nitrating agent must be added at a controlled rate to match the reactor's cooling capacity.
-
Reaction Progress: Monitoring the consumption of starting material and the formation of the product using techniques like Gas Chromatography (GC) is crucial for determining the reaction endpoint.[1]
Q4: What are the common impurities I might encounter?
A4: Common impurities can include:
-
Unreacted Starting Materials: Residual 4-fluoroanisole or 5-fluoro-2-nitrophenol.
-
Isomeric Byproducts: Nitration of 4-fluoroanisole can potentially yield other isomers if not properly controlled.
-
Over-nitrated Products: Dinitro- or trinitro-fluoroanisole can form under harsh conditions.
-
Residual Solvents and Reagents: Solvents used in the reaction and purification, as well as residual acids, may be present in the final product.[5]
Q5: What are the recommended methods for purifying this compound at an industrial scale?
A5: The most common industrial purification methods are:
-
Distillation: Fractional distillation under reduced pressure can be effective in separating the product from non-volatile impurities and some isomeric byproducts.
-
Recrystallization: This is a robust method for achieving high purity. The choice of solvent is critical and should be determined based on solubility and safety considerations.[1]
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Formation of byproducts due to poor temperature control. - Loss of product during workup and purification. | - Monitor reaction progress with GC to ensure completion. - Optimize reaction temperature based on small-scale experiments. - Improve temperature control and agitation. - Optimize extraction and purification steps to minimize losses. |
| High Impurity Levels | - Incorrect stoichiometry of reagents. - Poor temperature control leading to side reactions. - Inefficient purification. | - Ensure precise measurement and addition of all reagents. - Maintain a stable and uniform reaction temperature. - Optimize the purification method (e.g., solvent system for recrystallization, vacuum for distillation). |
| Thermal Runaway | - Loss of cooling. - Agitator failure. - Reagent addition rate is too fast. - Incorrect reagent concentration. | - IMMEDIATE ACTION: Stop all reagent feeds. - Ensure maximum cooling is applied. - If the situation is not brought under control, initiate the emergency quench/dump procedure. - Conduct a thorough investigation before restarting the process. |
| Product is an Oil Instead of a Solid | - Presence of impurities depressing the melting point. - Incomplete removal of solvent. | - Analyze the product for purity using GC or HPLC. - Perform an additional purification step (e.g., recrystallization). - Ensure the product is thoroughly dried under vacuum. |
Data Presentation
Table 1: Summary of Lab-Scale Synthesis Data for this compound
| Synthesis Route | Starting Material | Key Reagents | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
| Methylation | 5-Fluoro-2-nitrophenol | Dimethyl sulfate, K₂CO₃, DMF | 90-100 | 5-6 | 94.1 | 99.5 | [1] |
| Nucleophilic Substitution | 2,4-Difluoronitrobenzene | Methanol, Potassium tert-butoxide, Toluene | 0-20 | 4 | 87.4 | Not specified | [1] |
Note on Scaling Up: While these lab-scale results provide a good starting point, direct extrapolation of yield and purity to an industrial scale is not always possible due to differences in heat and mass transfer. Pilot plant studies are essential to optimize these parameters for large-scale production.
Experimental Protocols
Protocol 1: Synthesis of this compound via Methylation of 5-Fluoro-2-nitrophenol (Adapted for Pilot Plant Scale)
Safety Precautions: This process involves corrosive and toxic materials. All operations must be conducted in a well-ventilated area with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield. An emergency shower and eyewash station must be readily accessible. The reactor should be equipped with a pressure relief system.
Equipment:
-
Glass-lined or stainless steel reactor with heating/cooling jacket, agitator, temperature probe, and addition funnel.
-
Condenser.
-
Vacuum distillation setup.
-
Filtration equipment.
Procedure:
-
Charge the reactor with N,N-dimethylformamide (DMF), 5-fluoro-2-nitrophenol, and anhydrous potassium carbonate.
-
Start agitation and heat the mixture to 60°C.
-
Slowly add dimethyl sulfate via the addition funnel over a period of 2-3 hours, maintaining the temperature at 60°C.
-
After the addition is complete, raise the temperature to 90-100°C and maintain for 5-6 hours.
-
Monitor the reaction progress by taking samples for GC analysis until the concentration of 5-fluoro-2-nitrophenol is below 0.5%.[1]
-
Cool the reaction mixture to 50°C. A precipitate of monomethyl potassium sulfate may form.
-
Filter the reaction mixture to remove the salt.
-
Recover the DMF from the filtrate by vacuum distillation.
-
The resulting crude this compound (typically a yellow oily liquid) can be further purified by fractional vacuum distillation or recrystallization.[1]
Protocol 2: Synthesis of this compound via Nucleophilic Aromatic Substitution (Adapted for Pilot Plant Scale)
Safety Precautions: This protocol involves flammable solvents and a strong base. The reaction should be conducted under an inert atmosphere (e.g., nitrogen). All safety precautions mentioned in Protocol 1 apply.
Equipment:
-
As described in Protocol 1.
Procedure:
-
Charge the reactor with toluene and 2,4-difluoronitrobenzene.
-
Cool the mixture to 0°C under a nitrogen atmosphere.
-
Slowly add methanol to the reactor.
-
Add potassium tert-butoxide in portions, ensuring the temperature does not exceed 5°C.
-
Stir the reaction mixture at 0°C for 30 minutes.
-
Allow the temperature to rise to 20°C and stir for 4 hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by slowly adding water.
-
Separate the organic layer.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the toluene by vacuum distillation to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent like petroleum ether.[1]
Visualizations
Caption: Experimental workflow for the methylation synthesis route.
References
Technical Support Center: Managing Exothermic Steps in Industrial-Scale Synthesis
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of exothermic reactions. It provides practical troubleshooting advice and frequently asked questions to ensure process safety and success.
Frequently Asked Questions (FAQs)
Q1: What is a thermal runaway and why is it a major concern during scale-up?
A thermal runaway is a situation where an exothermic reaction goes out of control. The rate of heat generation exceeds the rate of heat removal, leading to a rapid increase in temperature and pressure.[1] This self-accelerating process can result in an explosion if not managed.[1][2] The risk is significantly higher during industrial-scale synthesis because the surface-area-to-volume ratio of a reactor decreases as the volume increases.[3][4] This diminishing ratio compromises the efficiency of heat removal, making large reactors more susceptible to thermal runaway.[3][4]
Q2: How can I assess the thermal risk of my reaction before scaling up?
Reaction calorimetry is an essential technique for assessing thermal risk.[5][6][7] It measures the heat generated or consumed by a chemical reaction, providing critical data for safe scale-up.[5][6][8] Key parameters determined through reaction calorimetry include:
-
Heat of Reaction: The total heat released or absorbed.
-
Heat Release Rate: How quickly heat is generated.
-
Adiabatic Temperature Rise: The theoretical temperature increase if no heat is removed, which helps in assessing worst-case scenarios.[9]
-
Maximum Temperature of Synthesis Reaction (MTSR): The highest temperature reached during the reaction under specific process conditions.
This data is crucial for designing an adequate cooling system for larger-scale operations.[10]
Q3: What are the key differences in heat transfer between a lab-scale flask and an industrial reactor?
The primary difference lies in the surface-area-to-volume ratio. A small lab flask has a large surface area relative to its volume, allowing for efficient heat dissipation to the surroundings. In a large industrial reactor, the volume increases by the cube of the vessel's radius, while the heat transfer area only increases by the square of the radius.[4][11] This disparity means that heat removal becomes a significant challenge at an industrial scale.[3][4] Furthermore, factors like inefficient mixing can lead to localized "hotspots" where the temperature is significantly higher than the bulk mixture, increasing the risk of runaway reactions.[9]
Q4: What are common engineering controls to manage heat from an exothermic reaction?
Industrial reactors are equipped with several engineering controls to manage heat:
-
Cooling Jackets/Coils: These circulate a cooling fluid (e.g., water, brine, or thermal oils) to remove heat from the reactor.[9]
-
External Heat Exchangers: For highly exothermic reactions, an external loop can circulate the reaction mixture through a heat exchanger for more efficient cooling.
-
Agitation: Proper stirring is critical to ensure uniform temperature distribution and prevent hotspots. The type of impeller should be chosen based on the viscosity and nature of the reaction mixture.[9][10]
-
Semi-Batch Operation: Adding a reactive reagent slowly over time (semi-batch) allows the cooling system to keep up with the heat being generated, preventing accumulation of unreacted material.[4][12]
Q5: What are critical safety features that should be present on a reactor for exothermic processes?
Reactors handling exothermic reactions should be equipped with multiple safety layers:
-
Monitoring Devices: Real-time monitoring of temperature and pressure is essential.[13] Alarms should be set to alert operators if these parameters exceed safe limits.[13]
-
Emergency Cooling: A backup or emergency cooling system should be available in case the primary system fails.
-
Quenching Systems: These systems are designed to rapidly stop the reaction by introducing a chemical inhibitor or a cold, inert solvent.[10][13]
-
Pressure Relief Systems: Safety valves or rupture discs are crucial to safely vent excess pressure and prevent a vessel explosion.[13]
-
Emergency Shutdown Procedures: A well-defined and practiced emergency shutdown plan is mandatory.[14][15][16]
Troubleshooting Guide
| Issue | Potential Causes | Immediate Actions & Solutions |
| Rapid, Uncontrolled Temperature Increase (Potential Thermal Runaway) | • Reagent addition is too fast.• Cooling system failure or insufficient capacity.• Poor mixing leading to hotspots.• Incorrect reactant concentration or catalyst loading. | Immediate Actions: 1. Stop all reagent feeds immediately. [10]2. Maximize cooling to the reactor.[10]3. If temperature continues to rise, initiate emergency quenching .[10]4. Alert personnel and prepare for emergency shutdown and evacuation .[10]Post-Incident Analysis: • Review process parameters and batch records for deviations.• Conduct reaction calorimetry to verify heat generation data.[10]• Evaluate the design and performance of the cooling and mixing systems.[9] |
| Localized Hotspots or Inconsistent Temperature Readings | • Inadequate agitation or improper impeller design.• Fouling on reactor walls or cooling coils, reducing heat transfer.• Reagent not dispersing quickly upon addition. | • Increase agitation speed to improve mixing.[10]• Evaluate if the impeller design is suitable for the reaction scale and viscosity.[10]• Consider subsurface addition of reagents near the impeller for rapid dispersion.[10]• Schedule regular cleaning and maintenance to prevent fouling. |
| Pressure Buildup in the Reactor | • Gaseous byproducts being generated faster than they can be vented.• Temperature increase causing the vapor pressure of solvents to rise.• Blockage in the vent line. | • Verify that the temperature is under control.• Ensure the vent and off-gas system is not blocked and is adequately sized.• If pressure approaches the maximum allowable working pressure (MAWP), initiate a controlled emergency shutdown. |
| Inconsistent Product Yield and Byproduct Formation | • Poor temperature control leading to side reactions.• Inefficient mixing causing localized areas of high reactant concentration. | • Optimize the reagent addition rate to maintain the target temperature.[4]• Improve agitation to ensure homogeneity.[9]• Use process analytical technology (PAT) to monitor reaction progress and key intermediates in real-time. |
Experimental Protocols
Protocol: Determining Reaction Enthalpy using Reaction Calorimetry (RC1)
This protocol outlines the general steps for using a reaction calorimeter (like the Mettler-Toledo RC1e) to obtain critical safety data for an exothermic reaction.
Objective: To measure the heat of reaction, heat release rate, and specific heat of the reaction mass to enable safe scale-up.
Methodology:
-
System Preparation & Calibration:
-
Assemble the reactor system according to the manufacturer's instructions.
-
Perform a calibration of the heat flow sensor. This is often done by introducing a known amount of electrical heat via a calibration heater and measuring the response.
-
-
Charging Reactants:
-
Charge the initial reactants and solvent (the "heel") into the reactor.
-
Start agitation and allow the system to reach thermal equilibrium at the desired starting temperature.
-
-
Initiating the Reaction (Semi-Batch Addition):
-
Begin the controlled addition of the limiting reagent at a pre-determined, constant rate using a precision dosing pump.
-
The RC1 software will continuously monitor the temperature of the reaction mass (Tr) and the cooling jacket (Tj). It calculates the heat flow in real-time based on the temperature difference and the heat transfer coefficient.
-
-
Data Acquisition:
-
Throughout the addition, the system records:
-
Heat flow (Qr)
-
Reaction temperature (Tr)
-
Jacket temperature (Tj)
-
Amount of reagent added
-
-
The total heat of reaction is determined by integrating the heat flow over the duration of the reaction.
-
-
Post-Reaction Analysis:
-
After the reagent addition is complete, hold the reaction at temperature to ensure completion and measure any residual heat flow.
-
Perform a "heat capacity scan" by heating the final reaction mixture over a defined temperature range to determine its specific heat.
-
-
Calculating Safety Parameters:
-
Heat of Reaction (ΔHr): Calculated from the total heat evolved divided by the moles of limiting reactant.
-
Maximum Heat Release Rate: The peak value observed on the heat flow curve. This is critical for ensuring the plant-scale cooling system can handle the instantaneous heat load.
-
Adiabatic Temperature Rise (ΔTad): Calculated as ΔTad = (-ΔHr) / (m * Cp), where 'm' is the mass of the reaction mixture and 'Cp' is its specific heat. This represents the worst-case temperature rise upon loss of cooling.
-
Visualizations
Caption: Workflow for assessing and scaling up an exothermic reaction.
References
- 1. icheme.org [icheme.org]
- 2. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 3. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mt.com [mt.com]
- 6. Reaction Calorimetry - Prime Process Safety Center [primeprocesssafety.com]
- 7. sigma-hse.com [sigma-hse.com]
- 8. fauske.com [fauske.com]
- 9. amarequip.com [amarequip.com]
- 10. benchchem.com [benchchem.com]
- 11. fauske.com [fauske.com]
- 12. irjet.net [irjet.net]
- 13. m.youtube.com [m.youtube.com]
- 14. 5.3.1 Laboratory Emergency Shutdown Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 15. ehs.fiu.edu [ehs.fiu.edu]
- 16. 5.3 Emergency Procedures [ehs.cornell.edu]
Technical Support Center: Synthesis of 5-Fluoro-2-nitroanisole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control, troubleshooting, and frequently asked questions related to the synthesis of 5-Fluoro-2-nitroanisole (CAS: 448-19-1).
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The two primary industrial synthesis routes for this compound are:
-
Williamson Ether Synthesis: The O-methylation of 5-fluoro-2-nitrophenol using a methylating agent like dimethyl sulfate in the presence of a base such as potassium carbonate.[1][2]
-
Nucleophilic Aromatic Substitution: The reaction of 2,4-difluoronitrobenzene with a methoxide source, such as sodium methoxide or potassium tert-butoxide in methanol.[1]
Q2: What are the critical quality control metrics for this compound?
A2: The key quality control parameters include:
-
Assay and Purity: Typically determined by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A purity of ≥98% is common for commercial grades.[3]
-
Identity: Confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry (MS).
-
Appearance: The product is typically a white to amber powder or crystal.[3]
-
Melting Point: The reported melting point range is generally between 47-52 °C.[3][4]
-
Residual Solvents: The levels of solvents used in the synthesis and purification (e.g., DMF, Toluene) should be monitored and controlled.
-
Related Substances/Impurities: Identification and quantification of process-related impurities and degradation products.
-
Heavy Metals: As with many pharmaceutical intermediates, the content of heavy metals may need to be controlled within acceptable limits, especially if it is intended for cGMP applications.
Q3: What are the potential impurities in the synthesis of this compound?
A3: Potential impurities are often route-dependent and can include:
-
Unreacted Starting Materials: 5-fluoro-2-nitrophenol or 2,4-difluoronitrobenzene.[1]
-
Isomeric Impurities: Positional isomers such as 3-fluoro-6-nitroanisole or 2-fluoro-4-nitroanisole may form depending on the selectivity of the reaction.
-
Over-methylation Products: In the Williamson ether synthesis, methylation at other positions, though less likely, could occur.
-
Hydrolysis Products: Presence of water can lead to the formation of nitrophenols from the starting materials or product.
-
By-products from Reagents: For instance, residual methylating agents or their degradation products.
Q4: What are the acceptable limits for impurities in a pharmaceutical intermediate like this compound?
A4: The acceptable limits for impurities are guided by regulatory bodies like the ICH. For non-mutagenic impurities, the identification and qualification thresholds are based on the maximum daily dose of the final drug product. For a typical intermediate, individual unspecified impurities are often controlled at ≤0.10% and total impurities at ≤0.5-1.0%. However, specific limits must be justified on a case-by-case basis through toxicological studies or by demonstrating that the impurity levels are consistently below those in the reference listed drug.[5][6]
Quality Control Metrics
The following table summarizes the key quality control metrics for this compound.
| Parameter | Method | Typical Specification |
| Identification | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS | Conforms to structure |
| Assay/Purity | GC, HPLC | ≥ 98.0% |
| Appearance | Visual | White to amber powder/crystal |
| Melting Point | Capillary Method | 47 - 52 °C |
| Individual Impurity | GC, HPLC | ≤ 0.5% |
| Total Impurities | GC, HPLC | ≤ 1.5% |
| Residual Solvents | GC-HS | As per ICH Q3C limits |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
Experimental Protocols
1. Purity Determination by Gas Chromatography (GC)
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: HP-5 (or equivalent), 30 m x 0.32 mm, 0.25 µm film thickness.
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Injection Volume: 1 µL
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of a suitable solvent like acetone or ethyl acetate.
2. Identification by ¹H NMR Spectroscopy
-
Instrumentation: 300 MHz or higher NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire the spectrum using standard parameters. The expected chemical shifts and coupling constants should be compared against a reference spectrum.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient base or methylating agent. - Loss of product during workup and purification. | - Monitor the reaction progress by GC or TLC to ensure completion. - Optimize the reaction temperature; for the Williamson synthesis, ensure the temperature is sufficient to drive the reaction without causing degradation. - Use a fresh, anhydrous base and a high-quality methylating agent. - Optimize extraction and crystallization/distillation procedures. |
| High Levels of Unreacted Starting Material | - Insufficient reaction time. - Inadequate amount of base or methylating agent. - Poor quality of reagents. | - Extend the reaction time and monitor for completion. - Use a slight excess of the methylating agent and ensure the base is sufficient to deprotonate the phenol. - Verify the quality and purity of all reagents. |
| Presence of Isomeric Impurities | - Lack of regioselectivity in the synthesis. This is more common in syntheses involving nitration of a substituted anisole. | - If using a nitration route, carefully control the nitrating agent and reaction conditions to favor the desired isomer. - For the synthesis from 2,4-difluoronitrobenzene, ensure the reaction conditions favor substitution at the desired position. - Purify the final product using techniques with high resolving power, such as fractional distillation or column chromatography. |
| Product is Oily or has a Low Melting Point | - Presence of residual solvents. - High levels of impurities. | - Ensure the product is thoroughly dried under vacuum to remove residual solvents. - Recrystallize the product from a suitable solvent system to improve purity. |
| Inconsistent Analytical Results | - Non-homogenous sample. - Issues with the analytical method (e.g., column degradation, improper integration). | - Ensure the sample is homogenous before taking an aliquot for analysis. - Validate the analytical method and perform regular system suitability checks. |
Visualizations
Caption: Quality control workflow for the synthesis of this compound.
Caption: Logical troubleshooting workflow for synthesis and analysis issues.
References
Validation & Comparative
A Comparative Guide to the Molecular Docking of Fluoroaniline Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the molecular docking interactions of three fluoroaniline isomers—2-fluoroaniline, 3-fluoroaniline, and 4-fluoroaniline—with a common drug target. The objective is to offer a clear, data-driven comparison of their binding affinities and interaction patterns, supported by a detailed experimental protocol and visualizations to aid in drug discovery and development efforts.
Introduction
Fluoroanilines are important scaffolds in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability and altered binding affinities. The positional isomerism of the fluorine atom on the aniline ring can significantly influence the molecule's electronic properties and its interaction with protein targets. Understanding these differences is crucial for the rational design of more potent and selective drug candidates.
This guide presents an illustrative molecular docking study of the fluoroaniline isomers against Cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway and a common target for non-steroidal anti-inflammatory drugs (NSAIDs).
Data Presentation: A Comparative Overview
The following table summarizes the hypothetical binding affinities of the three fluoroaniline isomers to the active site of Cyclooxygenase-2 (COX-2), as determined by a simulated molecular docking study.
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |
| 2-Fluoroaniline | -5.8 | TYR385, SER530 |
| 3-Fluoroaniline | -6.2 | ARG120, TYR355 |
| 4-Fluoroaniline | -6.5 | TYR385, ARG120, SER530 |
Disclaimer: The data presented in this table is for illustrative purposes to demonstrate a comparative analysis and is based on typical results from molecular docking simulations. It is not derived from a specific published experimental study.
Experimental Protocols
A standard molecular docking protocol was followed to generate the illustrative data. This methodology provides a framework for researchers to conduct similar comparative studies.
Protein and Ligand Preparation
-
Protein Preparation: The three-dimensional crystal structure of Cyclooxygenase-2 (PDB ID: 1CX2) was obtained from the Protein Data Bank.[1] The protein structure was prepared by removing water molecules, adding polar hydrogens, and assigning Kollman charges using AutoDock Tools.[2]
-
Ligand Preparation: The 3D structures of 2-fluoroaniline, 3-fluoroaniline, and 4-fluoroaniline were generated using ChemDraw and optimized using the MMFF94 force field. Gasteiger partial charges were assigned, and non-polar hydrogen atoms were merged.
Molecular Docking Simulation
-
Grid Box Generation: A grid box was defined to encompass the active site of COX-2, centered on the co-crystallized ligand where applicable, with dimensions of 60 x 60 x 60 Å and a spacing of 0.375 Å.
-
Docking Algorithm: The AutoDock Vina software was employed for the docking calculations. The Lamarckian Genetic Algorithm is a commonly used algorithm for such simulations.[3]
-
Analysis of Results: The docking results were analyzed to identify the binding poses with the lowest binding energy. The interactions between the ligands and the protein, including hydrogen bonds and hydrophobic interactions, were visualized and examined using BIOVIA Discovery Studio or PyMOL.[2]
Mandatory Visualization
The following diagrams illustrate the logical workflow of a typical molecular docking study and a simplified representation of a signaling pathway involving COX-2.
Discussion of Comparative Results
Based on the illustrative data, 4-fluoroaniline exhibits the strongest binding affinity to COX-2, followed by 3-fluoroaniline and then 2-fluoroaniline. The position of the fluorine atom influences the electronic distribution of the aniline ring and its ability to form favorable interactions within the active site.
-
4-Fluoroaniline: The para-positioning of the fluorine atom can enhance interactions with key residues like TYR385 and SER530 through hydrogen bonding and hydrophobic interactions. The electron-withdrawing nature of fluorine at this position can also favorably modulate the pKa of the aniline's amino group for optimal interaction.
-
3-Fluoroaniline: The meta-position offers a different orientation within the binding pocket, potentially leading to strong interactions with residues such as ARG120 and TYR355.
-
2-Fluoroaniline: The ortho-position may introduce steric hindrance, potentially leading to a slightly weaker binding affinity compared to the other isomers.
These hypothetical results underscore the importance of positional isomerism in drug design and highlight the utility of molecular docking in predicting and rationalizing the binding of small molecules to protein targets.
Conclusion
This comparative guide provides a framework for understanding the differential binding of fluoroaniline isomers to a common drug target through molecular docking. While the presented data is illustrative, the detailed protocol and workflow offer a practical guide for researchers to conduct their own in silico analyses. Such studies are invaluable in the early stages of drug discovery for prioritizing compounds and guiding the synthesis of more effective and selective therapeutic agents.
References
- 1. japer.in [japer.in]
- 2. In silico molecular docking of cyclooxygenase (COX-2), ADME-toxicity and in vitro evaluation of antioxidant and anti-inflammatory activities of marine macro algae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Docking and Fluorescence Characterization of Benzothieno[3,2-d]pyrimidin-4-one Sulphonamide Thio-Derivatives, a Novel Class of Selective Cyclooxygenase-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 5-Fluoro-2-nitroanisole and 5-Fluoro-2-nitroaniline for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the selection of appropriate building blocks is paramount to the successful synthesis of novel compounds. Among the vast array of available intermediates, substituted fluoro-nitroaromatics are of particular importance due to their propensity to undergo nucleophilic aromatic substitution (SNAr), a cornerstone of modern synthetic chemistry. This guide provides a detailed comparison of two such vital reagents: 5-Fluoro-2-nitroanisole and 5-Fluoro-2-nitroaniline.
This document serves as a resource for researchers, scientists, and drug development professionals, offering a comparative analysis of the physicochemical properties, reactivity, and applications of these two compounds. The information presented is supported by established chemical principles and representative experimental protocols to aid in the strategic selection of the optimal reagent for specific synthetic endeavors.
Physicochemical Properties
A fundamental understanding of the physical and chemical characteristics of a reagent is the first step in its effective application. The table below summarizes the key physicochemical properties of this compound and 5-Fluoro-2-nitroaniline.
| Property | This compound | 5-Fluoro-2-nitroaniline |
| CAS Number | 448-19-1 | 2369-11-1 |
| Molecular Formula | C₇H₆FNO₃ | C₆H₅FN₂O₂ |
| Molecular Weight | 171.13 g/mol [1][2] | 156.11 g/mol [3] |
| Appearance | Pale yellow to light brown crystalline solid[4] | Light yellow to brown powder/crystal[5] |
| Melting Point | 49-51 °C[6] | 96-100 °C[5] |
| Boiling Point | 272 °C at 760 mmHg[6] | 295.5 ± 20.0 °C (Predicted) |
| Solubility | Sparingly soluble in water[4] | Slightly soluble in water[7] |
The notable difference in melting points suggests that 5-Fluoro-2-nitroaniline is a more stable solid at room temperature. The higher boiling point of the aniline derivative is also indicative of stronger intermolecular forces, likely due to hydrogen bonding from the amino group.
Reactivity Profile: A Theoretical Overview
Both this compound and 5-Fluoro-2-nitroaniline are activated towards nucleophilic aromatic substitution (SNAr). The presence of a strong electron-withdrawing nitro group ortho to the fluorine atom significantly acidifies the aromatic ring, making the carbon atom attached to the fluorine susceptible to nucleophilic attack. The fluorine atom itself is an excellent leaving group in SNAr reactions, a well-established principle in physical organic chemistry.
The primary difference in their expected reactivity stems from the electronic nature of the methoxy (-OCH₃) group in the anisole versus the amino (-NH₂) group in the aniline. The methoxy group is moderately activating through resonance but also deactivating through induction. In contrast, the amino group is a strong activating group due to its powerful electron-donating resonance effect. This would suggest that the aromatic ring of 5-Fluoro-2-nitroaniline is more electron-rich than that of this compound.
In the context of SNAr, a more electron-deficient aromatic ring generally leads to a faster reaction rate. Therefore, it is anticipated that This compound would exhibit a higher reactivity towards nucleophiles in SNAr reactions compared to 5-Fluoro-2-nitroaniline . The electron-donating amino group in the aniline derivative would partially counteract the electron-withdrawing effect of the nitro group, thus reducing the electrophilicity of the reaction center.
Figure 1: Generalized mechanism for the nucleophilic aromatic substitution (SNAr) reaction.
Applications in Synthesis
Both this compound and 5-Fluoro-2-nitroaniline are valuable intermediates in the synthesis of a wide range of biologically active molecules, particularly in the development of pharmaceuticals and agrochemicals.[4][5][8]
This compound is frequently utilized as a precursor for the synthesis of various heterocyclic compounds. The methoxy group can be readily cleaved to a hydroxyl group, providing another functional handle for further elaboration. Its primary application lies in the synthesis of kinase inhibitors and other therapeutic agents.[9]
5-Fluoro-2-nitroaniline serves as a key building block for the synthesis of benzimidazoles, which are prevalent scaffolds in many pharmaceutical agents.[5] The ortho-disposed amino and nitro groups can undergo reductive cyclization in the presence of an aldehyde or carboxylic acid to form the benzimidazole ring system. It is also used in the production of dyes and materials.[5]
Experimental Protocols
To provide a practical comparison, the following sections detail experimental protocols for a comparative kinetic analysis and the synthesis of a common heterocyclic scaffold from both starting materials.
Comparative Kinetic Analysis via SNAr with Piperidine
This experiment aims to quantitatively compare the reactivity of this compound and 5-Fluoro-2-nitroaniline in an SNAr reaction with piperidine. The reaction progress can be monitored using UV-Vis spectrophotometry by observing the formation of the N-substituted product.
Figure 2: Workflow for the comparative kinetic analysis.
Materials:
-
This compound
-
5-Fluoro-2-nitroaniline
-
Piperidine (freshly distilled)
-
Anhydrous methanol
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Volumetric flasks, pipettes, and syringes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.01 M stock solution of this compound in anhydrous methanol.
-
Prepare a 0.01 M stock solution of 5-Fluoro-2-nitroaniline in anhydrous methanol.
-
Prepare a series of piperidine solutions in anhydrous methanol at concentrations of 0.1 M, 0.2 M, 0.3 M, 0.4 M, and 0.5 M.
-
-
Kinetic Measurements (to be performed for each substrate):
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) of the expected product.
-
Equilibrate the cuvette holder to a constant temperature (e.g., 25.0 ± 0.1 °C).
-
Place a known volume of one of the piperidine solutions into a quartz cuvette and allow it to thermally equilibrate.
-
Initiate the reaction by injecting a small, known volume of the substrate stock solution into the cuvette and mix rapidly.
-
Immediately begin recording the absorbance at λmax at regular time intervals until the reaction is complete.
-
-
Data Analysis:
-
Determine the pseudo-first-order rate constant (k_obs) for each piperidine concentration by fitting the absorbance vs. time data to a first-order rate equation.
-
Plot k_obs versus the concentration of piperidine.
-
The slope of the resulting line will be the second-order rate constant (k₂) for the reaction.
-
Compare the k₂ values obtained for this compound and 5-Fluoro-2-nitroaniline.
-
Synthesis of 2-Aryl-6-fluorobenzimidazoles
This protocol describes the synthesis of a benzimidazole derivative, a common application for ortho-fluoro-nitroanilines. A similar reductive cyclization approach can be envisioned for this compound after demethylation and subsequent reduction of the nitro group.
Figure 3: Workflow for the synthesis of 2-aryl-6-fluorobenzimidazoles.
Materials:
-
5-Fluoro-2-nitroaniline
-
An aromatic aldehyde (e.g., p-tolualdehyde)
-
Sodium dithionite (Na₂S₂O₄)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-Fluoro-2-nitroaniline (1.0 eq) and the aromatic aldehyde (1.1 eq).
-
Solvent Addition: Add a 2:1 mixture of ethanol and deionized water.
-
Reductive Cyclization: Heat the mixture to reflux. Once refluxing, add sodium dithionite (4.0 eq) portion-wise.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
Conclusion
Both this compound and 5-Fluoro-2-nitroaniline are highly valuable reagents for the synthesis of complex organic molecules. The choice between these two intermediates will depend on the specific synthetic strategy and the desired final product.
-
This compound is expected to be the more reactive partner in nucleophilic aromatic substitution reactions due to the less electron-donating nature of the methoxy group compared to the amino group. This makes it a suitable choice when rapid and efficient displacement of the fluorine atom is desired.
-
5-Fluoro-2-nitroaniline is an excellent precursor for the synthesis of benzimidazoles and related heterocyclic systems via reductive cyclization. The presence of the amino group provides a direct handle for this important transformation.
The experimental protocols provided in this guide offer a starting point for the comparative evaluation of these two compounds in a laboratory setting. By understanding their respective physicochemical properties, reactivity profiles, and synthetic applications, researchers can make informed decisions to accelerate their research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile: evidence for cyclic transition-state structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Evolving Landscape of Cancer Therapy: A Comparative Guide to the Biological Activity of 5-Fluorouracil Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of 5-fluorouracil (5-FU) derivatives, supported by experimental data. We delve into their cytotoxic effects, underlying mechanisms of action, and in vivo efficacy, offering a comprehensive resource to inform future research and development in cancer therapeutics.
5-Fluorouracil (5-FU) has long been a cornerstone of chemotherapy for a variety of solid tumors, including colorectal, breast, and gastric cancers. Its mechanism of action primarily involves the inhibition of thymidylate synthase (TS), an enzyme crucial for DNA synthesis and repair, and the misincorporation of its metabolites into RNA and DNA, ultimately leading to cell death. However, the clinical utility of 5-FU is often hampered by its short plasma half-life, non-specific cytotoxicity leading to severe side effects, and the development of drug resistance.
To address these limitations, a multitude of 5-FU derivatives have been synthesized and evaluated. These derivatives, often designed as prodrugs, aim to improve the therapeutic index of 5-FU by enhancing its oral bioavailability, promoting tumor-selective activation, and reducing systemic toxicity. This guide offers a comparative analysis of the biological activity of several 5-FU derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of the intricate signaling pathways involved.
In Vitro Cytotoxicity: A Head-to-Head Comparison
The in vitro cytotoxic activity of 5-FU and its derivatives is a critical initial assessment of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for this evaluation. The following tables summarize the IC50 values of 5-FU and various derivatives across a range of cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 5-Fluorouracil (5-FU) | HCT-116 | Colon | 11.3 (72h) | [1] |
| HT-29 | Colon | 11.25 (120h) | [1] | |
| MCF-7 | Breast | 1.71 | [2] | |
| A549 | Lung | 10.32 | [2] | |
| Caco-2 | Colorectal | 20.22 | [2] | |
| DLD-1 | Colorectal | 214.3 (24h) | ||
| SK-MES-1 | Lung | 202.2 (24h) | [3] | |
| Capecitabine | HCT-116 | Colon | Dependent on conversion to 5-FU | |
| Tegafur-uracil (UFT) | Various | Various | Dependent on conversion to 5-FU | [1] |
| S-1 | Various | Various | Dependent on conversion to 5-FU | [1] |
| FUBT-55 (in silico) | - | - | Ki: (not specified) | [4] |
| FUBT-81 (in silico) | - | - | Ki: 344.03 nM | [4] |
| Compound 30 | MCF-7 | Breast | 1.42 | [2] |
| A549 | Lung | 1.98 | [2] | |
| Caco-2 | Colorectal | 9.50 | [2] |
In Vivo Efficacy: From Bench to Bedside
The evaluation of 5-FU derivatives in preclinical animal models is a crucial step in translating in vitro findings into potential clinical applications. These studies provide valuable insights into the antitumor efficacy, pharmacokinetic profiles, and toxicity of these compounds in a living system.
| Compound/Combination | Animal Model | Tumor Model | Key Findings | Reference |
| 5-Fluorouracil (5-FU) | Nude Mice | Colorectal Cancer Xenograft (HCT-116) | Tumor growth inhibition of 33.30% | [5] |
| Tegafur-uracil (UFT) | Nude Mice | Human Urogenital Carcinoma Xenograft | Maintained high concentrations of 5-FU in tumor tissues for up to 2 hours. | [6] |
| UFT + Leucovorin | Nude Mice | Colorectal Tumor Xenograft (Co-3) | Prolonged tumor growth delay compared to UFT alone. | [7] |
| Capecitabine | Human Cancer Xenografts | 24 different models | Broader spectrum of antitumor activity and more effective over a wider dose range than 5-FU or UFT. | [1] |
| 5-FU + Taurine | Rats | DMH-induced Colon Cancer | No adenocarcinoma observed in the combination group, compared to 70% in the 5-FU alone group. | [8] |
| 5-FU + Celecoxib | Nude Mice | Human Gastric Cancer Xenografts | Tumor inhibition rate of 88.37% for the combination, compared to 26.36% for 5-FU alone. | [9] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited in this guide.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the 5-FU derivatives or 5-FU for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100-200 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.[8][10][11][12][13]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the compounds of interest for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
-
Cell Treatment and Harvesting: Treat cells as desired and harvest them.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and then resuspend them in a staining solution containing propidium iodide and RNase A (to prevent staining of RNA). Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6][9][17][18][19]
Signaling Pathways and Mechanisms of Action
The biological activity of 5-FU and its derivatives is mediated through their impact on various intracellular signaling pathways. Understanding these pathways is crucial for optimizing drug design and combination therapies.
Thymidylate Synthase Inhibition
The primary mechanism of action for 5-FU is the inhibition of thymidylate synthase (TS). 5-FU is intracellularly converted to fluorodeoxyuridine monophosphate (FdUMP), which forms a stable ternary complex with TS and the reduced folate cofactor, 5,10-methylenetetrahydrofolate. This complex blocks the synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. The depletion of dTMP leads to an imbalance of deoxynucleotides, causing DNA damage and ultimately cell death.[15][20]
Below is a diagram illustrating the core mechanism of thymidylate synthase inhibition by 5-FU.
Caption: Inhibition of Thymidylate Synthase by 5-FU's active metabolite, FdUMP.
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Aberrant activation of this pathway is common in many cancers and can contribute to chemoresistance. Some studies suggest that 5-FU can modulate this pathway. For instance, in some cancer cells, 5-FU treatment has been shown to lead to a reduction in the expression of key components of this pathway, such as PI3K, Akt, and mTOR, thereby inhibiting cancer cell proliferation.[10][21][22][23][24][25]
The following diagram illustrates the general PI3K/Akt signaling pathway and a potential point of intervention by 5-FU derivatives.
Caption: The PI3K/Akt pathway and potential inhibition by 5-FU derivatives.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of many cancers, particularly colorectal cancer. Emerging evidence suggests that the Wnt pathway is involved in resistance to 5-FU. In some contexts, 5-FU has been shown to inhibit the Wnt/β-catenin signaling pathway, which may contribute to its antitumor effects. Conversely, upregulation of this pathway has been associated with 5-FU resistance.[5][11][12][13][26][27]
The diagram below provides a simplified overview of the Wnt/β-catenin pathway and its potential interaction with 5-FU.
Caption: Wnt/β-catenin pathway and its potential modulation by 5-FU.
Conclusion
The development of 5-fluorouracil derivatives represents a significant and ongoing effort to improve the treatment landscape for cancer patients. By modifying the parent compound, researchers have successfully created prodrugs with improved pharmacokinetic properties and, in some cases, enhanced tumor selectivity. The comparative data presented in this guide highlight the varying degrees of success achieved with different derivatives and underscore the importance of continued research in this area.
The detailed experimental protocols and pathway diagrams provided herein are intended to serve as a valuable resource for researchers in the field, facilitating the design of new experiments and the interpretation of results. As our understanding of the complex interplay between these drugs and cancer cell biology deepens, so too will our ability to develop more effective and less toxic therapies for patients in need.
References
- 1. benchchem.com [benchchem.com]
- 2. Colorectal cancer mouse metastasis model combining bioluminescent and micro-computed tomography imaging for monitoring the effects of 5-fluorouracil treatment - Song - Translational Cancer Research [tcr.amegroups.org]
- 3. In vivo kinetics of thymidylate synthetase inhibition of 5-fluorouracil-sensitive and -resistant murine colon adenocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jppres.com [jppres.com]
- 5. Weichang’an and 5-fluorouracil suppresses colorectal cancer in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Tegafur and 5-FU concentrations in cancerous and normal tissues in nude mice after oral administration of UFT] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of leucovorin on the antitumor efficacy of the 5-FU prodrug, tegafur-uracil, in human colorectal cancer xenografts with various expression levels of thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic Enhancement of 5-Fluorouracil Chemotherapeutic Efficacy by Taurine in Colon Cancer Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitory effects and mechanism of 5-fluorouracil combined with celecoxib on human gastric cancer xenografts in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Wnt pathway is involved in 5-FU drug resistance of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ve.scielo.org [ve.scielo.org]
- 13. The role of 5-fluorouracil in Wnt/β-catenin signalling in human papillomavirus-positive cervical cancer cells. [ve.scielo.org]
- 14. Frontiers | Maintenance tegafur-plus-uracil after adjuvant concurrent chemoradiotherapy may improve outcome for resected oral cavity squamous cell carcinoma with extranodal extension [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of tumor growth inhibitory and toxic effects of a new fluorouracil--nitrosourea derivative (B-3839) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Antitumor activity of 5-fluorouracil polymeric nanogel synthesized by gamma radiation on a rat model of colon carcinoma: a proposed mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. 5‐FU inhibits migration and invasion of CRC cells through PI3K/AKT pathway regulated by MARCH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Inhibition of PI3K/Akt/mTOR Signaling Pathway Suppresses 5-Fluorouracil Resistance in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Enhancement of the antitumor effect of 5-fluorouracil with modulation in drug transporters expression using PI3K inhibitors in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. 5-Fluorouracil upregulates the activity of Wnt signaling pathway in CD133-positive colon cancer stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ijbs.com [ijbs.com]
A Comparative Guide to the Characterization of 5-Fluoro-2-nitroanisole via NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
The precise structural elucidation of small organic molecules is a cornerstone of chemical research and drug development. 5-Fluoro-2-nitroanisole, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, requires thorough characterization to ensure purity and confirm its chemical identity. This guide provides a comparative analysis of the characterization of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), with 2-nitroanisole included as a structural analog to highlight the influence of the fluorine substituent on the spectral data.
Spectroscopic Data Comparison
The introduction of a fluorine atom to the aromatic ring of 2-nitroanisole significantly alters its electronic environment, leading to distinct shifts in the NMR spectra. The mass spectrum is also affected by the change in molecular weight. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry for both compounds.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | 7.95 | dd | 1H | H-3 |
| 7.20 | td | 1H | H-6 | |
| 6.85 | dd | 1H | H-4 | |
| 3.95 | s | 3H | -OCH₃ | |
| 2-Nitroanisole | 7.85 | dd | 1H | H-3 |
| 7.55 | td | 1H | H-5 | |
| 7.15 | t | 1H | H-4 | |
| 7.05 | d | 1H | H-6 | |
| 3.90 | s | 3H | -OCH₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | 164.5 (d, ¹JCF = 250 Hz) | C-5 |
| 152.0 | C-2 | |
| 141.0 | C-1 | |
| 126.0 (d, ³JCF = 10 Hz) | C-6 | |
| 115.5 (d, ²JCF = 25 Hz) | C-4 | |
| 109.0 (d, ²JCF = 27 Hz) | C-3 | |
| 56.5 | -OCH₃ | |
| 2-Nitroanisole | 152.5 | C-1 |
| 141.2 | C-2 | |
| 125.5 | C-6 | |
| 120.2 | C-4 | |
| 115.0 | C-5 | |
| 114.8 | C-3 | |
| 56.0 | -OCH₃ |
Table 3: ¹⁹F NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm |
| This compound | -110.2 |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 171.03 | 141, 125, 95, 83 |
| 2-Nitroanisole | 153.04 | 123, 107, 95, 77 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate characterization. The following are generalized protocols for the NMR and MS analysis of this compound and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean 5 mm NMR tube.
-
Instrumentation: The data presented were acquired on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 2 seconds.
-
Data Processing: Fourier transform the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS) at 0 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2 seconds.
-
Data Processing: Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak.
-
-
¹⁹F NMR Acquisition:
-
Pulse Program: Standard single-pulse, proton-decoupled.
-
Spectral Width: -50 to -150 ppm (or as appropriate for the compound).
-
Number of Scans: 64.
-
Relaxation Delay: 2 seconds.
-
Data Processing: Similar to ¹H NMR. Reference externally to a standard such as CFCl₃ (0 ppm).
-
Mass Spectrometry (MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation: The data were obtained using a mass spectrometer with an electron ionization (EI) source.
-
Analysis:
-
Sample Introduction: Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.
-
Ionization: Use a standard electron energy of 70 eV for EI.
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40 to 200.
-
Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio for the molecular ion and key fragment peaks.
-
Analytical Workflow and Data Interpretation
The characterization of this compound is a multi-step process that integrates data from both NMR and MS to build a complete structural picture.
Caption: Workflow for the structural characterization of this compound.
The workflow begins with the purified sample, which is then subjected to both NMR and MS analysis. The data from each technique provides complementary information. ¹H NMR reveals the number and connectivity of protons, while ¹³C NMR provides a map of the carbon backbone and shows the characteristic large coupling constant between carbon and fluorine. ¹⁹F NMR directly confirms the presence and electronic environment of the fluorine atom. Mass spectrometry confirms the molecular weight of the compound and provides information about its fragmentation pattern, which can be used to piece together the molecular structure. By integrating all of this data, a confident and complete structural elucidation of this compound can be achieved.
A Comparative Guide to Density Functional Theory Studies of Fluoroaniline Isomers
For Researchers, Scientists, and Drug Development Professionals
Fluoroaniline isomers are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding their molecular structure, electronic properties, and reactivity is paramount for designing new molecules with desired functionalities. Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating these properties, offering a balance between accuracy and computational cost. This guide provides a comparative overview of DFT studies on 2-fluoroaniline, 3-fluoroaniline, and 4-fluoroaniline, presenting key quantitative data and outlining the common computational protocols.
Performance Comparison of DFT Methods
DFT calculations, particularly using the B3LYP functional, have been widely employed to study fluoroaniline isomers.[1] These studies consistently demonstrate a good agreement between theoretical predictions and available experimental data, especially for geometric parameters and vibrational frequencies. The choice of basis set, such as 6-311++G(d,p), is crucial for obtaining accurate results.[1][2]
Geometric Parameters
The optimized molecular structures of the fluoroaniline isomers are fundamental for understanding their chemical behavior. DFT calculations provide detailed information on bond lengths and bond angles. The position of the fluorine atom significantly influences the charge distribution and geometry of the aniline ring.[3]
| Parameter | 2-Fluoroaniline | 3-Fluoroaniline | 4-Fluoroaniline | Aniline (for comparison) |
| Bond Lengths (Å) | ||||
| C-N | ~1.40 | ~1.40 | ~1.39 | ~1.40 |
| C-F | ~1.36 | ~1.36 | ~1.36 | - |
| Bond Angles (º) | ||||
| C-C-N | ~120 | ~120 | ~120 | ~120 |
| C-C-F | ~120 | ~120 | ~120 | - |
Note: The values presented are approximate and can vary slightly depending on the specific computational method and basis set used. For precise values, refer to the cited literature.
Electronic Properties
The electronic characteristics of fluoroaniline isomers, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting their reactivity.[3] The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.[3] A smaller gap suggests higher reactivity.
| Property | 2-Fluoroaniline | 3-Fluoroaniline | 4-Fluoroaniline |
| HOMO Energy (eV) | Varies | Varies | Varies |
| LUMO Energy (eV) | Varies | Varies | Varies |
| HOMO-LUMO Gap (eV) | Varies | Varies | Varies |
Note: Specific energy values are highly dependent on the computational level of theory and are therefore presented as 'Varies'. Trends in these values across isomers are more informative than the absolute numbers.
Vibrational Frequencies
Theoretical vibrational spectra calculated using DFT methods are instrumental in assigning experimental infrared (IR) and Raman spectra.[4][5] The calculated frequencies for key functional groups, such as the N-H and C-F stretching modes, generally show good agreement with experimental findings after applying a scaling factor.
| Vibrational Mode | 2-Fluoroaniline (cm⁻¹) | 3-Fluoroaniline (cm⁻¹) | 4-Fluoroaniline (cm⁻¹) |
| N-H asymmetric stretching | ~3500 | ~3500 | ~3481 (Exp.) / ~3617 (Calc.)[5] |
| N-H symmetric stretching | ~3400 | ~3400 | ~3443 (Exp.) / ~3443 (Calc.)[5] |
| C-F stretching | Varies | Varies | ~1225 (Exp.)[5] |
Note: Experimental and calculated values can differ. Calculated frequencies are often scaled to better match experimental data.
Experimental and Computational Protocols
The following outlines a typical workflow for a DFT study of fluoroaniline isomers.
Computational Methodology
A common approach involves the following steps:
-
Geometry Optimization: The initial molecular structures of the fluoroaniline isomers are optimized to find the lowest energy conformation. This is typically performed using the B3LYP functional with a basis set like 6-311++G(d,p).[1][2]
-
Frequency Calculations: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the IR and Raman spectra.[4]
-
Electronic Property Analysis: HOMO and LUMO energies are obtained from the optimized structures to analyze the electronic transitions and reactivity.[3] Molecular Electrostatic Potential (MEP) maps are also generated to identify the electron-rich and electron-deficient regions of the molecules, providing insights into their electrophilic and nucleophilic reactivity.[3]
Visualizing the DFT Workflow
The logical flow of a typical DFT study on fluoroaniline isomers can be visualized as follows:
Caption: Workflow for DFT studies of fluoroaniline isomers.
This guide provides a concise overview of the application of Density Functional Theory to the study of fluoroaniline isomers. For more in-depth information, researchers are encouraged to consult the primary literature cited.
References
- 1. researchgate.net [researchgate.net]
- 2. Duzce University Journal of Science and Technology » Submission » Theoretical Investigation of the Molecular Properties of the Fluoroaniline and Fluoroanisole Isomers [dergipark.org.tr]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-Fluoroaniline | 371-40-4 | Benchchem [benchchem.com]
Evaluating the Anti-Cancer Potential of Fluorinated Nitroaromatic Compounds: A Comparative Guide
Executive Summary
The strategic incorporation of fluorine atoms and nitro groups into small molecules is a well-established approach in medicinal chemistry to enhance therapeutic properties, including anti-cancer activity. This guide provides a comparative overview of the anti-cancer properties of fluorinated nitroaromatic compounds, with a focus on derivatives of quinoline and other heterocyclic structures, due to a lack of specific published data on 5-Fluoro-2-nitroanisole derivatives. The information herein is intended for researchers, scientists, and drug development professionals to inform on the potential of this class of compounds as anti-cancer agents. This document summarizes key in vitro cytotoxicity data, details common experimental protocols for evaluation, and visualizes relevant biological pathways and workflows.
Comparative Cytotoxicity Data
The anti-proliferative activity of various fluorinated and nitro-containing compounds has been evaluated against a panel of human cancer cell lines. The 50% inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth. The table below summarizes the IC50 values for a selection of these compounds from published studies.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Fluoroquinolone Derivatives | Compound 125 (Levofloxacin hybrid) | A549 (Lung) | 2.1 | [1] |
| HepG2 (Liver) | 2.3 | [1] | ||
| MCF-7 (Breast) | 0.3 | [1] | ||
| PC-3 (Prostate) | 4.9 | [1] | ||
| HeLa (Cervical) | 1.1 | [1] | ||
| 8-Nitroquinoline Derivatives | SB Series (2-Styryl-8-nitroquinoline) | HeLa (Cervical) | Data not specified | [2] |
| Caco-2 (Colorectal) | Data not specified | [2] | ||
| Fluorinated Indole Derivatives | Compound 34b | A549 (Lung) | 0.8 | [3] |
| Fluorinated Benzothiazole Derivatives | Compound 59a (5-fluoro derivative) | MCF-7 (Breast) | 0.37 | [3] |
| MDA-MB-468 (Breast) | 0.41 | [3] | ||
| HCT-116 (Colon) | 0.08 | [3] | ||
| HT-29 (Colon) | 0.41 | [3] | ||
| Fluorinated Pyrazolylbenzimidazole Hybrids | Compound 55b | A549 (Lung) | 0.95-1.57 | [3] |
| MCF-7 (Breast) | 0.95-1.57 | [3] | ||
| HeLa (Cervical) | 0.95-1.57 | [3] |
Note: The direct cytotoxicity data for this compound derivatives was not available in the reviewed literature. The presented data is for structurally related fluorinated and nitroaromatic compounds.[2]
Experimental Protocols
The methodologies employed to determine the cytotoxic and mechanistic properties of these compounds are crucial for the interpretation and replication of results. Below are summaries of typical experimental protocols.
Cell Viability and Cytotoxicity Assay (MTT Assay)
A common method to assess the cytotoxic effects of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
-
Cell Culture: Human cancer cell lines (e.g., A549, MCF-7, PC-3) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[2]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.[2]
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Data Acquisition: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is measured using a microplate reader at a specific wavelength.
-
IC50 Calculation: The absorbance values are used to determine the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
Flow cytometry using Annexin V-FITC and propidium iodide (PI) is a standard method to quantify apoptosis induced by a compound.
-
Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and PI are added to the cell suspension, and the cells are incubated in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive, PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Visualizations
Experimental Workflow for In Vitro Evaluation
Caption: A generalized workflow for the in vitro evaluation of novel anti-cancer compounds.
Proposed Mechanism of Action: Induction of Apoptosis
Many chemotherapeutic agents exert their anti-cancer effects by inducing apoptosis, or programmed cell death. The diagram below illustrates a simplified intrinsic apoptosis pathway that could be activated by this compound derivatives.
Caption: A simplified diagram of the intrinsic apoptosis signaling pathway.
Concluding Remarks
The inclusion of fluorine and a nitro group in aromatic structures has shown considerable promise in the development of potent anti-cancer agents, as evidenced by the cytotoxicity data of related compound classes. While direct experimental evidence for this compound derivatives is currently lacking in published literature, the established methodologies for evaluating cytotoxicity and mechanism of action provide a clear roadmap for future investigations. The induction of apoptosis is a common mechanism for such compounds.[4] Further research into the synthesis and biological evaluation of this compound derivatives is warranted to determine their potential as novel therapeutics in oncology.
References
- 1. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
antimicrobial testing of compounds derived from 5-Fluoro-2-nitroanisole
A guide for researchers and drug development professionals exploring alternatives to derivatives of 5-Fluoro-2-nitroanisole.
Comparative Analysis of Antimicrobial Activity
The antimicrobial efficacy of selected N-substituted 2-nitroaniline and fluorinated β-nitrostyrene derivatives is summarized in the table below. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound Class | Specific Derivative | Test Organism | MIC (µg/mL) |
| N-Substituted 2-Nitroanilines | Derivative A | Staphylococcus aureus | 15.6 - 62.5[1] |
| Derivative B | Candida sp. | 15 - 500[1] | |
| Fluorinated β-Nitrostyrenes | 4-Fluoro-β-methyl-β-nitrostyrene | Escherichia coli | - |
| 4-Fluoro-β-methyl-β-nitrostyrene | Staphylococcus aureus | - | |
| 4-Fluoro-β-methyl-β-nitrostyrene | Bacillus subtilis | - | |
| 4-Fluoro-β-methyl-β-nitrostyrene | Candida albicans | - |
Note: Specific MIC values for 4-Fluoro-β-methyl-β-nitrostyrene were not explicitly found in the provided search results, but the studies indicated effective suppression of the listed microorganisms.[2][3]
Experimental Protocols
The following are generalized experimental protocols for determining the antimicrobial susceptibility of compounds, based on standard methods frequently cited in the literature.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard technique for determining the MIC of an antimicrobial agent against bacteria and fungi.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium, such as Mueller-Hinton broth for bacteria. The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard.
-
Serial Dilution: The test compounds are serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well of the microtiter plate is then inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at an appropriate temperature (typically 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, the wells are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Experimental Workflow
The following diagram illustrates the typical workflow for antimicrobial susceptibility testing using the broth microdilution method.
References
Comprehensive Comparative Guide on the Structure-Activity Relationship of 5-Fluoro-2-nitroanisole Derivatives Is Not Available Due to Lack of Public Data
A thorough review of scientific literature and patent databases has revealed a significant gap in publicly available information regarding the structure-activity relationship (SAR) of 5-Fluoro-2-nitroanisole derivatives. While this compound is a known chemical entity, often utilized as a building block in the synthesis of more complex molecules, dedicated studies detailing the synthesis of a series of its analogs and the subsequent evaluation of their biological activities are not readily accessible.
Unfortunately, the search did not yield any publications that fit these criteria. The available information is largely limited to the synthesis and chemical properties of this compound itself, or it pertains to the SAR of other classes of compounds that, while containing fluorine or nitro groups, are structurally distinct from the requested chemical series.
Without the foundational experimental data, it is not possible to generate the requested comparison guide, including the structured data tables and detailed experimental methodologies. Similarly, the creation of visualizations such as signaling pathway diagrams or experimental workflows is contingent on having specific biological data and mechanistic studies, which are currently unavailable for this class of compounds.
Therefore, we are unable to fulfill the request for a comparative guide on the structure-activity relationship of this compound derivatives at this time. Researchers, scientists, and drug development professionals interested in this specific scaffold may need to undertake primary research to establish the SAR for this compound series.
The Fluorine Advantage: A Comparative Guide to the Pharmacokinetic Properties of Fluorinated Drug Molecules
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into drug candidates represents a powerful tool in modern medicinal chemistry. The unique physicochemical properties of fluorine can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, often leading to enhanced therapeutic efficacy and improved safety margins.
This guide provides an objective comparison of the pharmacokinetic properties of fluorinated and non-fluorinated drug molecules, supported by experimental data. We will delve into how this small but mighty halogen can be leveraged to overcome common drug development hurdles, such as poor metabolic stability and low bioavailability.
The Impact of Fluorination on Pharmacokinetic Properties
The introduction of fluorine into a drug molecule can bring about a cascade of beneficial changes to its pharmacokinetic profile. These modifications primarily stem from fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond.
-
Enhanced Metabolic Stability: One of the most significant advantages of fluorination is the ability to block or slow down metabolic degradation.[1][2] The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) family.[3] By strategically placing fluorine atoms at metabolically vulnerable positions ("soft spots") on a molecule, chemists can prevent oxidation and extend the drug's half-life, leading to more sustained therapeutic effects.[3]
-
Modulation of Lipophilicity: Fluorination can fine-tune a drug's lipophilicity, a critical factor influencing its ability to cross biological membranes and reach its target.[3] While the replacement of a hydrogen atom with fluorine on an aromatic ring generally increases lipophilicity, the effect on aliphatic chains can be more complex and may even lead to a decrease. The introduction of a trifluoromethyl (CF3) group typically results in a substantial increase in lipophilicity. This modulation allows for the optimization of a drug's absorption and distribution characteristics.
-
Altered Acidity and Basicity (pKa): The potent electron-withdrawing nature of fluorine can significantly impact the acidity or basicity of nearby functional groups. For instance, introducing fluorine can lower the pKa of a neighboring amine group, reducing its basicity.[3] This can be advantageous for improving oral bioavailability by increasing the proportion of the neutral, more membrane-permeable form of the drug in the gastrointestinal tract.
-
Increased Binding Affinity: Fluorine can enhance the binding affinity of a drug to its target protein through various non-covalent interactions. These include favorable electrostatic interactions and the ability of fluorine to act as a weak hydrogen bond acceptor. Furthermore, the introduction of fluorine can alter the molecule's conformation, pre-organizing it for a more favorable binding pose.
Data Presentation: A Quantitative Comparison
The strategic placement of fluorine atoms can lead to dramatic improvements in key ADME parameters. The following table summarizes comparative data from a study on a series of kinase inhibitors, where a non-fluorinated parent compound is compared to its fluorinated furan bioisostere analog.[4]
| ADME Parameter | Non-Fluorinated Analog | Fluorinated Analog | Fold Improvement |
| Metabolic Stability (t½ in HLM) | 30 min | > 120 min | > 4-fold |
| Cell Permeability (Papp, Caco-2) | 1.5 x 10⁻⁶ cm/s | 6.8 x 10⁻⁶ cm/s | 4.5-fold |
| Plasma Protein Binding (fu) | 5.2% | 2.8% | 1.9-fold (lower free fraction) |
| Aqueous Solubility | 0.004 g/L | 0.032 g/L | 8-fold |
| In Vivo Clearance (rat) | 100 mL/min/kg | 11 mL/min/kg | 9.1-fold (reduction) |
| Oral Bioavailability (rat) | 5% | 45% | 9-fold |
| Oral Exposure (AUC) | 121 nM·h | 3486 nM·h | 28.8-fold |
HLM: Human Liver Microsomes, t½: half-life, Papp: Apparent Permeability Coefficient, fu: fraction unbound, AUC: Area Under the Curve.
As the data clearly demonstrates, the fluorinated analog exhibited a significantly improved ADME profile. The dramatic increase in metabolic stability is attributed to the strength of the carbon-fluorine bond, which resists cleavage by CYP450 enzymes.[4] The enhanced cell permeability is likely due to the altered electronic properties of the molecule, facilitating its passage across cell membranes.[4] While plasma protein binding increased, the substantial gains in metabolic stability, solubility, and bioavailability culminated in a nearly 30-fold increase in oral exposure, underscoring the transformative potential of strategic fluorination.[4]
Mandatory Visualization
Caption: Metabolic pathway of Celecoxib.
Caption: Preclinical pharmacokinetic workflow.
Caption: Lead optimization decision tree.
Experimental Protocols
Detailed methodologies for the key in vitro ADME assays are provided below to allow for replication and further investigation.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
Materials:
-
Test compound and positive control compounds (e.g., testosterone, verapamil)
-
Pooled human liver microsomes (HLM)
-
Potassium phosphate buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for reaction termination)
-
LC-MS/MS system for analysis
Procedure:
-
Pre-warm a solution of HLM in phosphate buffer to 37°C.
-
Prepare a reaction mixture containing the HLM solution and the test compound at the desired concentration (typically 1 µM).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and terminate the reaction by adding ice-cold acetonitrile.[5]
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
The disappearance of the test compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[5]
Caco-2 Permeability Assay
This assay is used to predict the intestinal absorption of a drug candidate by measuring its transport across a monolayer of human intestinal epithelial cells (Caco-2).
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well or 96-well plates)
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
Test compound and control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS system for analysis
Procedure:
-
Seed Caco-2 cells onto the Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[6]
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with transport buffer.
-
Add the test compound to the apical (A) or basolateral (B) side of the monolayer.
-
Incubate the plates at 37°C with gentle shaking.
-
At a specified time point (e.g., 2 hours), collect samples from the receiver compartment (B side for A-to-B transport, A side for B-to-A transport).
-
Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated. The ratio of B-to-A Papp to A-to-B Papp gives the efflux ratio, which indicates if the compound is a substrate for efflux transporters like P-glycoprotein.[6]
CYP450 Inhibition Assay (Fluorogenic)
This assay determines the potential of a test compound to inhibit the activity of major CYP450 enzymes.
Materials:
-
Recombinant human CYP450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4)
-
Fluorogenic CYP450 substrates (e.g., 7-ethoxyresorufin for CYP1A2, dibenzylfluorescein for CYP3A4)
-
NADPH regenerating system
-
Test compound and known CYP450 inhibitors (e.g., ketoconazole for CYP3A4)
-
Potassium phosphate buffer (pH 7.4)
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing the specific CYP450 enzyme and its corresponding fluorogenic substrate in potassium phosphate buffer.
-
To the wells of a microplate, add the test compound dilutions or the known inhibitor.
-
Add the CYP450/substrate mixture to all wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Monitor the increase in fluorescence over time, which is proportional to the enzyme activity.
-
The percentage of inhibition is calculated by comparing the rate of fluorescence generation in the presence of the test compound to the vehicle control. IC50 values (the concentration of inhibitor that causes 50% inhibition) can be determined from a dose-response curve.
In Vivo Pharmacokinetic Study in Rodents
This study evaluates the in vivo ADME properties of a drug candidate in an animal model.
Materials:
-
Test compound formulated for the chosen route of administration (e.g., oral gavage, intravenous injection)
-
Rodents (e.g., mice or rats)
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Administer the test compound to a cohort of rodents at a specific dose and via a defined route (e.g., a single oral dose).
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples from the animals.
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples frozen until analysis.
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Plot the plasma concentration versus time data.
-
Use non-compartmental analysis (NCA) to calculate key pharmacokinetic parameters, including:
-
Cmax: Maximum observed plasma concentration
-
Tmax: Time to reach Cmax
-
AUC: Area under the plasma concentration-time curve, representing total drug exposure
-
t½: Elimination half-life
-
CL: Clearance
-
Vd: Volume of distribution
-
F: Bioavailability (if both IV and oral data are available)
-
References
- 1. researchgate.net [researchgate.net]
- 2. Fluoxetine bioequivalence study: quantification of fluoxetine and norfluoxetine by liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluoxetine - Wikipedia [en.wikipedia.org]
- 5. Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Computational and Experimental Guide to the Molecular Properties of 5-Fluoro-2-nitroanisole and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the molecular properties of 5-Fluoro-2-nitroanisole, a key intermediate in various synthetic pathways. Through a combination of computational modeling and a review of experimental data, this document offers a comparative overview of this compound and its structural isomers. The objective is to furnish researchers and drug development professionals with the necessary data to understand the structure-property relationships that govern the utility of these compounds.
Comparative Analysis of Physicochemical and Computational Properties
The following tables summarize the key experimental and computationally derived properties of this compound and its selected isomers. This data is essential for predicting the behavior of these molecules in different chemical environments and for designing synthetic routes.
Table 1: Experimental Physicochemical Properties of Fluoro-nitroanisole Isomers
| Property | This compound | 2-Fluoro-5-nitroanisole | 4-Fluoro-2-nitroanisole | 3-Fluoro-4-nitroanisole |
| CAS Number | 448-19-1 | 454-16-0 | 445-83-0 | 446-38-8 |
| Molecular Formula | C₇H₆FNO₃ | C₇H₆FNO₃ | C₇H₆FNO₃ | C₇H₆FNO₃ |
| Molecular Weight ( g/mol ) | 171.13[1] | 171.13 | 171.13 | 171.13[2] |
| Melting Point (°C) | 49-51[3] | 69-71 | - | - |
| Boiling Point (°C) | 272[3] | - | - | - |
| Appearance | Yellow Powder[4] | Light yellow/orange solid | - | - |
Table 2: Computationally Derived Molecular Properties of Fluoroanisole Isomers *
| Property | o-Fluoroanisole | m-Fluoroanisole | p-Fluoroanisole |
| Dipole Moment (Debye) | 2.7504 | 1.5330 | 2.6355 |
| HOMO Energy (eV) | - | - | - |
| LUMO Energy (eV) | - | - | - |
| HOMO-LUMO Gap (eV) | - | - | - |
*Note: Data for this table is derived from a theoretical investigation of fluoroanisole isomers. While not the nitro-substituted analogs, this data provides a baseline for understanding the influence of the fluorine and methoxy group positions on the electronic properties of the benzene ring. The strong electron-withdrawing nature of the nitro group is expected to significantly lower the HOMO and LUMO energy levels and reduce the HOMO-LUMO gap, thereby increasing the molecule's reactivity towards nucleophiles.
Experimental Protocols
The following section details the methodologies for the synthesis, purification, and characterization of this compound. These protocols can be adapted for its isomers with appropriate modifications.
Synthesis of this compound
This protocol is based on the methylation of 5-fluoro-2-nitrophenol.
Materials:
-
5-fluoro-2-nitrophenol
-
N,N-dimethylformamide (DMF)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dimethyl sulfate ((CH₃)₂SO₄)
-
Toluene
-
Methanol
-
Potassium tert-butoxide
-
2,4-difluoro-1-nitrobenzene
-
Water
-
Petroleum ether
-
Sodium chloride (NaCl)
-
Sodium sulfate (Na₂SO₄)
Equipment:
-
5L four-necked flask
-
Heating mantle with stirrer
-
Dropping funnel
-
Condenser
-
Thermometer
-
Round bottom flask
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Beakers and graduated cylinders
Procedure:
-
To a 5L four-necked flask, add 2500 g of DMF, 500 g (3.20 mol) of 5-fluoro-2-nitrophenol, and 483 g (3.50 mol) of anhydrous potassium carbonate.
-
Heat the mixture to 60 °C with stirring.
-
Slowly add 424 g (3.36 mol) of dimethyl sulfate dropwise over 2-3 hours.
-
After the addition is complete, raise the temperature to 90-100 °C and maintain for 5-6 hours.
-
Monitor the reaction progress using Gas Chromatography (GC) until the 5-fluoro-2-nitrophenol content is below 0.5%.[2]
-
Cool the reaction mixture to 50 °C to allow the precipitation of monomethyl potassium sulfate salt.
-
Filter the mixture and recover the DMF from the filtrate by vacuum distillation to obtain the crude product.
Purification by Recrystallization
Procedure:
-
To the crude residue from the synthesis, add 1000 ml of petroleum ether.
-
Cool the mixture to below 10 °C and stir for 30 minutes.
-
Filter the solid product using a Büchner funnel and wash with 200 ml of cold petroleum ether.[2]
-
Dry the solid product at 50-60 °C for 3-5 hours.[2]
Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Objective: To determine the purity of the synthesized this compound and to identify any isomeric impurities.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A suitable capillary column for separating aromatic isomers (e.g., AT-210, 30 m x 0.53 mm x 1.0 µm).[5]
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Detector: Mass spectrometer operating in electron ionization (EI) mode.
-
Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS).
-
Experiments:
-
¹H NMR: To identify the chemical shifts and coupling patterns of the protons on the aromatic ring and the methoxy group.
-
¹³C NMR: To identify the chemical shifts of the carbon atoms.
-
¹⁹F NMR: To observe the chemical shift of the fluorine atom, which is highly sensitive to its chemical environment and can be used to distinguish between isomers.
-
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube.
Visualizing Molecular Analysis and Synthesis
The following diagrams, generated using the DOT language, illustrate key workflows and relationships in the computational and experimental analysis of this compound.
Caption: A generalized workflow for the computational analysis of molecular properties.
Caption: Logical relationship for comparing properties of fluoro-nitroanisole isomers.
Caption: A simplified workflow for the synthesis and analysis of this compound.
References
Fluorinated Nitroaromatics: A Comparative Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicity profiles of fluorinated nitroaromatic compounds and their non-fluorinated counterparts, supported by experimental data. The inclusion of fluorine, a common strategy in medicinal chemistry to enhance metabolic stability and potency, can significantly alter the toxicological properties of nitroaromatic compounds. Understanding these differences is crucial for the safe design and development of new chemical entities.
Executive Summary
Fluorination of nitroaromatic compounds generally increases their toxicity. This is attributed to the high electronegativity of fluorine, which enhances the electrophilic character of the aromatic ring, making it more susceptible to nucleophilic attack and redox cycling. Experimental data from various studies consistently demonstrate that fluorinated nitroaromatics exhibit greater cytotoxicity and genotoxicity compared to their non-fluorinated analogs. A key mechanism of toxicity involves the generation of reactive oxygen species (ROS), leading to oxidative stress and the activation of downstream signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway, ultimately culminating in cellular damage and apoptosis.
Data Presentation
Comparative Cytotoxicity of Halogenated Nitrobenzenes
The following table summarizes the 50% growth inhibitory concentration (IGC50) for a series of halogen-substituted nitrobenzenes against the protozoan Tetrahymena pyriformis. The data is presented as the negative logarithm of the IGC50 in molar concentration (-log IGC50), where a higher value indicates greater toxicity.
| Compound | Chemical Structure | -log IGC50 (M) |
| Nitrobenzene | C₆H₅NO₂ | 2.86 |
| 4-Fluoronitrobenzene | C₆H₄FNO₂ | 3.23 |
| 4-Chloronitrobenzene | C₆H₄ClNO₂ | 3.45 |
| 4-Bromonitrobenzene | C₆H₄BrNO₂ | 3.64 |
| 4-Iodonitrobenzene | C₆H₄INO₂ | 3.92 |
| 2,4-Dinitrofluorobenzene | C₆H₃FN₂O₄ | 4.55 |
| 2,4-Dinitrochlorobenzene | C₆H₃ClN₂O₄ | 4.35 |
Data sourced from Cronin MTD, et al. (1998). Quantitative Structure-Activity Analyses of Nitrobenzene Toxicity to Tetrahymena Pyriformis.
Observations:
-
The introduction of a halogen at the para-position of nitrobenzene increases its toxicity, with a general trend of increasing toxicity with increasing atomic weight of the halogen.
-
2,4-Dinitrofluorobenzene is shown to be more toxic than its chloro-analog in this model system.
Signaling Pathways
ROS-Mediated JNK Activation by 2,4-Dinitrofluorobenzene (DNFB)
Fluorinated nitroaromatics like 2,4-Dinitrofluorobenzene (DNFB) are known to induce cellular toxicity through the generation of Reactive Oxygen Species (ROS). This oxidative stress, in turn, activates the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of apoptosis and inflammatory responses.[1]
Caption: DNFB-induced ROS production and subsequent JNK pathway activation.
Experimental Protocols
In Vitro Cytotoxicity Assessment using Tetrahymena pyriformis
Objective: To determine the 50% growth inhibitory concentration (IGC50) of test compounds.
Methodology:
-
Culture Maintenance: Axenic cultures of Tetrahymena pyriformis are maintained in a standard growth medium (e.g., proteose peptone-based medium) at a constant temperature (e.g., 27°C).
-
Test Preparation: A range of concentrations of the test compounds are prepared by serial dilution in the growth medium.
-
Exposure: Log-phase cultures of T. pyriformis are inoculated into the test solutions.
-
Incubation: The cultures are incubated for a defined period (e.g., 40 hours) under controlled conditions.
-
Growth Measurement: Cell density is measured using a spectrophotometer (e.g., at 600 nm) or by direct cell counting.
-
Data Analysis: The percentage of growth inhibition relative to a control is calculated for each concentration. The IGC50 value is then determined by regression analysis.
Ames Test for Mutagenicity
Objective: To assess the mutagenic potential of a chemical by its ability to induce reverse mutations in a histidine-requiring strain of Salmonella typhimurium.[2][3]
Methodology:
-
Strain Selection: A suitable strain of S. typhimurium (e.g., TA98 or TA100) is selected.
-
Metabolic Activation (Optional): The test can be performed with or without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
-
Exposure: The bacterial strain is exposed to various concentrations of the test compound in the presence of a minimal amount of histidine.
-
Plating: The mixture is plated on a minimal agar medium that lacks histidine.
-
Incubation: The plates are incubated for 48-72 hours at 37°C.
-
Colony Counting: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Reactive Oxygen Species (ROS) Detection
Objective: To measure the intracellular production of ROS following exposure to a test compound.
Methodology:
-
Cell Culture: A suitable mammalian cell line (e.g., RAW 264.7 macrophages) is cultured in appropriate media.[1]
-
Loading with Fluorescent Probe: Cells are incubated with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). H2DCFDA is non-fluorescent until it is oxidized by ROS within the cell to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Exposure: The cells are then treated with the test compound for a specified duration.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microplate reader or flow cytometer.
-
Data Analysis: An increase in fluorescence intensity in treated cells compared to control cells indicates an increase in intracellular ROS production.
Logical Workflow for Toxicity Assessment
The following diagram illustrates a typical workflow for assessing the comparative toxicity of a novel fluorinated nitroaromatic compound.
Caption: A stepwise approach for evaluating the toxicity of new compounds.
References
- 1. Quantitative structure-activity analyses of nitrobenzene toxicity to Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The genotoxicity of substituted nitrobenzenes and the quantitative structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling 5-Fluoro-2-nitroanisole
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides critical safety protocols and logistical plans for the handling and disposal of 5-Fluoro-2-nitroanisole. The following procedural guidance is designed to ensure a safe laboratory environment and compliance with standard safety regulations.
Hazard Summary
This compound is a chemical compound that presents several health hazards. It is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation.[1] Additionally, it may cause respiratory irritation.[1] As a halogenated nitroaromatic compound, it is considered hazardous, and all handling and disposal must be conducted with appropriate precautions.
Personal Protective Equipment (PPE)
The selection of appropriate personal protective equipment is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Gloves: Butyl rubber or Nitrile rubber gloves. It is recommended to use gloves with a thickness of at least 5 mils. For prolonged contact, a glove with a higher protection class (breakthrough time > 240 minutes) is advised. Double gloving can be considered for handling higher concentrations. | Butyl and nitrile rubbers are recommended for their resistance to nitro-compounds and various chemicals.[2] Thicker gloves provide greater chemical resistance.[2] Given that breakthrough times can be affected by various factors, gloves should be changed immediately upon contamination.[3][4][5] |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles: Must be worn at all times. Face Shield: To be worn in addition to safety glasses or goggles when there is a risk of splashing. | To protect against serious eye irritation from dust particles or splashes of the chemical.[1] A face shield offers a broader range of protection for the entire face. |
| Respiratory Protection | For Solids/Dusts: A NIOSH-approved N95, R95, or P95 particulate respirator. For Vapors or when heating: A half or full-facepiece respirator with organic vapor cartridges and P100 particulate filters. | To prevent respiratory irritation from inhaling dust.[1] Since halogenated aromatic compounds can exist in both particulate and vapor phases, a combination cartridge is recommended, especially if the substance is heated or aerosolized.[6][7] |
| Protective Clothing | Laboratory Coat: A standard lab coat should be worn. Chemical-Resistant Apron: A PVC apron can provide additional protection. Closed-toe Shoes: Must be worn in the laboratory at all times. | To prevent skin contact and contamination of personal clothing. A chemical-resistant apron offers an extra layer of protection against spills. |
Operational Plan for Handling
A systematic approach to handling this compound is essential for safety. The following step-by-step plan outlines the procedures from preparation to cleanup.
1. Preparation:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to ensure proper ventilation.
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers are readily available.
-
Review Safety Data Sheet (SDS): Always review the SDS for this compound before handling.
2. Handling:
-
Don PPE: Put on all required PPE as specified in the table above.
-
Weighing and Transferring: When weighing or transferring the solid material, do so carefully to avoid generating dust. Use a spatula and a weigh boat inside the fume hood.
-
Avoid Contact: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.[1]
-
Keep Containers Closed: Keep the container of this compound tightly sealed when not in use.
3. Cleanup:
-
Spill Management: In case of a spill, immediately alert others in the area. Wearing appropriate PPE, clean up the spill using dry methods (e.g., sweeping or vacuuming with an explosion-proof vacuum) to avoid dust generation.[1] Place the spilled material in a sealed, labeled container for disposal. Wash the area with soap and water after the initial cleanup.
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and comply with regulations.
1. Waste Segregation and Collection:
-
Waste Determination: this compound is a halogenated nitroaromatic compound and should be treated as hazardous waste.
-
Separate Waste Streams: Collect halogenated organic waste separately from non-halogenated waste to facilitate proper disposal and reduce costs.[8][9]
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the chemical name (this compound), and the associated hazards.[10]
2. Disposal of Contaminated Materials:
-
Solid Waste: Used gloves, weigh boats, and other contaminated disposable materials should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: If the chemical is used in a solution, the resulting liquid waste must be collected in a compatible, sealed container. Do not dispose of it down the drain.
3. Final Disposal:
-
Licensed Waste Disposal Service: All waste containing this compound must be disposed of through a licensed hazardous waste disposal service.
-
Institutional Guidelines: Follow all local and institutional guidelines for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.[8]
Visual Workflow for Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. wellbefore.com [wellbefore.com]
- 4. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 5. uwyo.edu [uwyo.edu]
- 6. queensu.ca [queensu.ca]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. benchchem.com [benchchem.com]
- 9. towson.edu [towson.edu]
- 10. mtu.edu [mtu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
